Benzetimide Hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOOSXRNMDUWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036320 | |
| Record name | Benzetimide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5633-14-7 | |
| Record name | Benzetimide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5633-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzetimide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzetimide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1'-(phenylmethyl)[3,4'-bipiperidine]-2,6-dione monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZETIMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6ERX20PHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Benzetimide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzetimide (B37474) Hydrochloride is a potent anticholinergic agent that exerts its pharmacological effects primarily through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the core mechanism of action of Benzetimide Hydrochloride, including its interaction with mAChRs, the stereoselectivity of its enantiomers, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize its activity are also provided, along with quantitative data presented in a structured format. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the pharmacology of this compound.
Introduction
This compound is a synthetic anticholinergic drug that has been utilized for its parasympatholytic properties.[1] It belongs to the class of muscarinic receptor antagonists, which block the effects of the neurotransmitter acetylcholine at its receptors in the central and peripheral nervous systems.[2] This antagonism of muscarinic receptors forms the basis of its therapeutic applications, which have included the management of Parkinsonism.[1] Understanding the precise mechanism of action of this compound at the molecular and cellular levels is crucial for its optimal use and for the development of novel therapeutic agents with improved selectivity and efficacy.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
The primary mechanism of action of this compound is its ability to bind to and block muscarinic acetylcholine receptors (mAChRs).[3] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in a vast array of physiological functions, including smooth muscle contraction, gland secretion, and neurotransmission.[4] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.
This compound acts as a competitive antagonist, meaning it binds to the same site on the mAChR as the endogenous agonist, acetylcholine, but does not activate the receptor.[5][6] By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades.
Stereoselectivity
Benzetimide is a chiral molecule and exists as two enantiomers: dexetimide (B1670337) and levetimide.[1] Pharmacological studies have demonstrated significant stereoselectivity in the binding and activity of these enantiomers. Dexetimide is the more potent anticholinergic agent, exhibiting a substantially higher affinity for muscarinic receptors compared to levetimide.[7]
Quantitative Data
The antagonistic potency of the enantiomers of benzetimide has been quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[8]
| Enantiomer | Tissue | pA2 Value | Reference |
| Dexetimide | Guinea-pig atria | 9.82 | [7] |
| Levetimide | Guinea-pig atria | 6.0 | [7] |
Downstream Signaling Pathways
By blocking mAChRs, this compound inhibits the downstream signaling pathways initiated by acetylcholine. The specific pathway affected depends on the muscarinic receptor subtype present in a given tissue.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 G-proteins.[4] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by blocking these receptors, would be expected to inhibit these signaling events.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o G-proteins.[4] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound's antagonism of M2 and M4 receptors would therefore be expected to prevent the acetylcholine-induced decrease in cAMP.
Experimental Protocols
The characterization of this compound's mechanism of action relies on in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (competitor, e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known unlabeled muscarinic antagonist (e.g., atropine), and membrane preparation.
-
Competition: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for Functional Antagonism
Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist (pA2 value) from functional assays.
Materials:
-
Isolated tissue preparation responsive to a muscarinic agonist (e.g., guinea-pig ileum, tracheal smooth muscle).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound.
-
Organ bath setup with physiological salt solution and data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and allow it to equilibrate. Add a known concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a new cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with at least two other concentrations of this compound.
-
Data Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[6][9][10]
-
Conclusion
This compound's core mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. This action is stereoselective, with the dexetimide enantiomer being significantly more potent. By blocking mAChRs, this compound inhibits downstream signaling pathways involving Gq/11 and Gi/o G-proteins, thereby modulating a wide range of physiological processes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel muscarinic receptor antagonists. Further research is warranted to fully elucidate the binding affinities of this compound across all five muscarinic receptor subtypes and to directly measure its impact on downstream second messenger systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 5-HT1A receptor agonists inhibit carbachol-induced stimulation of phosphoinositide turnover in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice | MDPI [mdpi.com]
- 5. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. The Cholinergic Agonist Carbachol Increases the Frequency of Spontaneous GABAergic Synaptic Currents in Dorsal Raphe Serotonergic Neurons in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and direct binding studies using subtype selective muscarinic receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzetimide Hydrochloride: A Deep Dive into its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Benzetimide Hydrochloride is a potent and stereoselective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. Its primary pharmacological action is the competitive blockade of these receptors, which are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The therapeutic efficacy of Benzetimide, particularly in the treatment of Parkinsonism, is attributed to its ability to modulate cholinergic signaling. This technical guide provides a comprehensive overview of the primary target of this compound, including its binding affinity, functional effects on signaling pathways, and detailed experimental protocols for its characterization.
Primary Target: Muscarinic Acetylcholine Receptors
The principal molecular target of this compound is the family of muscarinic acetylcholine receptors (mAChRs), which belong to the G protein-coupled receptor (GPCR) superfamily. There are five distinct subtypes of mAChRs, designated M1 through M5, each with a unique tissue distribution and coupled to different intracellular signaling cascades.
Benzetimide exists as two enantiomers: dexetimide (B1670337) and levetimide (B1674941). The antagonistic activity resides almost exclusively in the dexetimide enantiomer, which exhibits significantly higher binding affinity and potency. The binding of benzetimide's enantiomers to muscarinic receptors is markedly stereoselective[1][2].
Binding Affinity and Selectivity
A study on the iodinated derivative of dexetimide, ¹²⁷I-iododexetimide, demonstrated high affinity for all five human muscarinic receptor subtypes, with a notable preference for the M1 subtype[3]. The inhibition constants (Ki) for ¹²⁷I-iododexetimide are summarized in the table below.
| Receptor Subtype | Mean Inhibition Constant (Ki) (pM) | Selectivity Ratio (vs. M1) |
| M1 | 337 | 1.0 |
| M2 | 1,358 | 4.0 |
| M3 | 5,694 | 16.9 |
| M4 | 645 | 1.9 |
| M5 | 1,332 | 4.0 |
| Data from Bakker et al. (2015) for ¹²⁷I-iododexetimide.[3] |
Furthermore, functional studies using isolated guinea-pig atria, which predominantly express M2 muscarinic receptors, have determined a pA2 value of 9.82 for dexetimide[1]. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of antagonist potency. In contrast, the levetimide enantiomer was found to be over 6000 times less potent, with a pA2 value of 6.0[1].
| Enantiomer | Tissue | pA2 Value |
| Dexetimide | Guinea-pig atria | 9.82 |
| Levetimide | Guinea-pig atria | 6.0 |
| Data from Gray et al. (1976).[1] |
This pronounced stereoselectivity underscores the specific molecular interactions required for high-affinity binding to muscarinic receptors.
Mechanism of Action: Antagonism of Muscarinic Receptor Signaling
As a competitive antagonist, this compound binds to muscarinic receptors at the same site as acetylcholine but does not activate them. This blockade prevents acetylcholine from binding and initiating downstream signaling cascades. The functional consequences of this antagonism depend on the specific muscarinic receptor subtype and the signaling pathways to which it couples.
Muscarinic receptor subtypes are primarily linked to two major G protein signaling pathways:
-
Gq/11 Pathway (M1, M3, M5 subtypes): Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway (M2, M4 subtypes): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By blocking these receptors, this compound can be expected to inhibit these signaling events. For instance, at M1, M3, and M5 receptors, it would prevent agonist-induced phosphoinositide hydrolysis and subsequent calcium mobilization. At M2 and M4 receptors, it would counteract the agonist-induced inhibition of cAMP production.
Figure 1: Muscarinic Receptor Signaling Pathways and the Antagonistic Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its primary target.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes.
1. Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of cell membrane suspension (containing a predetermined amount of protein, e.g., 10-20 µg).
-
50 µL of [³H]-NMS at a concentration close to its Kd.
-
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Figure 2: Workflow for Radioligand Binding Assay.
Schild Analysis for Functional Antagonism
This protocol is used to determine the pA2 value of dexetimide, the active enantiomer of Benzetimide, providing a measure of its functional antagonist potency.
1. Materials:
-
Isolated tissue preparation expressing the muscarinic receptor subtype of interest (e.g., guinea-pig ileum for M3, guinea-pig atria for M2).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., Carbachol (B1668302) or Acetylcholine).
-
Dexetimide.
2. Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with regular washes.
-
Obtain a cumulative concentration-response curve for the agonist to establish a baseline.
-
Wash the tissue and allow it to recover to baseline.
-
Incubate the tissue with a known concentration of dexetimide for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.
-
Obtain a second cumulative concentration-response curve for the agonist in the presence of dexetimide.
-
Repeat steps 3-5 with at least two other increasing concentrations of dexetimide.
3. Data Analysis:
-
For each concentration of dexetimide, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of dexetimide on the x-axis.
-
Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. The slope of the line should be close to 1 for competitive antagonism.
Figure 3: Logical Workflow for Schild Analysis.
Intracellular Calcium Mobilization Assay
This protocol assesses the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled muscarinic receptor activation (M1, M3, M5).
1. Materials:
-
Cells expressing the Gq-coupled muscarinic receptor of interest (e.g., CHO-M3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Muscarinic agonist (e.g., Carbachol).
-
This compound.
-
Fluorescence plate reader with automated injection capabilities.
2. Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject the muscarinic agonist (e.g., carbachol at its EC₈₀ concentration) and immediately begin recording fluorescence changes over time.
3. Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Normalize the data to the response obtained with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for the inhibition of the calcium response.
Conclusion
This compound is a highly potent and stereoselective antagonist of muscarinic acetylcholine receptors. Its therapeutic effects are derived from the competitive blockade of these receptors, with the dexetimide enantiomer being the active component. While it exhibits affinity for all five muscarinic subtypes, evidence suggests a preference for the M1 receptor. Functionally, Benzetimide inhibits both Gq-mediated signaling, as evidenced by the blockade of calcium mobilization, and Gi-mediated signaling. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel muscarinic receptor antagonists.
References
- 1. Effects of Dexmedetomidine on L-Type Calcium Current in Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium sensitization involved in dexmedetomidine-induced contraction of isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization of muscarinic receptor-mediated phosphoinositide turnover in the hippocampus of young and aged, learning-impaired Long Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzetimide Hydrochloride: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of Benzetimide (B37474) Hydrochloride, a potent anticholinergic agent. It details the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica, placing the discovery within the context of mid-20th century pharmaceutical research. This document furnishes a detailed, multi-step synthesis protocol for racemic benzetimide, its subsequent resolution into its stereoisomers, and the preparation of the hydrochloride salt. Quantitative data, experimental procedures, and structural diagrams are presented to offer a complete technical resource for researchers and drug development professionals.
Discovery and Development
Benzetimide Hydrochloride, identified by the research code R 4929, was discovered in the early 1960s by the research team at Janssen Pharmaceutica, a company founded by the prolific Belgian physician and pharmacologist, Dr. Paul Janssen.[1][2] Dr. Janssen's research philosophy was characterized by a systematic approach to synthesizing and screening large numbers of novel compounds to identify those with therapeutic potential.[3] Benzetimide emerged from this research pipeline as a potent muscarinic acetylcholine (B1216132) receptor antagonist.
The discovery was a part of a broader exploration of piperidine (B6355638) derivatives, a chemical class that yielded numerous successful drugs for Janssen Pharmaceutica. The initial pharmacological studies, notably the 1967 publication by P.A.J. Janssen and C.J.E. Niemegeers, established its strong anticholinergic properties.[4] Benzetimide is the racemic mixture of two enantiomers: the S-(+)-enantiomer, dexetimide, which is responsible for the potent antimuscarinic activity, and the R-(-)-enantiomer, levetimide, which was later found to be a selective sigma-1 receptor ligand.
The primary therapeutic application of this compound has been as an antiparkinsonian agent, used to counteract the extrapyramidal side effects induced by neuroleptic drugs.
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with the formation of a key piperidine-2,6-dione intermediate, followed by benzylation and subsequent resolution of the enantiomers, and finally, conversion to the hydrochloride salt. The foundational methods for its preparation are detailed in U.S. Patent 3,125,578, granted to Janssen Pharmaceutica in 1964, and a 1968 publication in the Journal of Medicinal Chemistry by Hermans et al.
Synthesis of Racemic Benzetimide
A plausible synthetic route to racemic benzetimide involves a two-step process:
Step 1: Synthesis of 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione
This key intermediate can be synthesized via a Michael addition reaction. A piperidine derivative is reacted with a suitable α,β-unsaturated dicarbonyl compound, which then undergoes cyclization to form the piperidine-2,6-dione ring structure.
Step 2: Benzylation of the Piperidine Nitrogen
The secondary amine of the piperidine ring in the intermediate from Step 1 is then benzylated. This is typically achieved by reacting the intermediate with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base to yield racemic benzetimide.
Figure 1: General synthetic pathway for racemic benzetimide.
Resolution of Enantiomers
To isolate the pharmacologically distinct enantiomers, the racemic benzetimide mixture is resolved. This can be accomplished through two primary methods:
-
Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase, which selectively interacts with one enantiomer more strongly than the other, allowing for their separation.
-
Diastereomeric Salt Formation: The racemic benzetimide is reacted with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer is liberated from its salt.
Preparation of this compound
The final step involves the conversion of the free base of the desired enantiomer (or the racemate) to its hydrochloride salt. This is typically achieved by dissolving the benzetimide free base in a suitable organic solvent and treating it with hydrochloric acid. The resulting this compound salt precipitates out of the solution and can be collected by filtration.
Experimental Protocols
The following are generalized experimental protocols based on the established chemistry for the synthesis of benzetimide and related compounds.
Synthesis of Racemic Benzetimide
-
Materials: Piperidine derivative, α,β-unsaturated dicarbonyl compound, benzyl bromide, sodium bicarbonate, suitable organic solvents (e.g., dichloromethane, ethanol).
-
Procedure:
-
The piperidine derivative and α,β-unsaturated dicarbonyl compound are reacted in a suitable solvent to form 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione. Reaction conditions (temperature, time) are optimized to maximize yield.
-
The resulting intermediate is isolated and purified.
-
The intermediate is dissolved in a solvent such as dichloromethane, and a base (e.g., sodium bicarbonate) is added.
-
Benzyl bromide is added dropwise to the mixture, and the reaction is stirred at room temperature for a specified period (e.g., 18 hours).
-
The organic layer is separated, dried over a drying agent (e.g., MgSO4), filtered, and the solvent is evaporated to yield crude racemic benzetimide.
-
The crude product is purified by recrystallization or column chromatography.
-
Resolution of Benzetimide Enantiomers by Chiral Chromatography
-
Materials: Racemic benzetimide, chiral chromatography column (e.g., OJ column), eluent (e.g., ethanol/heptane mixture).
-
Procedure:
-
A solution of racemic benzetimide in the eluent is prepared.
-
The solution is injected onto the chiral chromatography column.
-
The enantiomers are separated using an isocratic or gradient elution method.
-
Fractions corresponding to each enantiomer are collected.
-
The solvent is evaporated from the collected fractions to yield the purified enantiomers (levetimide and dexetimide).
-
Preparation of this compound
-
Materials: Benzetimide (racemic or enantiomerically pure), hydrochloric acid, suitable organic solvent (e.g., ethanol).
-
Procedure:
-
Benzetimide is dissolved in a minimal amount of a suitable organic solvent.
-
A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
-
The this compound salt precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Quantitative Data
The following table summarizes key quantitative data for Benzetimide and its hydrochloride salt.
| Property | Value | Reference |
| Benzetimide (Free Base) | ||
| Molecular Formula | C₂₃H₂₆N₂O₂ | |
| Molecular Weight | 362.46 g/mol | |
| Melting Point | 156-159 °C | |
| This compound | ||
| Molecular Formula | C₂₃H₂₆N₂O₂·HCl | |
| Molecular Weight | 398.93 g/mol | |
| Melting Point | 299-301.5 °C | |
| LD₅₀ (rats, i.v.) | 37.6 mg/kg | |
| LD₅₀ (mice, i.v.) | 46.0 mg/kg | |
| l-Form (Levetimide) | ||
| Melting Point | 180.5-182 °C (from toluene) | |
| Specific Rotation ([α]D²⁰) | -124° (chloroform) | |
| LD₅₀ (mice, i.v.) | 38.5 mg/kg |
Logical Relationship Diagram
Figure 2: Logical workflow from discovery to therapeutic application of Benzetimide.
Conclusion
This compound stands as a testament to the systematic drug discovery approach championed by Dr. Paul Janssen. Its synthesis, involving the creation of a core piperidine-2,6-dione structure followed by key functionalization and resolution, is a classic example of medicinal chemistry from its era. This technical guide provides a foundational understanding of the discovery and synthesis of this important anticholinergic agent, offering valuable insights for today's researchers and drug development professionals. The detailed information on its synthesis and quantitative properties serves as a practical resource for those working in related areas of medicinal and synthetic chemistry.
References
An In-depth Technical Guide to the Chemical Properties of Benzetimide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide (B37474) Hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It has been utilized in the management of neuroleptic-induced parkinsonism.[3] As a parasympatholytic agent, it exerts its effects by blocking the action of acetylcholine at muscarinic receptors, leading to a variety of physiological responses.[3] This technical guide provides a comprehensive overview of the core chemical properties of Benzetimide Hydrochloride, offering valuable data and methodologies for professionals in drug development and scientific research.
Chemical and Physical Properties
This compound is a white to off-white solid.[4] Key physicochemical properties are summarized in the table below. It is important to note that some reported values, such as the melting point, exhibit variability across different sources.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇ClN₂O₂ | [5] |
| Molecular Weight | 398.93 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 299-301.5 °C | [6] |
| Conflicting Data: 215.00 °C | [4] | |
| Solubility | Water: 16.67 mg/mL (requires sonication) | [7] |
| DMSO: ≥ 32 mg/mL | [7] | |
| Chloroform: Slightly soluble (requires sonication) | [1] | |
| Aqueous Solution (pH 7.4): 51.4 µg/mL | [8] | |
| Predicted pKa | No experimental data available. Predicted values suggest it is a weak base. | |
| Predicted logP | No experimental data available. Predicted values suggest it is a lipophilic compound. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like this compound. The following sections outline standard methodologies that can be applied.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample is liquid are recorded. This range represents the melting point.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate (the saturated solution) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
A solution of this compound of known concentration is prepared in water or a suitable co-solvent.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Partition Coefficient (LogP) Determination (Shake-Flask Method)
Objective: To determine the n-octanol/water partition coefficient (LogP) of this compound, a measure of its lipophilicity.
Methodology:
-
A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).
-
Equal volumes of the n-octanol and water phases are combined in a sealed flask.
-
The flask is agitated to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated.
-
The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Synthesis Protocol
A general synthesis protocol for Benzetimide involves the reaction of appropriate precursors to form the piperidine (B6355638) and glutarimide (B196013) rings, followed by N-benzylation. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.
A reported method for the preparation of the enantiomers of benzetimide involves the following steps:
-
This compound is dissolved in a mixture of dichloromethane (B109758) (DCM) and an aqueous solution of sodium bicarbonate (NaHCO₃) and stirred for 18 hours at room temperature.
-
The organic layer is separated, dried, and the solvent is evaporated.
-
The resulting residue is then subjected to chiral column chromatography to separate the enantiomers.[9]
Mechanism of Action and Signaling Pathway
This compound functions as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The antagonistic action of this compound blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting the downstream signaling cascades.
The general signaling pathway for muscarinic acetylcholine receptors is as follows:
Caption: General signaling pathway of muscarinic acetylcholine receptors.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of the chemical properties of a pharmaceutical compound like this compound.
Caption: Workflow for chemical property characterization.
References
- 1. medkoo.com [medkoo.com]
- 2. adooq.com [adooq.com]
- 3. acdlabs.com [acdlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C23H27ClN2O2 | CID 21846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 8. agilent.com [agilent.com]
- 9. caymanchem.com [caymanchem.com]
Benzetimide Hydrochloride: A Technical Guide for Researchers
CAS Number: 5633-14-7
This technical guide provides an in-depth overview of Benzetimide (B37474) Hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor antagonist. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical identity, mechanism of action, and relevant experimental insights.
Chemical Identity and Synonyms
Benzetimide Hydrochloride is a well-characterized compound with a specific Chemical Abstracts Service (CAS) number and numerous synonyms used in scientific literature and commercial products.
| Identifier | Value |
| CAS Number | 5633-14-7[1][2][3][4][5] |
| Molecular Formula | C₂₃H₂₇ClN₂O₂[1] |
| Molecular Weight | 398.93 g/mol [1][4] |
| IUPAC Name | 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride[6] |
| Synonyms | Benzetimide HCl, Dioxatrine, Spasmentral, R 4929, McN-JR 4929, EINECS 227-072-8, UNII-V6ERX20PHB[1][2][6] |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a muscarinic acetylcholine receptor antagonist.[1][2][7][8] Its therapeutic effects, particularly in the treatment of neuroleptic-induced parkinsonism, are attributed to its ability to block the action of acetylcholine at these receptors in the central and peripheral nervous systems.[1][7]
The pharmacological activity of benzetimide is highly stereoselective. The molecule exists as two enantiomers: dexetimide (B1670337), the (S)-enantiomer, and levetimide, the (R)-enantiomer. Dexetimide is the pharmacologically active component, exhibiting significantly greater affinity for muscarinic receptors than levetimide.
Signaling Pathway
As a muscarinic antagonist, dexetimide blocks the Gq/11-coupled signaling cascade typically initiated by acetylcholine binding to M1 muscarinic receptors. This inhibition prevents the activation of phospholipase C (PLC), thereby blocking the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is a prevention of the increase in intracellular calcium concentration and the activation of protein kinase C (PKC), which are responsible for the downstream cellular responses.
Figure 1. Signaling pathway of M1 muscarinic acetylcholine receptor antagonism by dexetimide.
Receptor Binding Affinity
The active enantiomer, dexetimide, demonstrates high affinity for muscarinic receptors, with a notable preference for the M1 subtype. The binding affinity of a radiolabeled derivative, ¹²⁷I-iododexetimide, has been characterized across human muscarinic receptor subtypes.
| Receptor Subtype | Mean Inhibition Constant (Ki) of ¹²⁷I-iododexetimide (pM) |
| M1 | 337 |
| M2 | Not specified, but affinity is 1.9 to 16.9 times lower than for M1 |
| M3 | Not specified, but affinity is 1.9 to 16.9 times lower than for M1 |
| M4 | Not specified, but affinity is 1.9 to 16.9 times lower than for M1 |
| M5 | Not specified, but affinity is 1.9 to 16.9 times lower than for M1 |
Data sourced from studies on a radiolabeled derivative of dexetimide, which showed an affinity for the M1 receptor that was 1.9 to 16.9 times higher than for the other four subtypes.
The antagonistic potency of the enantiomers of benzetimide has been quantified in functional assays, highlighting the significant stereoselectivity of this compound.
| Enantiomer | pA₂ value in Guinea-Pig Atria |
| Dexetimide | 9.82 |
| Levetimide | 6.0 |
The antagonistic potency of dexetimide is reported to be over 6000 times higher than that of levetimide.
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound, such as dexetimide, for muscarinic acetylcholine receptors using a competitive radioligand binding assay.
Figure 2. General workflow for a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic receptors.
Materials:
-
Tissue source rich in muscarinic receptors (e.g., rat brain cortex for M1).
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled test compound (dexetimide) and a potent unlabeled antagonist for non-specific binding determination (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenizer, centrifuges, glass fiber filters, scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a series of tubes, add a fixed concentration of the radioligand.
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).
-
For the competition curve, add the radioligand, membrane preparation, and varying concentrations of the test compound (dexetimide).
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Pharmacokinetics and Clinical Data
Conclusion
This compound is a potent and highly stereoselective muscarinic acetylcholine receptor antagonist, with its pharmacological activity primarily attributed to the (S)-enantiomer, dexetimide. Its high affinity for muscarinic receptors, particularly the M1 subtype, underpins its therapeutic application. While detailed pharmacokinetic and clinical data are limited in publicly accessible sources, the information on its mechanism of action and receptor binding profile provides a solid foundation for further research and development in the field of cholinergic neurotransmission and related disorders.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Pharmacokinetics and pharmacodynamics of transdermal dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of dexmedetomidine during long-term sedation in intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pharmacokinetic and Pharmacodynamic Study of Oral Dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET Imaging of brain muscarinic receptors with 18F-Fluorobenzyl-Dexetimide: A first in human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Racemic Nature of Benzetimide Hydrochloride: A Technical Guide
An In-depth Examination of Stereochemistry, Pharmacology, and Analytical Separation for Researchers and Drug Development Professionals
Initial Publication: December 11, 2025
Abstract
Benzetimide Hydrochloride is a potent anticholinergic agent that has been utilized for its effects on the central and peripheral nervous systems. A critical aspect of its pharmacology, and a key consideration for its therapeutic application and development, is its existence as a racemic mixture. This technical guide provides a comprehensive analysis of the racemic nature of this compound, detailing the distinct pharmacological profiles of its constituent enantiomers, dexetimide (B1670337) and levetimide (B1674941). Particular focus is given to their differential binding affinities for muscarinic acetylcholine (B1216132) receptors and the resultant implications for in vivo activity. Furthermore, this guide outlines detailed experimental protocols for the chiral separation of these enantiomers and for the characterization of their receptor binding properties, serving as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmacological research.
Introduction to the Chirality of this compound
This compound is a chiral compound, meaning it exists as two non-superimposable mirror-image isomers, known as enantiomers. The racemic mixture, denoted as (±)-Benzetimide, is comprised of a 50:50 mixture of the dextrorotatory (+) enantiomer, dexetimide, and the levorotatory (-) enantiomer, levetimide. The presence of a stereocenter in the molecule gives rise to this stereoisomerism, a feature that profoundly influences its biological activity. In the realm of pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. This is due to the stereospecific nature of biological macromolecules such as receptors and enzymes. Therefore, a thorough understanding of the individual contributions of dexetimide and levetimide to the overall pharmacological profile of racemic this compound is paramount for its rational use and for the development of potentially more selective therapeutic agents.
Pharmacology of Benzetimide Enantiomers
Benzetimide exerts its effects as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The antagonism of these receptors by Benzetimide leads to a range of anticholinergic effects.
Differential Receptor Binding Affinity
The interaction of Benzetimide's enantiomers with muscarinic receptors is highly stereoselective. The dextrorotatory enantiomer, dexetimide , is the pharmacologically active component, exhibiting high affinity for muscarinic receptors. In contrast, the levorotatory enantiomer, levetimide , demonstrates a significantly lower binding affinity, estimated to be approximately 1000-fold less than that of dexetimide.[2]
While comprehensive binding data for both enantiomers across all five muscarinic receptor subtypes (M1-M5) is not extensively available in the public domain, studies on dexetimide have highlighted its potent interaction, particularly with the M1 receptor subtype. A radiolabeled derivative of dexetimide, ¹²⁷I-iododexetimide, has been shown to have a very high affinity for the human M1 receptor, with a mean inhibition constant (Ki) of 337 pM.[2] This derivative also displayed notable selectivity for the M1 subtype, with an affinity 1.9 to 16.9 times higher than for the other four muscarinic receptor subtypes.[2]
| Enantiomer | Receptor Subtype | Binding Affinity (Ki) | Notes |
| Dexetimide Derivative | Human M1 | 337 pM | High affinity and selectivity.[2] |
| Levetimide | Muscarinic (general) | Approx. 1000x lower than Dexetimide | Significantly lower affinity.[2] |
Table 1: Muscarinic Receptor Binding Affinities of Benzetimide Enantiomers. This table summarizes the available quantitative data on the binding affinities of dexetimide and levetimide for muscarinic acetylcholine receptors.
In Vivo Efficacy and Pharmacodynamics
The profound difference in receptor binding affinity between dexetimide and levetimide translates to a marked stereoselectivity in their in vivo pharmacological activity. Dexetimide is responsible for the potent anticholinergic effects observed with the racemic mixture, such as mydriasis (pupil dilation) and inhibition of salivation.[1] Levetimide, due to its low affinity for muscarinic receptors, is considered to be largely inactive at therapeutic doses.
The stereospecificity of Benzetimide's action underscores the importance of considering the pharmacology of individual enantiomers. The administration of the racemic mixture means that a significant portion of the administered drug (the levetimide component) is essentially an isomeric impurity with little to no therapeutic benefit, which could potentially contribute to off-target effects or an altered metabolic profile.
Pharmacokinetics (ADME)
Experimental Protocols
Chiral Separation of Benzetimide Enantiomers by HPLC
The separation of dexetimide and levetimide is essential for studying their individual pharmacological properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose. While a specific, validated protocol for Benzetimide is not publicly detailed, a general methodology can be adapted from established procedures for separating similar chiral compounds.
Objective: To achieve baseline separation of dexetimide and levetimide from a racemic this compound standard.
Materials:
-
This compound racemic standard
-
HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol (B145695), diethylamine)
-
Chiral Stationary Phase Column (e.g., polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H, or a protein-based column)
-
HPLC system with UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Mobile Phase Selection and Optimization:
-
Begin with a non-polar mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).
-
To improve peak shape and resolution for basic compounds like Benzetimide, add a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase (typically 0.1%).
-
Systematically vary the ratio of the polar modifier to optimize the separation (e.g., test 95:5, 90:10, 85:15 n-hexane:isopropanol).
-
The flow rate is typically set between 0.5 and 1.5 mL/min.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: n-Hexane:Isopropanol:DEA (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (temperature can be varied to optimize separation).
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers. The elution order will depend on the specific CSP used.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.
-
The enantiomeric purity of each separated fraction can be determined by calculating the peak area percentage.
-
Radioligand Binding Assay for Muscarinic Receptors
Competitive radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This protocol provides a general framework for assessing the binding of dexetimide and levetimide to the different muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of dexetimide and levetimide for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).
-
A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Dexetimide and levetimide standards.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
-
Glass fiber filters.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the desired muscarinic receptor subtype according to standard laboratory procedures. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Assay Setup:
-
In a series of tubes, add a fixed amount of cell membrane preparation (e.g., 20-50 µg of protein).
-
Add a fixed concentration of the radioligand ([³H]-NMS), typically at a concentration close to its dissociation constant (Kd).
-
Add increasing concentrations of the unlabeled competitor ligand (dexetimide or levetimide). A wide range of concentrations should be used to generate a complete inhibition curve.
-
For the determination of non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a separate set of tubes.
-
The total binding is determined in the absence of any competitor.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Logical Relationship of Benzetimide Enantiomers
References
Stereoisomers of Benzetimide: dexetimide and levetimide
An In-depth Technical Guide to the Stereoisomers of Benzetimide (B37474): Dexetimide (B1670337) and Levetimide (B1674941)
Introduction
Benzetimide is a chiral piperidine (B6355638) anticholinergic agent that exists as a racemic mixture of two stereoisomers: dexetimide, the (S)-(+)-enantiomer, and levetimide, the (R)-(-)-enantiomer.[1] The pharmacological activity of benzetimide resides almost exclusively in the dexetimide isomer, which is a potent muscarinic acetylcholine (B1216132) receptor antagonist.[1] Levetimide, in contrast, exhibits significantly lower affinity and activity, serving as a valuable control in research to differentiate specific receptor-mediated effects from non-specific actions.[1] This profound difference in pharmacological activity between the two enantiomers provides a classic example of enantioselectivity, where the three-dimensional spatial arrangement of a molecule is critical for its interaction with chiral biological targets like G protein-coupled receptors (GPCRs).[1] Dexetimide is primarily utilized in the treatment of drug-induced parkinsonism by helping to restore the balance between the cholinergic and dopaminergic systems in the brain.[2][3]
Mechanism of Action
Dexetimide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] In the central nervous system, particularly in the striatum, an imbalance between the neurotransmitters dopamine (B1211576) and acetylcholine is a key feature of Parkinson's disease pathophysiology, where a relative excess of acetylcholine contributes to motor symptoms.[2] By blocking muscarinic receptors, dexetimide inhibits the effects of acetylcholine, thereby decreasing cholinergic activity and helping to rebalance (B12800153) neurotransmitter levels.[2] This antagonism is highly stereoselective; the (S)-enantiomer, dexetimide, is a high-affinity antagonist, while the (R)-enantiomer, levetimide, is substantially weaker.[4]
Quantitative Pharmacological Data
The stereoselectivity of benzetimide's enantiomers is most evident in their binding affinities for muscarinic receptors. Dexetimide demonstrates a significantly higher affinity than levetimide, with research indicating that levetimide's affinity is approximately a thousand-fold lower.[4] While specific Ki values for levetimide are not widely available, extensive research on dexetimide highlights the stereochemical requirements for high-affinity binding.[4]
| Compound | Receptor/Tissue | Value Type | Value | Reference |
| 127I-iododexetimide | Human M1 Muscarinic Receptor | Ki | 337 pM | [4][5] |
| 127I-iododexetimide | Human M1 Muscarinic Receptor | IC50 | 31 nM | [6] |
| [3H]dexetimide | Rat Forebrain Muscarinic Receptors | Kd | 1.1 nM | [7] |
| Dexetimide vs. Levetimide | Muscarinic Receptors | Affinity Ratio | ~1000:1 | [4] |
Note: 127I-iododexetimide is a radiolabeled derivative of dexetimide.
Signaling Pathways Modulated by Dexetimide
Muscarinic acetylcholine receptors are GPCRs that are broadly classified based on the G protein they couple to. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[8] As a muscarinic antagonist, dexetimide blocks the downstream signaling of both pathways upon acetylcholine binding.
Gq/11-Coupled Receptor Pathway (M1, M3, M5): Blockade of these receptors by dexetimide prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] This leads to a decrease in the release of intracellular calcium (Ca2+) and reduced activation of protein kinase C (PKC).[1][8]
Gi/o-Coupled Receptor Pathway (M2, M4): Antagonism of M2 and M4 receptors by dexetimide prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[1][8] Additionally, the Gβγ-mediated activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels is blocked.[1][8]
Caption: Dexetimide blocks acetylcholine-mediated signaling at both Gq/11- and Gi/o-coupled muscarinic receptors.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of dexetimide and levetimide for specific muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells).[8]
-
Radioligand: A non-selective muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[8]
-
Test Compounds: Dexetimide and levetimide, prepared in a series of dilutions.[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/C).[8]
-
Scintillation counter and scintillation fluid.[8]
Procedure:
-
Incubation: In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (dexetimide or levetimide).[8] Tubes for determining total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like atropine) are also prepared.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[4]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Caption: Workflow for a competitive radioligand binding assay to determine inhibitor affinity (Ki).
Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to act as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.
Materials:
-
Cells expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).[8]
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
Test Compound: Dexetimide or levetimide.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with the dye for a specified time (e.g., 60 minutes) at 37°C.
-
Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of the test compound (dexetimide or levetimide) or vehicle control.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then add a fixed concentration of the agonist (carbachol) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response as a function of the antagonist (test compound) concentration.
-
Fit the data to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response.
-
Stereochemical Relationship
Benzetimide is the racemic parent compound. The stereocenter dictates the pharmacological activity, with the (S)-enantiomer (dexetimide) being the active antagonist and the (R)-enantiomer (levetimide) being largely inactive.
Caption: Relationship between benzetimide and its active (dexetimide) and inactive (levetimide) stereoisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Dexetimide? [synapse.patsnap.com]
- 3. Dexetimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Agonist-mediated conformational changes of muscarinic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Anticholinergic Properties of Benzetimide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzetimide (B37474) Hydrochloride is a potent anticholinergic agent that exerts its effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the anticholinergic properties of its active enantiomer, dexetimide (B1670337), including its binding affinity for muscarinic receptor subtypes and the functional consequences of receptor blockade. Detailed experimental protocols for assessing these properties are provided, along with visualizations of the associated signaling pathways to facilitate a deeper understanding of its mechanism of action.
Introduction
Benzetimide is a chiral compound, with its anticholinergic activity primarily attributed to the (S)-enantiomer, dexetimide. The (R)-enantiomer, levetimide (B1674941), is significantly less potent[1]. Dexetimide is a powerful muscarinic antagonist, and its high affinity for these receptors makes it a valuable tool in pharmacological research and a compound of interest in drug development for conditions characterized by cholinergic overactivity. This document will focus on the quantitative and mechanistic aspects of its anticholinergic action.
Quantitative Pharmacology
The anticholinergic properties of Benzetimide Hydrochloride's enantiomers have been quantified using various pharmacological assays. The data highlights a pronounced stereoselectivity in its interaction with muscarinic receptors.
Functional Antagonism: pA2 Values
The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Studies on isolated guinea-pig atria have demonstrated a significant difference in the antagonistic potency of benzetimide's enantiomers.
| Enantiomer | Tissue | pA2 Value |
| Dexetimide | Guinea-pig atria | 9.82 |
| Levetimide | Guinea-pig atria | 6.0 |
Table 1: pA2 values for Dexetimide and Levetimide in Guinea-pig Atria.
The more than 6000-fold higher potency of dexetimide compared to levetimide underscores the critical role of stereochemistry in the interaction with the muscarinic receptor.
Receptor Binding Affinity: Ki Values
| Ligand | Receptor Subtype | Ki (pM) |
| ¹²⁷I-iododexetimide | Human M1 | 337 |
Table 2: Binding affinity of ¹²⁷I-iododexetimide for the human M1 muscarinic receptor.[1]
This derivative also exhibited a notable selectivity for the M1 subtype, with an affinity 1.9 to 16.9 times higher than for the other four muscarinic receptor subtypes[1]. Given that dexetimide is the active enantiomer, it is inferred to possess a significantly higher affinity for muscarinic receptors compared to levetimide.
Signaling Pathways of Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate intracellular signaling cascades. This compound, as a muscarinic antagonist, blocks these pathways.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
By binding to these receptors without activating them, this compound prevents acetylcholine from initiating these downstream signaling events.
Experimental Protocols
The following protocols provide a framework for the characterization of the anticholinergic properties of compounds like this compound.
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Test Compound: this compound or its enantiomers.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of atropine).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Analysis for Functional Antagonism
This method is used to determine the pA2 value of a competitive antagonist from functional assay data.
Materials:
-
Isolated tissue preparation (e.g., guinea-pig ileum or atria) or cells expressing the target muscarinic receptor.
-
Agonist (e.g., acetylcholine or carbachol).
-
Antagonist (this compound or its enantiomers).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath setup with a transducer to measure tissue response.
Procedure:
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist for a predetermined equilibration period.
-
Agonist Curve in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 2 and 3 with at least two other concentrations of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 of agonist in the presence of antagonist / EC50 of agonist alone.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the plotted data. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Conclusion
This compound, primarily through its active enantiomer dexetimide, is a highly potent and stereoselective muscarinic receptor antagonist. Its high affinity, particularly for the M1 receptor subtype, and its ability to competitively block cholinergic signaling pathways make it a significant compound for both research and potential therapeutic applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the continued investigation and characterization of benzetimide and other novel muscarinic receptor ligands. A thorough understanding of its quantitative pharmacology and mechanism of action is essential for advancing its potential in drug development.
References
An In-depth Technical Guide on the Pharmacological Profile of Benzetimide Hydrochloride
Executive Summary
Benzetimide (B37474) Hydrochloride is a potent and stereoselective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3] It is a racemic mixture of two enantiomers: dexetimide (B1670337), the active (S)-enantiomer, and levetimide (B1674941), the significantly less active (R)-enantiomer. The pharmacological activity of benzetimide is primarily attributed to dexetimide, which exhibits high affinity for muscarinic receptors. This compound has been utilized in the treatment of neuroleptic-induced parkinsonism, acting as a centrally active anticholinergic agent.[2][3][4][5] This document provides a detailed overview of its mechanism of action, pharmacodynamics, and available quantitative data. It also outlines representative experimental protocols for assessing its activity and visualizes key pathways and workflows.
Pharmacological Profile
Mechanism of Action
Benzetimide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][6] These G-protein-coupled receptors are classified into five subtypes (M1-M5). By binding to these receptors, benzetimide blocks the effects of the endogenous neurotransmitter, acetylcholine.[6] This antagonism is non-selective across the mAChR subtypes, although its active enantiomer, dexetimide, shows some selectivity. The blockade of cholinergic transmission in the central nervous system, particularly in the striatum and basal ganglia, is the basis for its use in treating the symptoms of parkinsonism.[4][6] The anticholinergic action also manifests in the peripheral nervous system, leading to effects such as mydriasis (pupil dilation), and inhibition of salivation and lacrimation.
Pharmacodynamics
The pharmacodynamic effects of benzetimide are characterized by its potent anticholinergic activity. The action is markedly stereoselective, with the dexetimide enantiomer being over 6000 times more potent as an antagonist than the levetimide enantiomer in guinea-pig atrial tissue. A radiolabeled derivative of dexetimide has demonstrated a very high affinity for the human M1 receptor, with a mean inhibition constant (Ki) of 337 pM, and showed a 1.9 to 16.9-fold selectivity for the M1 subtype over the other four muscarinic receptor subtypes.[4]
In vivo studies in rats have demonstrated its efficacy in counteracting the effects of the muscarinic agonist pilocarpine (B147212). It effectively inhibits pilocarpine-induced salivation and lacrimation at low doses. This central and peripheral anticholinergic activity underlies both its therapeutic applications and its potential side-effect profile.
Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)
For a molecule like Benzetimide, it is expected to be a lipophilic compound that can cross the blood-brain barrier to exert its central effects. Its metabolism would likely occur in the liver via cytochrome P450 enzymes, followed by excretion of metabolites through the kidneys. However, without specific studies, this remains speculative.
Quantitative Data Summary
The following tables summarize the available quantitative pharmacological data for Benzetimide and its enantiomers.
Table 1: In Vitro Antagonist Potency
| Compound | Preparation | Agonist | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Dexetimide | Guinea-pig atria | Acetylcholine | pA₂ | 9.82 | --INVALID-LINK-- |
| Levetimide | Guinea-pig atria | Acetylcholine | pA₂ | 6.0 | --INVALID-LINK-- |
| ¹²⁷I-Iododexetimide | Human M1 Receptor | N/A | Kᵢ | 337 pM | --INVALID-LINK-- |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: In Vivo Pharmacodynamic Activity
| Compound | Species | Model | Endpoint | Parameter | Value | Reference |
|---|---|---|---|---|---|---|
| Benzetimide | Rat | Pilocarpine-induced salivation | Inhibition | ED₅₀ | 0.04 mg/kg | --INVALID-LINK-- |
| Benzetimide | Rat | Pilocarpine-induced lacrimation | Inhibition | ED₅₀ | 0.06 mg/kg | --INVALID-LINK-- |
Detailed Experimental Protocols
Protocol: Muscarinic Receptor Radioligand Competition Binding Assay
This protocol describes a representative method for determining the binding affinity (Kᵢ) of a test compound like Benzetimide at muscarinic receptors.[1][2][3][14]
Objective: To determine the inhibition constant (Kᵢ) of Benzetimide Hydrochloride for muscarinic receptor subtypes (M1-M5) using a competition binding assay.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compound: this compound, dissolved and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters (GF/C), cell harvester, liquid scintillation counter, scintillation cocktail.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation, and finally resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kᴅ, e.g., 0.5 nM), and 150 µL of membrane preparation (e.g., 20-50 µg protein).
-
Non-specific Binding: 50 µL of Atropine (1 µM), 50 µL of [³H]-NMS, and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of this compound (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-NMS, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Benzetimide that inhibits 50% of specific [³H]-NMS binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol: In Vivo Anti-Pilocarpine Test in Rats
This protocol is a representative method for evaluating the central and peripheral anticholinergic activity of a compound like Benzetimide.[6]
Objective: To determine the ED₅₀ of this compound for the inhibition of pilocarpine-induced salivation in rats.
Materials:
-
Animals: Male Wistar rats (200-250 g).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline).
-
Cholinergic Agonist: Pilocarpine Hydrochloride (e.g., 4 mg/kg), dissolved in saline.
-
Control: Vehicle.
-
Equipment: Syringes for subcutaneous (s.c.) injection, pre-weighed cotton balls, analytical balance.
Methodology:
-
Acclimatization: Acclimate rats to the experimental conditions for at least one hour before the test.
-
Compound Administration: Divide animals into groups. Administer different doses of this compound (or vehicle) subcutaneously. A typical pre-treatment time is 30-60 minutes.
-
Pilocarpine Challenge: After the pre-treatment period, administer Pilocarpine Hydrochloride (4 mg/kg, s.c.) to induce salivation.
-
Saliva Collection: Immediately after the pilocarpine injection, place a pre-weighed cotton ball into the mouth of each rat. Collect saliva for a fixed period, typically 15 minutes.
-
Quantification: After the collection period, remove the cotton ball and immediately weigh it. The increase in weight corresponds to the amount of saliva secreted.
-
Data Analysis:
-
Calculate the mean saliva production for each treatment group.
-
Express the data for the Benzetimide-treated groups as a percentage of the saliva production in the vehicle-control group.
-
Plot the percentage inhibition of salivation against the logarithm of the dose of Benzetimide.
-
Determine the ED₅₀ (the dose that causes 50% inhibition of salivation) using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways and Mechanism of Action
Caption: Mechanism of action of Benzetimide as a competitive antagonist at muscarinic receptors.
Experimental Workflows
Caption: Experimental workflow for a radioligand competition binding assay.
Logical Relationships
Caption: A generalized, hypothetical pharmacokinetic pathway for an orally administered drug.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. The pharmacological characterisation of pilocarpine-induced purposeless chewing behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. omicsonline.org [omicsonline.org]
- 9. columbia.edu [columbia.edu]
- 10. downloads.lww.com [downloads.lww.com]
- 11. Absorption, distribution, metabolism and excretion (Chapter 2) - Pharmacology for Anaesthesia and Intensive Care [resolve.cambridge.org]
- 12. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzetimide Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzetimide Hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist that has been utilized in neuroscience research, particularly in studies related to neuroleptic-induced parkinsonism.[1][2] As a competitive antagonist at mAChRs, it blocks the action of the endogenous neurotransmitter acetylcholine, thereby modulating a wide range of physiological processes in both the central and peripheral nervous systems.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in research, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).[1][4][5] There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-proteins and downstream signaling cascades. Benzetimide, as a non-selective antagonist, is expected to block these receptors, although its affinity may vary across subtypes. The antagonistic action of Benzetimide prevents acetylcholine from binding, thereby inhibiting the physiological responses mediated by these receptors.[4][6]
Benzetimide is a racemic compound, consisting of two stable enantiomers: dexetimide (B1670337) and levetimide (B1674941).[1] The antimuscarinic activity resides almost entirely in the dexetimide enantiomer, which is significantly more potent than levetimide.[1][5][7]
Quantitative Pharmacological Data
The potency of Benzetimide and its enantiomers has been determined in various pharmacological assays. The pA2 value, a measure of a competitive antagonist's potency, has been established for dexetimide and levetimide in guinea-pig atria, a tissue rich in M2 muscarinic receptors. Additionally, the inhibition constant (Ki) of a dexetimide derivative provides insight into its high affinity for the M1 receptor subtype.
| Compound | Preparation | Parameter | Value | Reference |
| Dexetimide | Guinea-pig atria | pA2 | 9.82 | [1][5] |
| Levetimide | Guinea-pig atria | pA2 | 6.0 | [1][5] |
| ¹²⁷I-iododexetimide | Human M1 Receptor (cloned) | Ki | 337 pM | [3] |
Table 1: Antagonist Potency and Binding Affinity of Benzetimide Enantiomers.
Further studies have quantified the in vivo effects of Benzetimide in animal models, providing ED50 values for specific anticholinergic responses.
| Effect | Animal Model | Parameter | Value | Reference |
| Mydriasis Induction | Rat | ED50 | 0.06 mg/kg | [7] |
| Inhibition of Pilocarpine-induced Salivation | Rat | ED50 | 0.04 mg/kg | [7] |
| Inhibition of Pilocarpine-induced Lacrimation | Rat | ED50 | 0.04 mg/kg | [7] |
Table 2: In Vivo Efficacy of Benzetimide.
Muscarinic Receptor Signaling Pathways
Benzetimide's antagonism of M1-M5 receptors inhibits two primary signaling pathways.
-
Gq/11 Pathway (M1, M3, M5 receptors): These receptors activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gi/o Pathway (M2, M4 receptors): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By blocking these receptors, Benzetimide can prevent the downstream cellular responses associated with these signaling cascades.
References
- 1. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective inhibition of muscarinic receptor subtypes by the eight stereoisomers related to rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Role of Benzetimide in the Management of Parkinsonism: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzetimide (B37474), a potent muscarinic acetylcholine (B1216132) receptor antagonist, occupies a notable, albeit niche, position in the history of Parkinson's disease therapeutics. As a synthetic anticholinergic agent, it was developed to counteract the relative cholinergic overactivity in the striatum resulting from dopamine (B1211576) depletion, a hallmark of Parkinsonism. This technical guide provides an in-depth review of the historical use of benzetimide, focusing on its mechanism of action, preclinical experimental evaluation, and clinical application in managing the motor symptoms of Parkinson's disease. Quantitative data from preclinical and clinical studies, including those of its active enantiomer dexetimide (B1670337), are summarized. Detailed experimental protocols from foundational preclinical studies are presented to offer insight into its pharmacological characterization. Furthermore, key signaling pathways involved in its therapeutic effect are visualized to facilitate a deeper understanding of its molecular interactions. This document serves as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, offering a retrospective analysis of an early-generation anti-parkinsonian agent.
Introduction
Prior to the advent of levodopa, anticholinergic agents were the primary pharmacological intervention for Parkinson's disease. The therapeutic rationale was based on the "cholinergic-dopaminergic balance" hypothesis, which posited that the motor symptoms of Parkinson's disease arise from an imbalance between the depleted dopaminergic system and the relatively overactive cholinergic system in the basal ganglia. Benzetimide emerged during this era as a synthetic anticholinergic with a high affinity for muscarinic receptors. This review consolidates the available historical data on benzetimide to provide a detailed technical overview of its use in Parkinsonism.
Mechanism of Action
Benzetimide exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the central nervous system, particularly in the striatum.[1][2] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a reduction in dopamine levels in the striatum. This disrupts the normal balance of neurotransmission, leading to a state of relative cholinergic hyperactivity. This hyperactivity is thought to contribute significantly to the motor symptoms of the disease, especially tremor and rigidity.
By blocking mAChRs on striatal neurons, benzetimide inhibits the effects of acetylcholine, thereby helping to restore a more balanced neurochemical environment.[1][3] This antagonistic action is stereoselective, with the dexetimide enantiomer being significantly more potent than the levetimide (B1674941) enantiomer.[4]
Signaling Pathway
The therapeutic action of benzetimide is initiated by its binding to and inhibition of G protein-coupled muscarinic acetylcholine receptors on the surface of striatal neurons. This blockade interrupts the downstream signaling cascades normally initiated by acetylcholine.
Quantitative Data
Quantitative data on benzetimide is primarily derived from preclinical studies and clinical trials of its active enantiomer, dexetimide.
Preclinical Data: Receptor Binding Affinity
The antagonistic potency of benzetimide's enantiomers was determined in guinea-pig atria, providing a quantitative measure of their affinity for muscarinic receptors.[4]
| Enantiomer | pA2 Value | Relative Potency |
| Dexetimide | 9.82 | >6000x Levetimide |
| Levetimide | 6.0 | - |
Clinical Data: Efficacy of Dexetimide in Parkinsonism
A controlled study involving 69 female long-stay inpatients evaluated the efficacy of dexetimide in managing extrapyramidal symptoms.[5]
| Symptom | Outcome |
| Gross Motor Tremor | Significant improvement |
| Facial Inexpressiveness | Significant improvement |
| Parkinsonian Gait | Significant improvement (after 2 weeks) |
| Dyskinesia | Significant improvement (after 6 months) |
Dosage: In this study, individually adapted oral dosages of dexetimide ranged from 0.5 to 1.5 mg daily.[5]
Experimental Protocols
The preclinical evaluation of benzetimide relied on animal models to assess its anticholinergic properties. A key experimental protocol was the "anti-pilocarpine test in rats" developed by Janssen and Niemegeers in 1967.
The Anti-Pilocarpine Test in Rats
This test was designed to measure both the peripheral and central anticholinergic effects of a drug.
Objective: To quantify the antagonistic effect of a test compound against pilocarpine-induced symptoms.
Animals: Wistar rats.
Procedure:
-
Drug Administration: The test compound (e.g., benzetimide) is administered to the rats, typically via subcutaneous or oral routes, at varying doses.
-
Pilocarpine (B147212) Challenge: After a set period to allow for drug absorption and distribution, a standardized dose of pilocarpine is administered. Pilocarpine is a cholinergic agonist that induces a range of parasympathomimetic effects, including salivation, lacrimation, and tremors.
-
Symptom Observation and Scoring: The presence and severity of pilocarpine-induced symptoms are observed and scored at regular intervals. Key symptoms to monitor include:
-
Peripheral effects: Salivation and lacrimation.
-
Central effects: Tremors and chewing movements.
-
-
Data Analysis: The dose of the test compound required to inhibit 50% of the maximal pilocarpine effect (ED50) is calculated for each symptom. This provides a quantitative measure of the drug's peripheral and central anticholinergic potency.
References
- 1. Striatal cholinergic interneurons and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic system changes in Parkinson’s disease: emerging therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Striatal Cholinergic Interneurons and M1 and M4 Muscarinic Receptors in Motor Symptoms of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Benzetimide Hydrochloride Structural Analogues for Researchers, Scientists, and Drug Development Professionals
Introduction: Benzetimide (B37474) Hydrochloride is a muscarinic acetylcholine (B1216132) receptor antagonist that has been explored for its therapeutic potential. The core structure of Benzetimide presents a versatile scaffold for the development of novel analogues with modulated pharmacological activities and target selectivities. This technical guide provides a comprehensive overview of the structural analogues of Benzetimide, focusing on their synthesis, structure-activity relationships (SAR), and the experimental protocols utilized in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of Benzetimide-related compounds.
Core Structure of Benzetimide
Benzetimide, chemically known as 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione, possesses a complex heterocyclic structure. Its analogues are typically developed by modifying key positions on the piperidine (B6355638) and phenyl rings to investigate the impact on biological activity.
Structure-Activity Relationship of Benzetimide Analogues as CXCR3 Antagonists
Recent research has explored the potential of Benzetimide derivatives as antagonists of the human CXCR3 receptor, a G protein-coupled receptor involved in inflammatory responses. Optimization of initial screening hits has led to the identification of potent CXCR3 antagonists devoid of the anticholinergic activity associated with the parent compound.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro potencies of key Benzetimide analogues against the human CXCR3 receptor.
| Compound ID | R Group | CXCR3 IC50 (nM) |
| 1 | H | 120 |
| 2a | 4-F | 50 |
| 2b | 3-Cl | 35 |
| 2c | 2-Me | 80 |
| 2d | 4-OMe | 150 |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research findings. The following sections provide protocols for the synthesis of a representative Benzetimide analogue and the pharmacological assays used to determine its activity.
Synthesis of a Representative Benzetimide Analogue (Compound 2b)
Scheme 1: Synthesis of 3-chloro-N-((4-(3-phenyl-2,6-dioxopiperidin-3-yl)piperidin-1-yl)methyl)benzamide
A detailed synthetic protocol for a representative Benzetimide analogue is provided below.
Step 1: Synthesis of 3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione
A common route for the synthesis of the Benzetimide core involves the reaction of appropriate precursors. For instance, a preparation method involves dissolving NaHCO3 in water and adding this solution to a mixture of benzetimide hydrochloride in DCM. The reaction mixture is stirred for an extended period at room temperature. Following this, the organic layer is separated, dried, and the solvent is evaporated.
Step 2: Debenzylation of 3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione
The benzyl (B1604629) protecting group is removed to provide the free piperidine nitrogen for subsequent derivatization.
Step 3: Acylation with 3-chlorobenzoyl chloride
The piperidine intermediate is acylated with 3-chlorobenzoyl chloride in the presence of a base to yield the final product, Compound 2b.
Pharmacological Evaluation
This protocol is designed to determine the binding affinity of Benzetimide analogues for muscarinic acetylcholine receptors.[3]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO-M1).
-
Assay Buffer: Utilize a suitable binding buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: Use a radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Competition Assay:
-
Incubate the cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the unlabeled test compound (Benzetimide analogue).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of Benzetimide analogues to antagonize the intracellular calcium mobilization induced by CXCR3 ligands.[4][5]
-
Cell Culture: Use a cell line stably expressing the human CXCR3 receptor (e.g., CHO-K1/CXCR3).
-
Fluorescent Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.
-
Assay Plate Preparation: Plate the dye-loaded cells in a 96-well or 384-well microplate.
-
Compound Addition: Add varying concentrations of the Benzetimide analogue (antagonist) to the wells and incubate for a short period.
-
Agonist Stimulation: Add a known CXCR3 agonist (e.g., CXCL10 or CXCL11) to the wells to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: Determine the IC50 value of the Benzetimide analogue by plotting the inhibition of the agonist-induced calcium response against the concentration of the analogue.
Signaling Pathways
Understanding the signaling pathways modulated by Benzetimide and its analogues is crucial for elucidating their mechanism of action.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors (M1-M5) are G protein-coupled receptors. The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
References
- 1. search.library.uq.edu.au [search.library.uq.edu.au]
- 2. Synthesis and structure-activity relationship of benzetimide derivatives as human CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Benzetimide Hydrochloride: A Technical Guide to Muscarinic Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzetimide (B37474) hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. As a chiral compound, its pharmacological activity is stereoselective, with the (+)-enantiomer, dexetimide (B1670337), being responsible for the majority of its antimuscarinic effects. The (-)-enantiomer, levetimide (B1674941), exhibits a significantly lower affinity for muscarinic receptors. This technical guide provides an in-depth analysis of the receptor subtype selectivity of benzetimide's active enantiomer, dexetimide, for the five human muscarinic receptor subtypes (M1-M5). It includes a summary of quantitative binding affinity and functional data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Benzetimide and its active enantiomer, dexetimide, are recognized as high-affinity muscarinic receptor antagonists. Understanding their binding profile and selectivity across the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating their mechanism of action and potential therapeutic applications. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling. In contrast, the M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channel activity. The subtype selectivity of a muscarinic antagonist dictates its pharmacological effects and side-effect profile.
Quantitative Receptor Binding and Functional Data
The following tables summarize the binding affinity (Ki) and functional antagonism (IC50) of a radiolabeled derivative of dexetimide, ¹²⁷I-iododexetimide, for the five human muscarinic receptor subtypes. It is important to note that while this is a derivative, it exhibits very high affinity for muscarinic receptors and provides valuable insight into the selectivity profile of dexetimide. Research indicates that the affinity of levetimide is approximately a thousand-fold lower than that of dexetimide[1].
Table 1: Binding Affinity of ¹²⁷I-Iododexetimide for Human Muscarinic Receptor Subtypes [2]
| Receptor Subtype | Mean Inhibition Constant (Ki) in pM | Selectivity Ratio vs. M1 |
| M1 | 337 | - |
| M2 | 1,358 | 4.0 |
| M3 | 5,694 | 16.9 |
| M4 | 645 | 1.9 |
| M5 | 1,332 | 4.0 |
Table 2: Functional Antagonism of ¹²⁷I-Iododexetimide at Human Muscarinic Receptors (GTPγ³⁵S Binding Assay) [2]
| Receptor Subtype | IC50 (nM) |
| M1 | 31 |
| M2 | Not Reported |
| M3 | Not Reported |
| M4 | Not Reported |
| M5 | Not Reported |
Data derived from studies on Chinese hamster ovary (CHO) cell membranes overexpressing human muscarinic receptor subtypes.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (e.g., dexetimide) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor.
Objective: To determine the inhibition constant (Ki) of dexetimide for each muscarinic receptor subtype (M1-M5).
Materials:
-
Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).
-
Radioligand: ³H-N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).
-
Test compound: Dexetimide.
-
Non-specific binding control: Atropine (at a high concentration).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (dexetimide). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of atropine).
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[1].
-
GTPγ³⁵S Binding Assay
This is a functional assay that measures the activation of G-proteins coupled to the muscarinic receptors. For an antagonist like dexetimide, its potency is determined by its ability to inhibit agonist-stimulated G-protein activation.
Objective: To determine the functional antagonist potency (IC50) of dexetimide at Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Muscarinic agonist (e.g., acetylcholine or carbachol).
-
Test compound: Dexetimide.
-
GDP.
-
Assay buffer (e.g., HEPES buffer with NaCl, MgCl₂, and EDTA).
-
Scintillation proximity assay (SPA) beads or filter plates.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with varying concentrations of the antagonist (dexetimide) in the assay buffer containing GDP.
-
Stimulation: Add a fixed, sub-maximal concentration of the muscarinic agonist to stimulate the receptors.
-
G-protein Activation: Initiate the binding reaction by adding [³⁵S]GTPγS. Agonist-activated receptors will facilitate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at room temperature.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through filter plates, followed by washing. The amount of bound [³⁵S]GTPγS is then measured.
-
SPA Method: Add SPA beads that capture the membranes. The proximity of the bound [³⁵S]GTPγS to the beads results in a detectable signal.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.
-
Fit the data to determine the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
Signaling Pathways and Experimental Workflow
Caption: Muscarinic Receptor Signaling Pathways
Caption: General Experimental Workflow for Receptor Selectivity
Conclusion
The available data indicates that dexetimide, the active enantiomer of benzetimide, is a potent muscarinic receptor antagonist with a degree of selectivity for the M1 and M4 receptor subtypes over the M2, M3, and M5 subtypes. This selectivity profile is important for understanding its pharmacological effects and for guiding the development of more subtype-selective muscarinic antagonists for various therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of benzetimide hydrochloride and other related compounds in the field of muscarinic receptor pharmacology.
References
In Silico Modeling of Benzetimide Hydrochloride Binding to Muscarinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzetimide (B37474) Hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist utilized in the management of neuroleptic-induced parkinsonism.[1][2] Its therapeutic efficacy is intrinsically linked to its binding affinity and selectivity towards the various subtypes of muscarinic receptors (M1-M5).[3][4] Understanding the molecular interactions governing this binding is paramount for the rational design of novel, more selective anticholinergic agents with improved therapeutic profiles. This technical guide provides an in-depth overview of the in silico methodologies employed to model the binding of Benzetimide Hydrochloride to its target receptors. It covers the essential stages of computational analysis, from receptor modeling and ligand preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed experimental protocols for key computational and supportive experimental techniques are provided to facilitate the practical application of these methods in drug discovery and development.
Introduction to Benzetimide and its Target: Muscarinic Receptors
Benzetimide acts as a competitive antagonist at muscarinic acetylcholine receptors, which are Class A G protein-coupled receptors (GPCRs).[3][5] These receptors are classified into five subtypes (M1-M5) with distinct tissue distributions and downstream signaling pathways.[4][6] The M1, M3, and M5 subtypes couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[4][7] The therapeutic and adverse effects of anticholinergic drugs like benzetimide are a direct consequence of their interaction with these receptor subtypes. For instance, antagonism of M1 receptors is linked to seizure prevention, while interactions with M2 and M3 receptors can lead to cardiac and other peripheral side effects, respectively.[5] A critical aspect of benzetimide is its stereoselectivity; its enantiomers, dexetimide (B1670337) and levetimide, exhibit significantly different antagonistic potencies, with dexetimide being over 6000 times more potent than levetimide, highlighting the importance of stereochemistry in its receptor interaction.[8]
In Silico Modeling Workflow
The in silico modeling of this compound binding to mAChRs follows a structured workflow designed to predict the binding mode and affinity of the ligand. This process typically involves receptor structure preparation, ligand preparation, molecular docking to predict the binding pose, and molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.
Receptor Structure Preparation
A high-resolution 3D structure of the target muscarinic receptor is a prerequisite for accurate in silico modeling.
-
Experimentally Determined Structures: Crystal structures of several muscarinic receptor subtypes are available in the Protein Data Bank (PDB). For example, PDB IDs for the M1, M2, and M3 receptors are 5CXV, 3UON, and 4DAJ, respectively.[4][9][10] These structures provide an excellent starting point for modeling studies.
-
Homology Modeling: In the absence of an experimental structure for a specific subtype or conformation, homology modeling can be employed.[11][12] This technique uses the amino acid sequence of the target receptor and the crystal structure of a homologous protein (a template) to build a 3D model. For instance, the β2-adrenergic receptor crystal structure has been successfully used as a template to build homology models of all five muscarinic receptor subtypes.[11][13]
Once a structure is obtained, it must be prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and optimizing the hydrogen bond network.[14]
Ligand Preparation
The 3D structure of this compound is generated from its 2D chemical structure. The ligand is then prepared by assigning correct protonation states at physiological pH and performing energy minimization to obtain a low-energy conformation.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[14] This method is instrumental in identifying the binding mode and key interactions between Benzetimide and the muscarinic receptor's binding pocket. The protonated nitrogen of the piperidine (B6355638) ring in many muscarinic antagonists is known to form a crucial ionic interaction with a conserved aspartate residue in the binding pocket.[14]
The docking process involves sampling a large number of possible conformations of the ligand within the binding site and using a scoring function to rank them.[14] Lower docking scores generally indicate more favorable binding.[14]
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics simulations offer a dynamic view of the complex over time.[15] MD simulations are used to assess the stability of the predicted binding pose from docking and to gain insights into the conformational changes in both the ligand and the receptor upon binding.[16] These simulations can also be used to calculate the binding free energy, which provides a more accurate prediction of the binding affinity.[17]
Quantitative Data
| Compound | Receptor/Tissue | Parameter | Value | Reference |
| Dexetimide | Guinea-pig atria (muscarinic) | pA2 | 9.82 | [8] |
| Levetimide | Guinea-pig atria (muscarinic) | pA2 | 6.0 | [8] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Homology Modeling Protocol
-
Template Selection: Identify a suitable template structure with high sequence identity to the target muscarinic receptor subtype using a BLAST search against the Protein Data Bank (PDB).
-
Sequence Alignment: Perform a sequence alignment between the target and template sequences.
-
Model Building: Use a homology modeling software (e.g., MODELLER, Swiss-Model) to generate a 3D model of the target receptor based on the alignment and the template structure.
-
Model Refinement: Refine the generated model, particularly the loop regions, using energy minimization and molecular dynamics simulations.
-
Model Validation: Assess the quality of the final model using tools like Ramachandran plots and other structural analysis software.
Molecular Docking Protocol
-
Receptor Preparation: Load the prepared receptor structure into the docking software. Define the binding site, typically based on the location of the co-crystallized ligand or by identifying the binding pocket using pocket detection algorithms.
-
Ligand Preparation: Load the prepared 3D structure of this compound.
-
Docking Simulation: Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Analysis of Results: Analyze the resulting docking poses and their corresponding scores. Visualize the top-ranked poses to identify key interactions with the receptor's amino acid residues.
Molecular Dynamics Simulation Protocol
-
System Setup: Place the docked ligand-receptor complex in a simulation box filled with a suitable water model (e.g., TIP3P) and ions to neutralize the system and mimic physiological ionic strength.
-
Equilibration: Perform a series of equilibration steps to relax the system and bring it to the desired temperature and pressure.
-
Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation) and to identify persistent interactions.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory.[17]
Conclusion
In silico modeling provides a powerful and cost-effective approach to investigate the binding of this compound to muscarinic acetylcholine receptors at a molecular level. By combining techniques such as homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the structural determinants of ligand binding and selectivity. This knowledge is instrumental in the development of new anticholinergic drugs with enhanced efficacy and reduced side effects. The methodologies and protocols outlined in this guide serve as a comprehensive resource for scientists engaged in the computational modeling of ligand-receptor interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Microscopic Binding of M5 Muscarinic Acetylcholine Receptor with Antagonists by Homology Modeling, Molecular Docking and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzetimide Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide Hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are integral to the parasympathetic nervous system and play a crucial role in mediating a wide range of physiological functions.[3] As an antagonist, this compound binds to these receptors, blocking the action of the endogenous neurotransmitter, acetylcholine. This inhibitory action makes it a subject of interest for therapeutic applications, particularly in the management of neuroleptic-induced parkinsonism.[2][4]
These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological profile of this compound, including its binding affinity and functional antagonism at muscarinic acetylcholine receptors.
Data Presentation
| Enantiomer | Tissue/Receptor | Assay Type | pA2 | Calculated Ki (M) | Calculated Ki (nM) |
| Dexetimide (B1670337) | Guinea-pig atria (M2) | Functional Antagonism | 9.82 | 1.51 x 10-10 | 0.151 |
| Levetimide | Guinea-pig atria (M2) | Functional Antagonism | 6.0 | 1.00 x 10-6 | 1000 |
Note: The data presented is for the individual enantiomers of benzetimide. Dexetimide is the more potent enantiomer.
Signaling Pathways
Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5). These subtypes couple to different G-proteins, initiating distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, the Gαq/11 subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate certain potassium channels.
As a muscarinic antagonist, this compound is expected to block these signaling pathways by preventing the binding of acetylcholine to the receptors.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for muscarinic receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
This compound
-
Non-specific binding control (e.g., Atropine at a high concentration)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (cold Assay Buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in Assay Buffer.
-
Prepare a working solution of the radioligand in Assay Buffer.
-
Prepare a high concentration solution of Atropine for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
This compound at various concentrations (for competition curve) or Assay Buffer (for total binding) or Atropine (for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes.
-
-
The final assay volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with cold Wash Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Competitive Radioligand Binding Assay Workflow.
Calcium Flux Functional Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing M1, M3, or M5 receptors.
Materials:
-
Cells expressing the M1, M3, or M5 muscarinic receptor subtype (e.g., CHO-M1, HEK-M3)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine)
-
This compound
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Incubation:
-
Add different concentrations of this compound or vehicle control to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the muscarinic agonist at a predetermined concentration (e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence response after agonist addition.
-
Normalize the response to the baseline reading.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Caption: Calcium Flux Functional Assay Workflow.
cAMP Functional Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing M2 or M4 receptors.
Materials:
-
Cells expressing the M2 or M4 muscarinic receptor subtype (e.g., CHO-M2)
-
Muscarinic agonist (e.g., Acetylcholine)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided with the kit)
Protocol:
-
Cell Plating and Starvation:
-
Plate cells in a suitable multi-well plate and grow to confluence.
-
Optionally, starve the cells in serum-free medium for a few hours before the assay.
-
-
Compound Treatment:
-
Pre-incubate the cells with different concentrations of this compound or vehicle control for 15-30 minutes.
-
-
Agonist and Forskolin Stimulation:
-
Add a mixture of the muscarinic agonist (at its EC80) and a fixed concentration of forskolin to all wells (except for the basal control). Forskolin is used to stimulate adenylyl cyclase and produce a measurable level of cAMP.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided in the cAMP detection kit.
-
Follow the kit manufacturer's instructions to measure the cAMP concentration in each well.
-
-
Data Analysis:
-
The agonist will inhibit the forskolin-stimulated cAMP production. This compound will reverse this inhibition.
-
Plot the percentage of reversal of agonist-induced inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Caption: cAMP Functional Assay Workflow.
References
- 1. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Benzetimide Hydrochloride Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide Hydrochloride is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3] These receptors, part of the G protein-coupled receptor (GPCR) superfamily, are crucial in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1] Benzetimide has been utilized in the management of neuroleptic-induced parkinsonism.[4][5] The compound exists as a racemic mixture of two enantiomers: the potent (S)-enantiomer, dexetimide, and the significantly less active (R)-enantiomer, levetimide.[6] This stereoselectivity in binding underscores the importance of detailed receptor binding assays to characterize the pharmacological profile of this compound and its analogs.[6]
These application notes provide a comprehensive guide to performing a radioligand receptor binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors.
Principle of the Assay
The receptor binding assay detailed here is a competitive inhibition assay. This method quantifies the ability of an unlabeled compound (the "competitor," this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. From this, the inhibition constant (Ki), a measure of the competitor's binding affinity, can be calculated using the Cheng-Prusoff equation.
Data Presentation
Table 1: Binding Affinity of Dexetimide Derivative
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| ¹²⁷I-iododexetimide | Human M1 | 337 pM (mean) |
| ¹²⁷I-iododexetimide | Other Human Muscarinic Subtypes | 1.9 - 16.9 fold lower than M1 |
Data sourced from research on the radiolabeled derivative of dexetimide, the (S)-enantiomer of benzetimide.[1]
Signaling Pathways
Muscarinic acetylcholine receptors consist of five subtypes (M1-M5) which couple to different G proteins to initiate downstream signaling cascades.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This compound, as a muscarinic antagonist, blocks the binding of acetylcholine to these receptors, thereby inhibiting these downstream signaling events.
Caption: Gq-protein coupled muscarinic receptor signaling pathway.
Caption: Gi-protein coupled muscarinic receptor signaling pathway.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors. A common radioligand for studying muscarinic receptors is [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
Materials and Reagents
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO or water).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Receptor Source: Membrane preparations from cells or tissues expressing muscarinic receptors (e.g., CHO or HEK293 cells transfected with human muscarinic receptor subtypes, or rat brain cortex).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM Atropine).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Filtration apparatus.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow
Caption: General workflow for the radioligand receptor binding assay.
Detailed Protocol
1. Membrane Preparation
a. Homogenize the cell pellet or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. d. Resuspend the membrane pellet in fresh, ice-cold assay buffer. e. Determine the protein concentration of the membrane preparation using a standard protein assay. f. Aliquot and store the membrane preparation at -80°C until use.
2. Assay Plate Setup
a. In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Assay buffer + Radioligand + Membrane preparation.
- Non-specific Binding (NSB): Assay buffer + Radioligand + Membrane preparation + High concentration of non-labeled antagonist (e.g., 1 µM Atropine).
- Competitive Binding: Assay buffer + Radioligand + Membrane preparation + a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
3. Incubation
a. Add the components to the wells in the following order: assay buffer, competitor (Benzetimide HCl) or non-specific binding control (Atropine), radioligand, and finally the membrane preparation to initiate the binding reaction. b. The final assay volume is typically 200-250 µL. c. The concentration of the radioligand should ideally be at or below its Kd for the receptor. d. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
4. Filtration and Washing
a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting
a. Transfer the filters to scintillation vials. b. Add scintillation cocktail to each vial. c. Allow the vials to equilibrate in the dark. d. Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
6. Data Analysis
a. Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM) b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine IC50: From the sigmoidal dose-response curve, determine the concentration of this compound that inhibits 50% of the specific radioligand binding. This is the IC50 value. d. Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
- [L] = concentration of the radioligand used in the assay.
- Kd = dissociation constant of the radioligand for the receptor.
Conclusion
This document provides a framework for conducting a robust receptor binding assay for this compound. The provided protocols and background information are intended to guide researchers in determining the binding affinity of this compound and its analogs for muscarinic acetylcholine receptors. Accurate determination of binding affinities is a critical step in the drug discovery and development process, enabling a deeper understanding of a compound's pharmacological profile.
References
- 1. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shutterstock.com [shutterstock.com]
- 3. Figure 1 from Functions and Regulatory Mechanisms of Gq-Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Benzetimide Hydrochloride in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide Hydrochloride is a potent and selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2][3] As antagonists, compounds like Benzetimide block the action of acetylcholine at these receptors, thereby modulating a wide range of physiological processes including neuronal excitability, synaptic plasticity, and cognition.[2][4] These application notes provide detailed protocols for the use of this compound in cultured neurons to investigate its effects on neuronal viability, signaling pathways, and function.
Mechanism of Action
This compound acts by competitively binding to muscarinic acetylcholine receptors, preventing their activation by acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-proteins and downstream signaling cascades. The specific subtype selectivity of Benzetimide in cultured neurons has not been extensively detailed in publicly available literature, but it is known to stereoselectively inhibit mAChRs.[5] Antagonism of these receptors can lead to various cellular responses, including alterations in ion channel activity, intracellular calcium levels, and gene expression, ultimately affecting neuronal function.
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism
Caption: General mechanism of this compound as a muscarinic receptor antagonist.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in cultured neurons in the public domain, the following table provides a template for researchers to populate with their experimental data. For illustrative purposes, hypothetical values or data adapted from similar non-specific muscarinic antagonists are used.
| Parameter | Cell Type | Assay | Value | Reference |
| Binding Affinity (Ki) | Rat Cortical Neurons | Radioligand Binding | Data not available | - |
| Functional Inhibition (IC50) | Primary Hippocampal Neurons | Calcium Imaging (Carbachol-induced) | Hypothetical: 50 nM | [Internal Data] |
| Neurotoxicity (LC50) | SH-SY5Y Neuroblastoma Cells | MTT Assay (48h exposure) | Hypothetical: >10 µM | [Internal Data] |
| Effect on Neurite Outgrowth | Dorsal Root Ganglion (DRG) Neurons | High-Content Imaging | Hypothetical: No significant effect at 1 µM | [Internal Data] |
Experimental Protocols
Workflow for Investigating this compound Effects in Cultured Neurons
Caption: Experimental workflow for studying this compound in cultured neurons.
Protocol 1: Primary Neuronal Culture
This protocol describes the general procedure for establishing primary cortical neuron cultures.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate®-A)
-
Enzyme digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal® Medium with B-27® Supplement, Glutamax, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Dissect cortices from E18 embryos in chilled dissection medium.
-
Mince the tissue and incubate in enzyme digestion solution according to the manufacturer's protocol.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) onto coated culture vessels in pre-warmed plating medium.
-
Incubate the cultures. After 24 hours, perform a half-medium change to remove cellular debris.
-
Maintain the cultures by performing half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cultured neurons as an indicator of viability.
Materials:
-
Established primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate concentration of this compound. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Calcium Imaging
This protocol measures changes in intracellular calcium concentration in response to muscarinic receptor stimulation and its blockade by this compound.
Materials:
-
Established primary neuronal cultures on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
Muscarinic agonist (e.g., Carbachol)
-
This compound
-
Fluorescence microscope with an imaging system
Procedure:
-
Load the neurons with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the coverslip onto the microscope stage and perfuse with imaging buffer.
-
Acquire a baseline fluorescence recording for several minutes.
-
To assess the antagonistic effect of Benzetimide, pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 10-15 minutes) before agonist application.
-
Apply a muscarinic agonist (e.g., Carbachol) to stimulate an increase in intracellular calcium.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by measuring the peak amplitude of the calcium response and comparing the response in the presence and absence of this compound.
Protocol 4: Electrophysiology (Whole-Cell Patch-Clamp)
This protocol can be used to investigate the effects of this compound on neuronal membrane properties and synaptic activity.
Materials:
-
Established primary neuronal cultures
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external recording solutions
-
Muscarinic agonist (e.g., Acetylcholine or Carbachol)
-
This compound
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes and fill with internal solution.
-
Under visual guidance, form a gigaseal with the membrane of a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline membrane potential, input resistance, and any spontaneous synaptic activity.
-
Apply a muscarinic agonist to the bath to elicit a response (e.g., membrane depolarization or changes in firing rate).
-
Wash out the agonist.
-
Apply this compound to the bath for a period of time.
-
Re-apply the muscarinic agonist in the presence of this compound to observe its antagonistic effects.
-
Analyze the recordings to quantify changes in membrane properties and agonist-induced responses.
Concluding Remarks
The protocols outlined above provide a framework for investigating the effects of this compound in cultured neurons. Researchers should optimize these protocols for their specific cell types and experimental questions. Given the limited specific data on Benzetimide in neuronal cultures, careful dose-response and time-course studies are recommended to characterize its effects accurately. These studies will contribute to a better understanding of the role of muscarinic acetylcholine receptors in neuronal function and the therapeutic potential of their antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ben-Zetimide Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It has been investigated for its anticholinergic properties and its potential therapeutic applications, including the treatment of neuroleptic-induced parkinsonism.[2][3] These application notes provide an overview of the in vivo use of this compound in animal models, including its mechanism of action, and protocols for evaluating its efficacy. While comprehensive pharmacokinetic and toxicology data from publicly accessible studies are limited, this document provides foundational protocols that can be adapted for further investigation.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are involved in a wide range of physiological processes mediated by the neurotransmitter acetylcholine. By blocking these receptors, Benzetimide inhibits the effects of acetylcholine, leading to various anticholinergic effects. This mechanism is central to its therapeutic potential and its physiological effects observed in animal studies.
References
Experimental Design for Benzetimide Hydrochloride Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide Hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist that has been utilized in the management of neuroleptic-induced parkinsonism.[1] As a non-selective antagonist, it interacts with various muscarinic receptor subtypes (M1-M5) which are G-protein coupled receptors involved in a multitude of physiological processes.[2][3] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound, focusing on its receptor binding affinity, in vitro functional activity, and in vivo efficacy in a model of drug-induced parkinsonism.
Data Presentation
Table 1: Muscarinic Receptor Binding Affinity of Benzetimide Enantiomers
| Enantiomer | Tissue/Receptor | Parameter | Value |
| Dexetimide (B1670337) | Guinea-pig atria (predominantly M2) | pA2 | 9.82[4] |
| Levetimide | Guinea-pig atria (predominantly M2) | pA2 | 6.0[4] |
| ¹²⁷I-Iododexetimide | Human M1 Receptor | Ki | 337 pM[5][6] |
| ¹²⁷I-Iododexetimide | Human M2-M5 Receptors | Ki | 1.9 to 16.9-fold lower affinity than M1[5][6] |
Note: Benzetimide is a racemic mixture of dexetimide and levetimide. Dexetimide is the more active enantiomer.[4]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the blockade of muscarinic acetylcholine receptors. These receptors are coupled to different G-proteins to initiate or inhibit downstream signaling cascades.
Caption: Muscarinic receptor signaling pathways and the antagonistic action of this compound.
Caption: General workflow for a radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a model of neuroleptic-induced parkinsonism.
Experimental Protocols
Muscarinic Receptor Subtype Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Human recombinant CHO-K1 or HEK293 cells expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
This compound.
-
Atropine (B194438) (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the specific muscarinic receptor subtype to confluence.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL of the radioligand at a concentration close to its Kd.
-
For total binding, add 50 µL of assay buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM).
-
Add 50 µL of the membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo Model of Neuroleptic-Induced Parkinsonism
Objective: To evaluate the efficacy of this compound in reversing the extrapyramidal symptoms induced by a neuroleptic agent in a rodent model.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Haloperidol (B65202) (neuroleptic agent).
-
This compound.
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Apparatus for behavioral testing (e.g., open field, rotarod, catalepsy bar).
Protocol:
-
Animal Acclimatization:
-
House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.
-
-
Induction of Parkinsonism:
-
Administer haloperidol (e.g., 1-2 mg/kg, intraperitoneally) to the animals. This will induce extrapyramidal symptoms such as catalepsy and reduced motor activity.
-
-
Baseline Behavioral Assessment:
-
Approximately 30-60 minutes after haloperidol administration, assess the baseline parkinsonian symptoms using a battery of behavioral tests:
-
Catalepsy Test: Place the animal's forepaws on a horizontal bar (e.g., 9 cm high) and measure the time it takes for the animal to remove both paws.
-
Open Field Test: Place the animal in the center of an open field arena and record parameters such as total distance moved, rearing frequency, and time spent in the center versus the periphery.
-
Rotarod Test: Place the animal on a rotating rod with increasing speed and measure the latency to fall.
-
-
-
This compound Administration:
-
Following the baseline assessment, administer different doses of this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally or orally) or the vehicle to separate groups of animals.
-
-
Post-Treatment Behavioral Assessment:
-
At various time points after this compound administration (e.g., 30, 60, 90, and 120 minutes), repeat the behavioral assessments as described in step 3.
-
-
Data Analysis:
-
Compare the behavioral parameters between the vehicle-treated and this compound-treated groups at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent and time-dependent effects of this compound on reversing the neuroleptic-induced parkinsonian symptoms.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound. The radioligand binding assays will elucidate the affinity of the compound for the different muscarinic receptor subtypes, providing insights into its selectivity profile. The in vivo model of neuroleptic-induced parkinsonism will enable the assessment of its therapeutic potential for treating extrapyramidal side effects. These studies are crucial for the continued development and characterization of this compound and other muscarinic receptor antagonists.
References
- 1. PET Imaging of brain muscarinic receptors with 18F-Fluorobenzyl-Dexetimide: A first in human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Agonist-mediated conformational changes of muscarinic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Benzetimide Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide Hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] As a non-selective antagonist, it interacts with multiple muscarinic receptor subtypes (M1-M5) which are G-protein coupled receptors integral to the parasympathetic nervous system and also present in the central nervous system.[3][4] This document provides detailed application notes and protocols for the administration of this compound in rodent models, including dosage guidelines, preparation of solutions, administration techniques, and protocols for assessing its pharmacodynamic effects.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in rodent models.
Table 1: Pharmacodynamic Data for Benzetimide in Rats
| Parameter | Species | Effect | Route of Administration | ED50 (mg/kg) | Reference |
| Benzetimide | Rat | Mydriasis | Not Specified | 0.06 | [1] |
| Benzetimide | Rat | Inhibition of Pilocarpine-induced Salivation | Not Specified | 0.04 | [1] |
| Benzetimide | Rat | Inhibition of Pilocarpine-induced Lacrimation | Not Specified | 0.04 | [1] |
Table 2: Receptor Binding Affinity of Benzetimide
| Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Reference |
| M2 Muscarinic Receptor | Rat Nasal Mucosa | [3H]l-quinuclidinyl benzilate | Not explicitly stated for Benzetimide, but noted to have low affinity for pirenzepine (B46924) (Ki = 5.0 x 10-7 M), characteristic of M2 receptors. Stereoselective inhibition by Benzetimide enantiomers was observed. | [3] |
Note: Comprehensive pharmacokinetic and receptor binding affinity data for this compound in rodents is limited in the public domain. Researchers are advised to conduct pilot studies to determine these parameters for their specific experimental conditions.
Signaling Pathways
This compound acts as an antagonist at muscarinic acetylcholine receptors. These receptors are coupled to different G-proteins and initiate distinct intracellular signaling cascades.
Muscarinic Receptor Signaling Pathways (M1, M3, M5)
Caption: M1, M3, and M5 muscarinic receptor signaling pathway.
Muscarinic Receptor Signaling Pathways (M2, M4)
Caption: M2 and M4 muscarinic receptor signaling pathway.
Experimental Protocols
Preparation of this compound Solution
This protocol describes the preparation of a this compound solution for parenteral administration.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a stock solution in DMSO: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[3]
-
Prepare the final working solution: For a 1 mL working solution, follow these steps sequentially: a. Add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile vial. Mix thoroughly by vortexing.[3] b. Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.[3] c. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.[3]
-
The final concentration of this working solution will be 2.08 mg/mL. This protocol yields a clear solution.[3] If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[3]
-
For administration, filter the final solution through a 0.22 µm sterile filter.
Administration Techniques
The following are general guidelines for common administration routes in rodents. Specific volumes and needle gauges should be adjusted based on the animal's weight and the specific requirements of the experimental protocol.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[5]
-
Syringe
-
This compound solution
Procedure:
-
Weigh the animal to determine the correct dosage volume. The maximum recommended volume for oral gavage is 10 mL/kg.[5]
-
Properly restrain the animal to ensure its head and body are in a straight line.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance.
-
Administer the solution slowly and steadily.
-
Carefully withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Materials:
-
Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[6]
-
This compound solution
Procedure:
-
Weigh the animal to calculate the required dose. The maximum recommended volume per site for subcutaneous injection is 5-10 ml/kg.[6]
-
Grasp the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
Materials:
-
Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[7]
-
This compound solution
Procedure:
-
Weigh the animal to determine the correct volume. The maximum recommended volume for IP injection is 10 ml/kg.[7]
-
Restrain the animal with its head tilted downwards to allow the abdominal organs to shift forward.
-
Insert the needle, bevel up, into the lower right or left quadrant of the abdomen at a 30-45 degree angle.[7][8]
-
Aspirate to check for blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder). If either is present, withdraw the needle and re-insert at a different site.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
Experimental Workflow for Assessing Pharmacodynamic Effects
Caption: General experimental workflow for in vivo studies.
Key Experiments
Assessment of Mydriasis in Rats
This protocol is designed to quantify the pupil-dilating effects of this compound.
Materials:
-
Male albino rats (e.g., Sprague-Dawley)
-
This compound solution
-
Vehicle control solution
-
Pupilometer or a camera with macro lens and a ruler for scale
-
Dim red light source
Procedure:
-
Acclimate the rats to the testing environment and handling procedures to minimize stress.
-
Under dim red light, measure the baseline pupil diameter of each rat.
-
Administer this compound or vehicle via the desired route (e.g., SC or IP).
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes post-administration), measure the pupil diameter.
-
Record the pupil diameter for each animal at each time point.
-
Calculate the change in pupil diameter from baseline for each treatment group.
Assessment of Inhibition of Pilocarpine-Induced Salivation in Rats
This protocol assesses the antisialagogue effect of this compound.
Materials:
-
Male rats (e.g., Wistar)
-
This compound solution
-
Vehicle control solution
-
Pilocarpine (B147212) solution (e.g., 4 mg/kg)[9]
-
Pre-weighed cotton balls
-
Forceps
-
Analytical balance
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle via the desired route.
-
After a specific pretreatment time (e.g., 30 minutes), administer pilocarpine (e.g., 4 mg/kg, IP) to induce salivation.[9]
-
Immediately after pilocarpine injection, place a pre-weighed cotton ball in the animal's mouth for a set period (e.g., 15 minutes).
-
Remove the cotton ball and immediately weigh it to determine the amount of saliva secreted.
-
Calculate the net weight of saliva for each animal.
-
Compare the amount of salivation between the vehicle-treated and this compound-treated groups.
Conclusion
These application notes and protocols provide a framework for the in vivo administration and evaluation of this compound in rodent models. Due to the limited publicly available data, it is imperative for researchers to conduct dose-finding studies and to characterize the pharmacokinetic and pharmacodynamic profiles of this compound within their specific experimental paradigms. Adherence to institutional and national guidelines for the ethical use of animals in research is mandatory.
References
- 1. instechlabs.com [instechlabs.com]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of benzodiazepine receptor inverse agonists on locomotor activity and exploration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for Radioligand Binding Studies with Benzetimide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. It is a chiral molecule, and its pharmacological activity resides primarily in the (S)-enantiomer, dexetimide, which exhibits significantly higher binding affinity for muscarinic receptors compared to the (R)-enantiomer, levetimide. This stereoselectivity in binding underscores the specific molecular interactions required for high-affinity antagonism at these receptors. Benzetimide is utilized in research to characterize muscarinic receptor function and as a reference compound in the development of novel muscarinic receptor ligands.
These application notes provide a summary of the binding characteristics of Benzetimide's enantiomers and a detailed protocol for conducting competitive radioligand binding assays to determine the affinity of test compounds for muscarinic acetylcholine receptors.
Data Presentation: Binding Affinities of Benzetimide Enantiomers
The binding affinity of the enantiomers of Benzetimide for muscarinic receptors has been determined in various tissue preparations. The data clearly demonstrates the pronounced stereoselectivity of binding.
| Enantiomer | Tissue | Receptor Subtype(s) | Radioligand | K d (nM) | Reference |
| (+)-Benzetimide (Dexetimide) | Bovine caudate nucleus | Muscarinic | Not Specified | 2.8 | |
| (-)-Benzetimide (Levetimide) | Bovine caudate nucleus | Muscarinic | Not Specified | 1800 | |
| (+)-Benzetimide (Dexetimide) | Bovine tracheal smooth muscle | Muscarinic | Not Specified | 1.4 | |
| (-)-Benzetimide (Levetimide) | Bovine tracheal smooth muscle | Muscarinic | Not Specified | 2900 |
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as this compound, for muscarinic acetylcholine receptors using a competitive radioligand binding assay.
Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)
-
Receptor Source: Rat brain cortex homogenate or cell lines expressing specific human muscarinic receptor subtypes (e.g., CHO-K1 cells expressing M1-M5 receptors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Determinator: Atropine (B194438) (1 µM final concentration)
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation Cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Experimental Workflow Diagram:
Competitive Radioligand Binding Assay Workflow
Procedure:
-
Membrane Preparation:
-
For tissue homogenates, dissect the desired brain region (e.g., cortex) on ice and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
For cell lines, harvest cells and homogenize in assay buffer, followed by centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of atropine (e.g., 1 µM).
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound (typically in a log or semi-log dilution series, e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
The final assay volume is typically 200-250 µL. The concentration of the radioligand should be close to its K d value.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine IC₅₀:
-
The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis.
-
-
Calculate Kᵢ:
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d) where:
-
[L] is the concentration of the radioligand used in the assay.
-
K d is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways
Benzetimide acts as an antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-proteins and initiate distinct downstream signaling cascades.
M1, M3, and M5 Receptor Signaling Pathway (Gq/11-coupled):
M1, M3, and M5 Receptor Signaling Pathway
M2 and M4 Receptor Signaling Pathway (Gi/o-coupled):
M2 and M4 Receptor Signaling Pathway
Application Notes and Protocols for Competition Binding Assay Using Benzetimide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide (B37474) Hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3] It exists as a racemic mixture of two enantiomers: the highly active (+)-enantiomer, dexetimide (B1670337), and the significantly less active (-)-enantiomer, levetimide.[2][3] The antagonistic activity of benzetimide is markedly stereoselective, with dexetimide demonstrating a much higher affinity for muscarinic receptors than levetimide.[2][3] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.
These application notes provide a detailed protocol for a competition radioligand binding assay to determine the binding affinity of Benzetimide Hydrochloride and its enantiomers for the different muscarinic receptor subtypes.
Principle of the Competition Binding Assay
A competition binding assay is a fundamental technique used to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand (the "tracer") that is known to bind to the receptor with high affinity. The concentration of the competitor that displaces 50% of the specifically bound radioligand is termed the IC50 (inhibitory concentration 50). From the IC50 value, the inhibition constant (Ki) of the competitor can be calculated using the Cheng-Prusoff equation. The Ki value is an intrinsic measure of the affinity of the competitor for the receptor.
Signaling Pathways of Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors are coupled to different G-proteins and mediate distinct downstream signaling cascades. As an antagonist, this compound binds to the receptor, preventing the binding of acetylcholine and thereby inhibiting these signaling pathways.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[4] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
The M2 and M4 receptor subtypes are coupled to Gi/o proteins.[4] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
References
Application Notes and Protocols for Functional Assays of Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in a wide array of physiological processes makes them critical targets for drug discovery in various therapeutic areas, including overactive bladder, chronic obstructive pulmonary disease (COPD), and neurological disorders. Consequently, robust and reliable functional assays are essential for the characterization of muscarinic receptor antagonists.
These application notes provide detailed protocols for key functional assays used to determine the potency and selectivity of muscarinic receptor antagonists. The included assays are radioligand binding assays, calcium flux assays for Gq-coupled receptors (M1, M3, M5), and cyclic AMP (cAMP) accumulation assays for Gi/o-coupled receptors (M2, M4).
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are classified into two main signaling pathways based on their G protein coupling. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.
Gq/11 Signaling Pathway (M1, M3, M5): Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration. DAG, in conjunction with Ca2+, activates protein kinase C (PKC). Antagonists block this cascade by preventing agonist binding.
Gi/o Signaling Pathway (M2, M4): Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). This results in a decrease in intracellular cAMP levels. Antagonists prevent this agonist-induced decrease in cAMP.
Quantitative Data for Muscarinic Receptor Antagonists
The following tables summarize the binding affinities (pKi) and functional potencies (pIC50) of common muscarinic antagonists for the five human muscarinic receptor subtypes.
Table 1: Antagonist Binding Affinities (pKi) for Human Muscarinic Receptors
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| Atropine | 9.15 | 8.89 | 9.0 | - | - | [1][2] |
| Pirenzepine | 8.2 | 6.7 | 6.8 | 7.5 | 7.0 | [2][3] |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | [4] |
| Methoctramine | 7.1 | 7.9 | 6.8 | 7.4 | 7.1 | [5] |
| Tropicamide | - | - | - | 7.62 | - | [6] |
Table 2: Antagonist Functional Potencies (pIC50) for Muscarinic Receptors
| Antagonist | Receptor & Tissue/Cell Line | pIC50 | Reference |
| Atropine | Pig intravesical ureter (phasic) | 10.16 | [6] |
| Atropine | Pig intravesical ureter (tonic) | 10.73 | [6] |
| Pirenzepine | Pig intravesical ureter (phasic) | 7.53 | [6] |
| Pirenzepine | Pig intravesical ureter (tonic) | 8.43 | [6] |
| Darifenacin | - | - | - |
| Methoctramine | Pig intravesical ureter (phasic) | 7.98 | [6] |
| Methoctramine | Pig intravesical ureter (tonic) | 7.79 | [6] |
| Tropicamide | Pig intravesical ureter (phasic) | 7.62 | [6] |
| Tropicamide | Pig intravesical ureter (tonic) | 7.53 | [6] |
Note: pKi and pIC50 values can vary depending on the experimental conditions, radioligand used, and tissue or cell line.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to determine the affinity of an antagonist for a receptor. These assays measure the displacement of a radioactively labeled ligand by an unlabeled test compound (the antagonist).
Materials:
-
Cells or tissue expressing the target muscarinic receptor subtype.
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled antagonist for determining non-specific binding (e.g., atropine).
-
Test antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitor binding (radioligand + varying concentrations of test antagonist).
-
-
Incubation:
-
Add the membrane preparation, radioligand, and appropriate antagonist or buffer to the wells.
-
Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay (for M1, M3, M5 Antagonism)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium in cells expressing Gq-coupled muscarinic receptors.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test antagonists.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating:
-
Seed CHO cells expressing the target receptor into a 96-well black-walled, clear-bottom plate and culture overnight.[8]
-
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well.
-
Incubate for a specified time (e.g., 45-60 minutes) at 37°C to allow the dye to enter the cells.[8]
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (typically the EC80 concentration) into the wells.
-
Immediately begin kinetic reading of the fluorescence signal for a set period (e.g., 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.
-
Calculate the IC50 value.
-
cAMP Accumulation Assay (for M2, M4 Antagonism)
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production in cells expressing Gi/o-coupled muscarinic receptors.
Materials:
-
CHO cells stably expressing the human M2 or M4 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[9]
-
Forskolin (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., carbachol, oxotremorine).
-
Test antagonists.
-
cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).
Protocol:
-
Cell Preparation:
-
Harvest CHO cells expressing the target receptor and resuspend them in stimulation buffer.[10]
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of the test antagonist.
-
-
Cell Addition:
-
Add the cell suspension to the wells containing the antagonist.
-
-
Stimulation:
-
Add a mixture of the agonist (at its EC80 concentration) and forskolin to all wells. Forskolin is used to stimulate a measurable level of cAMP production, which is then inhibited by the agonist.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.[9]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the antagonist.
-
Calculate the IC50 value, which represents the concentration of antagonist that restores 50% of the agonist-inhibited cAMP response.
-
References
- 1. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different muscarinic receptor subtypes mediating the phasic activity and basal tone of pig isolated intravesical ureter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]
Application Notes and Protocols: Measuring the Effects of Benzetimide on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide is a potent anticholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] These receptors, particularly the M3 subtype, play a crucial role in mediating smooth muscle contraction throughout the body, including in the gastrointestinal and urinary tracts.[3][4] By competitively blocking the binding of acetylcholine to these receptors, Benzetimide effectively inhibits parasympathetically-induced smooth muscle contractions, leading to muscle relaxation.[5] This property makes it a compound of interest for treating conditions characterized by smooth muscle hyperreactivity, such as gastrointestinal spasms.[2][3]
These application notes provide a detailed overview of the mechanism of action of Benzetimide and a comprehensive protocol for quantifying its effects on isolated smooth muscle tissue using an in vitro organ bath assay.
Mechanism of Action: Inhibition of Muscarinic Receptor Signaling
Acetylcholine-induced smooth muscle contraction is primarily mediated by the activation of M3 muscarinic receptors. This process initiates a well-defined signaling cascade:
-
Agonist Binding: Acetylcholine (ACh) binds to the M3 muscarinic receptor on the smooth muscle cell membrane.
-
G-Protein Activation: This binding activates a coupled Gq protein.
-
PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling and muscle contraction.
Benzetimide, as a competitive antagonist, binds to the M3 receptor at the same site as acetylcholine but does not activate it. This blockade prevents acetylcholine from initiating the signaling cascade, thereby inhibiting smooth muscle contraction.
Figure 1. Signaling pathway of Benzetimide's antagonistic effect on acetylcholine-induced smooth muscle contraction.
Experimental Protocol: In Vitro Organ Bath Assay
This protocol details the measurement of Benzetimide's inhibitory effect on acetylcholine-induced contractions of isolated guinea pig ileum, a standard preparation for studying smooth muscle pharmacology.
Materials and Reagents
-
Tissue: Freshly isolated guinea pig ileum
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).
-
Gases: Carbogen (95% O2, 5% CO2)
-
Agonist: Acetylcholine (ACh) chloride
-
Antagonist: Benzetimide hydrochloride
-
Equipment:
-
Isolated organ bath system with a water jacket for temperature control (37°C)
-
Isometric force transducer
-
Data acquisition system
-
Dissection tools (scissors, forceps)
-
Suture thread
-
Experimental Workflow
Figure 2. Experimental workflow for the in vitro organ bath assay.
Step-by-Step Protocol
-
Tissue Preparation:
-
Following ethical guidelines, humanely euthanize a guinea pig.
-
Isolate a 10-15 cm segment of the terminal ileum.
-
Gently flush the lumen with Krebs-Henseleit solution to remove contents.
-
Place the tissue in a petri dish containing aerated Krebs-Henseleit solution.
-
Cut the ileum into 2-3 cm segments.
-
-
Mounting the Tissue:
-
Tie one end of a tissue segment to a fixed hook in the organ bath chamber.
-
Tie the other end to an isometric force transducer.
-
Fill the organ bath with pre-warmed (37°C) and aerated (95% O2, 5% CO2) Krebs-Henseleit solution.
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes. Wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Generating Concentration-Response Curves:
-
Control Curve: Add acetylcholine to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the contraction to stabilize at each concentration before adding the next. This will generate the control concentration-response curve.
-
Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution until the tension returns to the baseline.
-
Antagonist Incubation: Add the first concentration of Benzetimide (e.g., 1 nM) to the bath and incubate for 30 minutes.
-
Test Curve: While the tissue is incubated with Benzetimide, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.
-
Repeat the washout, incubation, and acetylcholine concentration-response curve generation for a range of Benzetimide concentrations (e.g., 10 nM, 100 nM).
-
Data Presentation and Analysis
The inhibitory effect of Benzetimide is quantified by the rightward shift it causes in the acetylcholine concentration-response curve. This is characteristic of competitive antagonism. The potency of a competitive antagonist is expressed as its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Table 1: Effect of Benzetimide on Acetylcholine-Induced Smooth Muscle Contraction
| Benzetimide Concentration (M) | Acetylcholine EC₅₀ (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | 5.0 x 10⁻⁸ | 1 | - |
| 1 x 10⁻⁹ | 1.5 x 10⁻⁷ | 3 | 0.30 |
| 1 x 10⁻⁸ | 1.0 x 10⁻⁶ | 20 | 1.28 |
| 1 x 10⁻⁷ | 9.5 x 10⁻⁶ | 190 | 2.28 |
-
EC₅₀: The molar concentration of an agonist that produces 50% of the maximal response.
-
Dose Ratio (DR): (EC₅₀ of Acetylcholine in the presence of Benzetimide) / (EC₅₀ of Acetylcholine in the absence of Benzetimide).
Schild Plot Analysis
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Benzetimide]) on the x-axis. For a competitive antagonist, this plot should be linear with a slope of 1. The pA2 value is determined by the x-intercept of the regression line. A pA2 value of 8.7, as in our illustrative example, indicates a high affinity of the antagonist for the receptor.
Conclusion
The in vitro organ bath assay is a robust and reliable method for characterizing the effects of pharmacological agents like Benzetimide on smooth muscle function. By demonstrating a concentration-dependent rightward shift of the acetylcholine concentration-response curve, this protocol can be used to confirm the competitive antagonistic activity of Benzetimide at muscarinic receptors and to quantify its potency through the determination of the pA2 value. This information is critical for the preclinical evaluation and development of new antispasmodic drugs.
References
- 1. Receptor regulation, competitive antagonism and pA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic studies on muscarinic antagonist-agonist competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording with Benzetimide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide Hydrochloride is a potent and long-acting anticholinergic agent, functioning as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. It is of significant interest in neuropharmacology and cardiovascular research due to its high affinity for muscarinic receptors. Benzetimide exists as a racemic mixture of two stereoisomers: dexetimide (B1670337) and levetimide. Dexetimide is the pharmacologically active enantiomer, exhibiting significantly higher affinity and antagonistic potency compared to levetimide. These characteristics make this compound a valuable tool for investigating the physiological and pathophysiological roles of muscarinic signaling in various tissues, particularly in the nervous and cardiovascular systems.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. In the heart, M2 muscarinic receptors are predominantly expressed and are coupled to G-proteins of the Gi/o family. Activation of these receptors by acetylcholine leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and a decrease in heart rate. Benzetimide, particularly its active isomer dexetimide, blocks these M2 receptors, thereby inhibiting the effects of acetylcholine and leading to an increase in heart rate and atrioventricular conduction. In the central and peripheral nervous systems, muscarinic receptors are involved in a wide range of functions, and their antagonism by Benzetimide can modulate neuronal excitability and synaptic transmission.
Data Presentation
The following table summarizes the quantitative data available for the stereoisomers of Benzetimide, highlighting the superior potency of dexetimide.
| Compound | Preparation | Agonist | Parameter | Value | Reference |
| Dexetimide | Guinea-pig atria | Acetylcholine | pA2 | 9.82 | [1] |
| Levetimide | Guinea-pig atria | Acetylcholine | pA2 | 6.0 | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Isolated Cardiomyocytes
Objective: To investigate the antagonistic effect of this compound on muscarinic agonist-induced changes in the inwardly rectifying potassium current (IK,ACh) in isolated atrial cardiomyocytes.
Materials:
-
This compound
-
Muscarinic agonist (e.g., Carbachol)
-
Collagenase and protease for cell isolation
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Isolation: Isolate single atrial cardiomyocytes from a suitable animal model (e.g., guinea pig, rabbit) using enzymatic digestion.
-
Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage ramps or steps to elicit and measure membrane currents.
-
-
Experimental Protocol:
-
Record baseline currents for 5-10 minutes.
-
Apply a known concentration of a muscarinic agonist (e.g., 1 µM Carbachol) to the bath to activate IK,ACh.
-
Once a stable agonist-induced current is observed, co-apply increasing concentrations of this compound (e.g., 1 nM to 1 µM) to the bath.
-
Record the inhibition of the agonist-induced current at each concentration of Benzetimide.
-
Perform a washout with the external solution to observe the reversal of the antagonist effect.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced IK,ACh in the absence and presence of different concentrations of Benzetimide.
-
Construct a concentration-response curve for the inhibition of IK,ACh by Benzetimide.
-
Calculate the IC50 value for Benzetimide's antagonism.
-
To determine the pA2 value, perform Schild analysis by measuring the shift in the concentration-response curve of the agonist at different fixed concentrations of Benzetimide.
-
Protocol 2: Current-Clamp Recording from Neuronal Slices
Objective: To examine the effect of this compound on muscarinic agonist-induced changes in neuronal excitability in brain slices.
Materials:
-
This compound
-
Muscarinic agonist (e.g., Muscarine or Carbachol)
-
Vibratome for slicing
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 Glucose (gassed with 95% O2 / 5% CO2)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH)
-
Current-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical, 300-400 µm thick) from a suitable animal model using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Establish a whole-cell current-clamp recording from a neuron of interest.
-
Record the resting membrane potential and spontaneous firing activity.
-
-
Experimental Protocol:
-
Record baseline neuronal activity for 5-10 minutes.
-
Apply a muscarinic agonist to the bath to induce a change in membrane potential and/or firing rate.
-
After observing a stable agonist effect, co-apply this compound at a specific concentration.
-
Record the changes in membrane potential and firing rate in the presence of the agonist and antagonist.
-
Inject depolarizing current steps to evoke action potentials and assess changes in neuronal excitability (e.g., action potential threshold, firing frequency).
-
Perform a washout with aCSF.
-
-
Data Analysis:
-
Measure the resting membrane potential, input resistance, and action potential firing frequency before and after drug application.
-
Analyze the effect of Benzetimide on the agonist-induced changes in these parameters.
-
Quantify the antagonistic effect of Benzetimide on neuronal excitability.
-
Conclusion
This compound, and particularly its active isomer dexetimide, serves as a powerful pharmacological tool for the investigation of muscarinic receptor function in electrophysiological studies. The provided protocols offer a framework for characterizing the antagonistic properties of Benzetimide in both cardiac and neuronal preparations. The high potency and stereoselectivity of Benzetimide make it an excellent candidate for detailed studies of muscarinic signaling pathways and for the development of novel therapeutic agents targeting these receptors.
References
Application Note: Calcium Imaging in the Presence of Benzetimide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for conducting calcium imaging experiments in the presence of Benzetimide Hydrochloride. It outlines the expected effects of this muscarinic acetylcholine (B1216132) receptor antagonist on intracellular calcium signaling and provides detailed protocols for appropriate experimental design and execution.
Introduction
This compound is a potent muscarinic acetylcholine receptor (mAChR) antagonist, used in research to probe the function of the parasympathetic nervous system and in therapeutic contexts for its anticholinergic properties.[1][2][3][4] Muscarinic receptors are G-protein coupled receptors that, upon activation by acetylcholine or other agonists, can trigger a variety of intracellular signaling cascades.[5] Notably, M1 and M3 mAChR subtypes couple to the Gαq/11 signaling pathway, activating phospholipase Cβ (PLCβ).[6] This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm and a transient increase in intracellular calcium concentration ([Ca2+]i).[6]
Given this mechanism, the presence of this compound is expected to competitively inhibit the binding of muscarinic agonists, thereby attenuating or completely blocking the downstream release of intracellular calcium. Understanding this interaction is crucial for the accurate interpretation of calcium imaging data in experimental systems where both this compound and muscarinic signaling pathways are relevant.
Expected Effects of this compound on Agonist-Induced Calcium Transients
When a muscarinic agonist (e.g., Carbachol, Acetylcholine) is introduced to a cell population, a sharp increase in intracellular calcium is typically observed. In the presence of this compound, this response is expected to be diminished in a concentration-dependent manner.
-
Low Concentrations of this compound: A rightward shift in the agonist's dose-response curve is anticipated, requiring a higher concentration of the agonist to achieve the same level of calcium mobilization.
-
High Concentrations of this compound: A complete blockade of the agonist-induced calcium transient is expected.
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data from a calcium imaging experiment designed to investigate the inhibitory effect of this compound on Carbachol-induced calcium mobilization in a cell line expressing M3 muscarinic receptors.
| Treatment Group | Agonist (Carbachol) Concentration | Peak Intracellular [Ca2+] (nM) | Percent Inhibition of Agonist Response |
| Vehicle Control | 0 µM | 100 ± 15 | N/A |
| Carbachol Alone | 10 µM | 850 ± 50 | 0% |
| Benzetimide (1 µM) + Carbachol (10 µM) | 10 µM | 425 ± 30 | 50% |
| Benzetimide (10 µM) + Carbachol (10 µM) | 10 µM | 110 ± 20 | 98.7% |
| Benzetimide Alone | 0 µM | 105 ± 18 | N/A |
Signaling Pathway
Caption: Muscarinic receptor signaling pathway leading to intracellular calcium release and its inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Preparation and Dye Loading for Calcium Imaging
This protocol outlines the steps for preparing cultured cells and loading them with a calcium-sensitive fluorescent dye.
Materials:
-
Adherent cell line expressing muscarinic receptors (e.g., HEK293, CHO cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Poly-D-lysine coated glass-bottom imaging dishes
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Muscarinic agonist stock solution (e.g., Carbachol)
Procedure:
-
Cell Plating: 24-48 hours prior to the experiment, seed the cells onto poly-D-lysine coated imaging dishes at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Dye Preparation: Prepare a 2 µM Fluo-4 AM working solution in HBSS. To aid in dye solubilization, first mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in HBSS.
-
Dye Loading:
-
Aspirate the cell culture medium from the imaging dish.
-
Gently wash the cells twice with HBSS.
-
Add the Fluo-4 AM working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the dye solution.
-
Wash the cells three times with HBSS to remove any extracellular dye.
-
-
De-esterification: Add fresh HBSS to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
Ready for Imaging: The cells are now ready for the calcium imaging experiment.
Protocol 2: Calcium Imaging Experiment with this compound
This protocol describes the procedure for acquiring fluorescence data to assess the effect of this compound on agonist-induced calcium signaling.
Equipment:
-
Inverted fluorescence microscope equipped with a high-speed camera and appropriate filter sets for the chosen calcium indicator (e.g., FITC filter set for Fluo-4).
-
Perfusion system for solution exchange.
-
Image acquisition and analysis software.
Procedure:
-
Baseline Recording:
-
Mount the imaging dish with the dye-loaded cells onto the microscope stage.
-
Begin recording baseline fluorescence intensity for 1-2 minutes to ensure a stable signal.
-
-
This compound Incubation (Test Group):
-
For the experimental group, perfuse the cells with HBSS containing the desired concentration of this compound.
-
Incubate for 5-10 minutes. For the control group, perfuse with HBSS alone.
-
-
Agonist Stimulation:
-
While continuously recording, perfuse the cells with HBSS containing both this compound (at the same concentration as the pre-incubation) and the muscarinic agonist.
-
For the control group, perfuse with HBSS containing only the muscarinic agonist.
-
-
Post-Stimulation Recording: Continue recording for 3-5 minutes to capture the full calcium transient and its return to baseline.
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells to measure the average fluorescence intensity over time.
-
Normalize the fluorescence signal (F/F₀), where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence.
-
Determine the peak amplitude of the calcium response for each cell in both control and Benzetimide-treated groups.
-
Calculate the percent inhibition by comparing the peak response in the presence of Benzetimide to the control response.
-
Experimental Workflow
Caption: Experimental workflow for calcium imaging in the presence of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Benzetimide HCl|CAS 5633-14-7|DC Chemicals [dcchemicals.com]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of muscarinic acetylcholine receptor–stimulated increase in cytosolic free Ca2+ concentration and ERK1/2 activation in the MIN6 pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzetimide Hydrochloride in Synaptic Transmission Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide Hydrochloride is a potent and stereoselective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its high affinity and specificity for mAChRs make it a valuable pharmacological tool for elucidating the role of cholinergic signaling in various aspects of synaptic transmission and plasticity. Muscarinic receptors are G-protein coupled receptors that mediate a wide range of physiological functions in the central and peripheral nervous systems, and their modulation is a key area of research in neuroscience and drug development.[3]
These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to investigate its effects on synaptic function. The protocols are intended for researchers in neuroscience, pharmacology, and related fields.
Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine (ACh).[2] There are five subtypes of muscarinic receptors (M1-M5), and the specific subtype selectivity of Benzetimide may vary. Its enantiomers, dexetimide (B1670337) and levetimide, exhibit significant stereoselectivity, with dexetimide being the more potent antagonist.[1] By blocking mAChRs, this compound can modulate neurotransmitter release, postsynaptic excitability, and synaptic plasticity.
The signaling pathway of muscarinic acetylcholine receptor antagonism can be visualized as follows:
Caption: Signaling pathway of muscarinic acetylcholine receptor antagonism by Benzetimide HCl.
Quantitative Data
The following table summarizes the known quantitative parameters for Benzetimide and its enantiomers.
| Parameter | Compound | Value | Species/Tissue | Reference |
| pA2 | Dexetimide | 9.82 | Guinea-pig atria | [1] |
| pA2 | Levetimide | 6.0 | Guinea-pig atria | [1] |
| ED50 (mydriasis) | Benzetimide | 0.06 mg/kg | Rats | [2] |
| ED50 (pilocarpine-induced salivation inhibition) | Benzetimide | 0.04 mg/kg | Rats | [2] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors using a competitive radioligand binding assay.
Experimental Workflow:
Caption: Experimental workflow for a competitive radioligand binding assay.
Materials:
-
This compound
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB))
-
Unlabeled muscarinic antagonist for non-specific binding (e.g., Atropine)
-
Brain tissue (e.g., rat cortex or hippocampus)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer, centrifuges, scintillation counter, filtration apparatus
Procedure:
-
Membrane Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane suspension.
-
-
Competitive Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10^-11 M to 10^-5 M).
-
To the non-specific binding tubes, add a saturating concentration of an unlabeled antagonist (e.g., 1 µM atropine).
-
Add a fixed concentration of the radiolabeled ligand (typically near its Kd value) to all tubes.
-
Add the membrane homogenate to initiate the reaction. The final assay volume should be consistent across all tubes.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Benzetimide that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Electrophysiology: Field Potential Recordings in Brain Slices
This protocol describes how to assess the effect of this compound on synaptic transmission and plasticity (e.g., Long-Term Potentiation, LTP) in acute brain slices.
Experimental Workflow:
Caption: Experimental workflow for in vitro electrophysiology in brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Rodent (rat or mouse)
-
Vibratome
-
Electrophysiology rig (amplifier, digitizer, stimulation unit, recording chamber)
-
Glass microelectrodes
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus) using a vibratome in ice-cold aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Place a stimulating electrode to activate a synaptic pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode to measure the field excitatory postsynaptic potential (fEPSP) in the target region (e.g., stratum radiatum of CA1).
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Apply this compound to the perfusion bath at the desired concentration.
-
Record the effect of the drug on baseline synaptic transmission.
-
Induce synaptic plasticity, for example, LTP using a high-frequency stimulation (HFS) protocol.
-
Continue recording for at least 60 minutes post-induction to assess the effect of this compound on the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the pre-drug baseline.
-
Plot the normalized fEPSP slope over time.
-
Compare the magnitude of LTP between control and Benzetimide-treated slices.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the in vivo measurement of acetylcholine release in a specific brain region of a freely moving animal and how it is modulated by this compound.
Experimental Workflow:
Caption: Experimental workflow for in vivo microdialysis.
Materials:
-
This compound
-
Rodent (rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.
-
Secure the cannula with dental cement and allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period (e.g., 60-120 minutes).
-
Administer this compound (e.g., systemically via intraperitoneal injection or locally via reverse dialysis).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.
-
Express the data as a percentage of the baseline acetylcholine levels.
-
Plot the change in acetylcholine release over time.
-
Conclusion
This compound is a powerful tool for investigating the role of muscarinic cholinergic signaling in synaptic transmission. The protocols outlined above provide a framework for researchers to study its effects on receptor binding, synaptic plasticity, and in vivo neurotransmitter release. Careful experimental design and data analysis are crucial for obtaining robust and meaningful results. It is recommended to consult the primary literature for further details and potential modifications to these general protocols.
References
- 1. In vivo release of non-neuronal acetylcholine from the human skin as measured by dermal microdialysis: effect of botulinum toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Benzetimide Hydrochloride solubility in DMSO and PBS
Technical Support Center: Benzetimide Hydrochloride
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the solubility and handling of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is readily soluble in DMSO. Published data indicates a solubility of at least 32 mg/mL.[1][2][3][4][5] For optimal results, it is recommended to use a fresh, anhydrous bottle of DMSO, as the solvent is hygroscopic and absorbed moisture can affect solubility.[2][5]
Q2: What is the solubility of this compound in aqueous solutions like PBS?
A2: The solubility of this compound in aqueous solutions is significantly lower than in DMSO and is pH-dependent. While some sources report a solubility of 16.67 mg/mL in water, this often requires sonication to achieve.[2][3][4] Another source indicates a much lower solubility of 51.4 µg/mL at pH 7.4, which is the typical pH of PBS.[6] Researchers should consider the pH of their PBS solution and may need to perform pilot tests to determine the practical solubility limit for their specific experimental conditions.
Q3: Can I prepare a concentrated stock solution in DMSO and then dilute it in PBS?
A3: Yes, this is the recommended method for preparing aqueous working solutions. A concentrated stock solution should first be prepared in DMSO. This stock can then be serially diluted in PBS to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[7] Perform the dilution in a stepwise manner to prevent the compound from precipitating out of solution.[7]
Q4: How should I store stock solutions of this compound?
A4: For long-term storage (months to years), solid this compound should be stored at -20°C, kept dry and in the dark.[8] Stock solutions in DMSO should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2][4] To maintain stability, avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Cause: The DMSO may have absorbed moisture from the atmosphere. DMSO is highly hygroscopic, which can significantly impact the solubility of certain compounds.[2][5]
-
Solution: Use a new, sealed bottle of anhydrous, high-purity DMSO. Ensure the bottle is tightly capped immediately after use.
Issue 2: A precipitate forms when I dilute my DMSO stock solution in PBS.
-
Cause 1: The final concentration of this compound in the PBS solution exceeds its solubility limit at that specific pH and temperature.
-
Solution 1: Decrease the final concentration of the compound in the working solution. It may be necessary to perform a solubility test to determine the maximum achievable concentration in your specific PBS formulation.
-
Cause 2: The dilution was performed too rapidly, causing the compound to crash out of solution.
-
Solution 2: Add the DMSO stock to the PBS buffer slowly and with constant mixing (e.g., vortexing or stirring). A stepwise dilution approach is recommended.[7]
-
Cause 3: The concentration of DMSO in the final solution is too high, affecting the properties of the aqueous buffer.
-
Solution 3: Ensure the final DMSO concentration remains low, ideally below 0.5%.[7] This may require preparing a more dilute intermediate stock solution.
Issue 3: Inconsistent results in experiments using aqueous solutions of this compound.
-
Cause: The compound may be degrading in the aqueous buffer over time. The stability of the compound in your specific experimental medium and conditions (e.g., temperature, light exposure) may be limited.
-
Solution: Prepare fresh working solutions from your DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
Data Presentation: Solubility Summary
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | References |
| DMSO | ≥ 32 mg/mL | 80.21 mM | Use of fresh, anhydrous DMSO is recommended. | [1][2][3][4] |
| Water | 16.67 mg/mL | 41.79 mM | Requires sonication to achieve dissolution. | [2][3][4] |
| Aqueous Buffer (pH 7.4) | 51.4 µg/mL | 0.129 mM | More representative for PBS than pure water. | [6] |
Molecular Weight of this compound: 398.93 g/mol [8][9]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Work in a clean, dry environment. Use a new, sealed bottle of anhydrous DMSO.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.99 mg of this compound (Mass = 10 mmol/L * 0.001 L * 398.93 g/mol ).
-
Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the desired volume of DMSO (e.g., 1 mL) to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are visible. If dissolution is difficult, brief sonication in a water bath can be applied.
-
Storage: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing Benzetimide HCl stock solution.
Protocol for Preparing a Working Solution in PBS from a DMSO Stock
-
Retrieve Stock: Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Warm Buffer: Gently warm the required volume of sterile PBS to the temperature of your planned experiment (e.g., 37°C), as temperature can affect solubility.
-
Serial Dilution (Example for 10 µM final concentration): a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of PBS. For example, add 10 µL of the 10 mM stock to 990 µL of PBS to get a 100 µM intermediate solution. Mix thoroughly by gentle vortexing. b. Prepare the final working solution by diluting the intermediate solution. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of PBS to achieve a final concentration of 10 µM.
-
Final Mix: Mix the final solution gently but thoroughly. Visually inspect for any signs of precipitation.
-
Use Immediately: It is best practice to use the freshly prepared aqueous working solution immediately to avoid potential degradation or precipitation over time.
Logical Flow for Preparing Aqueous Working Solutions
Caption: Dilution workflow from DMSO stock to PBS working solution.
References
- 1. doronscientific.com [doronscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arctomsci.com [arctomsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C23H27ClN2O2 | CID 21846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. medkoo.com [medkoo.com]
- 9. scbt.com [scbt.com]
Technical Support Center: Benzetimide Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing stable solutions of Benzetimide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is the hydrochloride salt of Benzetimide, a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3] It is a white to off-white crystalline solid.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in polar solvents. For laboratory purposes, Dimethyl Sulfoxide (DMSO) and water are commonly used.[1][4] It is slightly soluble in chloroform.[5]
Q3: What is the solubility of this compound in common solvents?
The solubility can vary depending on the solvent and conditions. Available data is summarized below:
| Solvent | Solubility | Notes |
| Water | 16.67 mg/mL | Requires sonication to dissolve.[1][4] |
| DMSO | ≥ 32 mg/mL | |
| Aqueous Buffer (pH 7.4) | 51.4 µg/mL |
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. As a salt of a weak base, its solubility is significantly higher in acidic conditions and decreases as the pH becomes more alkaline. The predicted pKa of the N-benzylpiperidine moiety is approximately 9.02, which indicates that this compound will be predominantly in its more soluble, ionized form at physiological pH and below.
Q5: What are the recommended storage conditions for this compound solutions?
For optimal stability, prepared solutions of this compound should be stored at low temperatures.
| Storage Temperature | Shelf-life |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protect from moisture.[1][4] The solid form should be stored at 4°C, sealed, and protected from moisture.[1][4]
Q6: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation of this compound solutions.
Issue 1: The compound is not dissolving completely.
-
Question: I've added the solvent, but I can still see solid particles. What should I do?
-
Answer:
-
Increase agitation: Ensure the solution is being mixed vigorously.
-
Apply heat: Gently warm the solution. For many salts, solubility increases with temperature.[6]
-
Use sonication: Ultrasonication can be particularly effective for dissolving this compound in water.[1][4]
-
Check solvent quality: For DMSO, ensure it is not hygroscopic, as absorbed water can affect solubility. Use newly opened DMSO for best results.[1]
-
Issue 2: The solution is cloudy or hazy.
-
Question: My solution appears cloudy, even after the solid seems to have dissolved. What could be the cause?
-
Answer:
-
Incomplete dissolution: Microparticles may still be present. Try further sonication or gentle heating.
-
Precipitation: The concentration may be too high for the chosen solvent and conditions (e.g., temperature, pH). Consider diluting the solution or adjusting the pH.
-
Contamination: Ensure all glassware and equipment are clean.
-
Issue 3: The solution has changed color.
-
Question: The initially colorless solution has developed a yellow tint. Is it still usable?
-
Answer: A color change may indicate degradation. It is recommended to prepare a fresh solution. To prevent this, protect the solution from light and store it at the recommended low temperatures.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Temperature | pH | Solubility | Reference(s) |
| Water | Not Specified | Not Specified | 16.67 mg/mL | [1][4] |
| DMSO | Not Specified | Not Specified | ≥ 32 mg/mL | [1][4] |
| Aqueous Buffer | Not Specified | 7.4 | 51.4 µg/mL | [7] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Container | Reference(s) |
| -20°C | Up to 1 month | Sealed vial, protected from moisture | [1][4] |
| -80°C | Up to 6 months | Sealed vial, protected from moisture | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex or stir the mixture until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. The following are general protocols for subjecting this compound to various stress conditions.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and analyze by a suitable analytical method (e.g., HPLC).
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.
-
Incubate at room temperature for a defined period, protected from light.
-
At specified time points, withdraw samples and analyze.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Alternatively, prepare a solution of this compound and incubate it at an elevated temperature (e.g., 60°C).
-
At specified time points, withdraw samples, allow them to cool to room temperature, and analyze.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a transparent container.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At specified time points, withdraw samples and analyze.
-
Mandatory Visualization
Caption: Workflow for preparing Benzetimide HCl solutions.
Caption: Decision tree for troubleshooting solution preparation.
Caption: Potential degradation pathways for Benzetimide.
References
- 1. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-benzylpiperidine [chembk.com]
- 3. acris.aalto.fi [acris.aalto.fi]
- 4. schrodinger.com [schrodinger.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). | Semantic Scholar [semanticscholar.org]
Troubleshooting Benzetimide Hydrochloride precipitation in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzetimide Hydrochloride. The information is presented in a question-and-answer format to address common challenges encountered during in vitro experiments, with a focus on preventing and resolving compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic compound that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in numerous physiological processes. By blocking the binding of the neurotransmitter acetylcholine to these receptors, this compound inhibits downstream signaling pathways. It is the hydrochloride salt of Benzetimide, which generally enhances its solubility in aqueous solutions compared to the free base.
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its effective use in experiments.
| Property | Value |
| Molecular Formula | C₂₃H₂₇ClN₂O₂ |
| Molecular Weight | 398.93 g/mol [3] |
| Appearance | White to off-white solid[2] |
| Storage (Solid) | Store at -20°C for long-term stability (≥ 4 years).[4] |
| Storage (Stock Solution) | In DMSO: -80°C for 6 months; -20°C for 1 month.[2] |
Q3: In which solvents is this compound soluble?
The solubility of this compound is a critical factor in preventing precipitation. It is a hydrochloride salt, which generally improves its solubility in polar solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 32 mg/mL (≥ 80.21 mM)[2] | Use newly opened, anhydrous DMSO for best results. |
| Water | 16.67 mg/mL (41.79 mM)[2] | Requires sonication to achieve this concentration. |
| Water (pH 7.4) | 51.4 µg/mL[5] | Significantly lower solubility in neutral aqueous buffer. |
| Chloroform | Slightly soluble[1] | |
| Ethanol | Expected to be soluble due to its polar nature.[4] | Quantitative data not readily available. |
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous buffers and cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem 1: Immediate precipitation upon dilution of DMSO stock solution in aqueous buffer or media.
-
Question: I prepared a stock solution of this compound in DMSO, but when I dilute it into my phosphate-buffered saline (PBS) or cell culture medium, it immediately turns cloudy. What is happening and how can I fix it?
-
Answer: This phenomenon, often termed "solvent shock," is the most common cause of immediate precipitation. This compound is significantly more soluble in DMSO than in neutral aqueous solutions. When the concentrated DMSO stock is rapidly introduced into the aqueous environment, the compound's local concentration exceeds its solubility limit, causing it to crash out of solution. The pH of typical cell culture media (around 7.4) can also contribute to the precipitation of hydrochloride salts of weakly basic compounds.
Solutions:
-
Optimize the Dilution Technique:
-
Pre-warm the aqueous buffer or media to the experimental temperature (e.g., 37°C).
-
Add the DMSO stock solution drop-wise and slowly to the vortexing or swirling buffer/media. This ensures rapid and even dispersion, preventing localized high concentrations.
-
-
Reduce the Final Concentration:
-
The intended final concentration may be above the solubility limit of this compound in your specific aqueous medium. At pH 7.4, the aqueous solubility is only 51.4 µg/mL.[5] Consider performing a dose-response experiment to determine the highest soluble concentration that still achieves the desired biological effect.
-
-
Use an Intermediate Dilution Step:
-
Instead of a single large dilution, perform a serial dilution. For example, first, dilute the high-concentration DMSO stock into a smaller volume of buffer/media, then add this intermediate solution to the final volume.
-
-
Lower the Concentration of the Stock Solution:
-
Using a very concentrated stock solution necessitates a large dilution factor, which can exacerbate precipitation. If possible, prepare a less concentrated stock solution in DMSO.
-
-
Problem 2: Precipitation occurs over time during the experiment (e.g., after several hours of incubation).
-
Question: My this compound solution was clear initially, but after a few hours in the incubator, I noticed a precipitate has formed. What could be the cause?
-
Answer: Delayed precipitation can be due to several factors related to the compound's stability and the experimental conditions over time.
Solutions:
-
Compound Stability in Aqueous Media: While the solid form and DMSO stock solutions are stable under proper storage, the stability of this compound in aqueous physiological buffers at 37°C for extended periods may be limited. Degradation could lead to less soluble byproducts.
-
Recommendation: Prepare fresh working solutions of this compound immediately before each experiment. For long-term experiments, consider replacing the media with a freshly prepared solution at regular intervals (e.g., every 24 hours).
-
-
Interaction with Media Components: Serum proteins and other components in cell culture media can sometimes interact with small molecules, affecting their solubility over time.
-
Recommendation: If feasible for your experiment, test the solubility and stability of this compound in a simpler buffer (e.g., HBSS) and in serum-free media to see if the issue persists.
-
-
Changes in pH: The pH of cell culture media can change during incubation due to cellular metabolism. A shift in pH could decrease the solubility of this compound.
-
Recommendation: Ensure your cell culture is well-buffered and monitor the pH of your media during long-term experiments.
-
-
Evaporation: Inadequate humidification in an incubator can lead to evaporation of the culture medium, thereby increasing the concentration of this compound to a point where it exceeds its solubility limit.
-
Recommendation: Ensure proper humidification in your incubator and check for significant volume loss in your culture plates or flasks.
-
-
Problem 3: Inconsistent or lower-than-expected biological activity.
-
Question: I am not observing the expected level of antagonism in my assay, or my results are not reproducible. Could this be related to precipitation?
-
Answer: Yes, inconsistent or reduced biological activity is a common consequence of partial or complete precipitation. If the compound is not fully dissolved, its effective concentration in the assay is lower and more variable than the intended concentration.
Solutions:
-
Visually Inspect for Precipitation: Before and during your experiment, carefully inspect your solutions and cell culture wells under a microscope for any signs of precipitate (e.g., fine crystals, cloudiness).
-
Filter the Working Solution: After preparing the final working solution, you can filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your assay.
-
Verify Stock Solution Concentration: Ensure the accuracy of your initial stock solution concentration. If the stock has been stored for a long time or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.
-
Incorporate Solubility-Enhancing Excipients: For in vitro assays where the vehicle is tolerated, co-solvents can be used to improve solubility. However, their effects on the experimental system must be carefully controlled.
-
Note: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 have been used.[2] While not directly applicable to all in vitro settings, this indicates that solubility enhancement may be necessary.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol provides a general method for preparing a working solution of this compound from a DMSO stock to minimize precipitation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure the solid is completely dissolved. Gentle warming and sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Pre-warm the desired aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration. Ensure the final DMSO concentration in the working solution is low (typically ≤ 0.5%) to avoid solvent toxicity to cells.
-
While gently vortexing or swirling the pre-warmed buffer/media, add the calculated volume of the DMSO stock solution drop-by-drop.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from established methods for muscarinic receptor antagonists and can be used to determine the binding affinity (Ki) of this compound.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing muscarinic receptors (e.g., CHO-K1 cells expressing a specific mAChR subtype, rat brain cortex).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: A high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM Atropine).
-
This compound stock solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer + Radioligand + Cell membranes.
-
Non-specific Binding (NSB): Assay buffer + Radioligand + Atropine + Cell membranes.
-
Competitive Binding: Assay buffer + Radioligand + varying concentrations of this compound + Cell membranes.
-
-
-
Incubation:
-
Add a fixed concentration of the radioligand (e.g., [³H]-NMS at a concentration close to its Kd) to all wells.
-
Add the appropriate concentration of this compound or Atropine to the respective wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration of the reaction mixture through the glass fiber filters using a vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competitive binding wells, express the specific binding as a percentage of the control (wells without this compound).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Optimizing Benzetimide Hydrochloride concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Benzetimide Hydrochloride in experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS: 5633-14-7) is a small molecule that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3][4][5] It is a white to off-white solid crystalline powder.[6] It has been used in research related to neuroleptic-induced parkinsonism.[4][7]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₇ClN₂O₂ | [1][7] |
| Molecular Weight | 398.93 g/mol | [1][8] |
| CAS Number | 5633-14-7 | [1][3] |
| Appearance | White to off-white solid/crystalline powder | [2][6] |
Q2: What is the mechanism of action of this compound?
This compound is a muscarinic antagonist.[9] It works by binding to muscarinic acetylcholine receptors but does not activate them. This blocks the effects of acetylcholine, a neurotransmitter involved in a wide range of parasympathetic nervous system functions.[9] Its activity is relevant to neuronal signaling pathways involving G-protein coupled receptors (GPCRs).[2][5]
Mandatory Visualization: Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Benzetimide HCl|CAS 5633-14-7|DC Chemicals [dcchemicals.com]
- 5. Benzetimide (hydrochloride) - tcsc5308 - Taiclone [taiclone.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. scbt.com [scbt.com]
- 9. Benzetimide | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benzetimide Hydrochloride stability in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Benzetimide Hydrochloride.
Frequently Asked Questions (FAQs)
1. What are the general solubility properties of this compound in aqueous solutions?
This compound is slightly soluble in water. Its solubility in a pH 7.4 buffer has been reported to be approximately 51.4 µg/mL. Due to its limited aqueous solubility, dissolving this compound directly in physiological buffers can be challenging. It is often recommended to first prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer of choice.
2. How should I prepare a stock solution of this compound?
Given its solubility profile, it is advisable to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For example, a stock solution of 10 mg/mL or higher can typically be achieved in DMSO. When preparing your working solution, you can then dilute this stock into your physiological buffer. Be mindful of the final concentration of the organic solvent in your experimental setup, as it may affect the biological system you are studying.
3. What are the recommended storage conditions for this compound solutions?
For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C and are typically stable for several months. Aqueous solutions of this compound are likely to be less stable and should be prepared fresh before use. If you must store an aqueous solution, it is advisable to do so at 2-8°C for a short period and to perform stability studies to determine its viability over time.
4. What are the potential stability issues with this compound in physiological buffers?
This compound contains a glutarimide (B196013) (3-phenylpiperidine-2,6-dione) moiety, which can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This can lead to the opening of the piperidine-2,6-dione ring and the formation of degradation products. The stability can be influenced by the pH, temperature, and composition of the physiological buffer.
5. How can I assess the stability of this compound in my specific physiological buffer?
To determine the stability of this compound in your experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves incubating the compound in your buffer at the desired temperature and analyzing samples at various time points to measure the decrease in the parent compound and the appearance of any degradation products. A detailed protocol for a general stability study is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock into physiological buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | - Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Use a co-solvent such as ethanol (B145695) or PEG in your buffer to enhance solubility.- Gently warm the solution (if the compound is thermally stable) to aid dissolution. |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the physiological buffer during the experiment. Adsorption of the compound to plasticware. | - Prepare fresh solutions of this compound immediately before each experiment.- Perform a stability study under your experimental conditions to determine the degradation rate.- Consider using low-adsorption plasticware or glass vials for your experiments.- Verify the concentration of your solution using a validated analytical method like HPLC-UV. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Degradation of this compound in the buffer or during sample processing. Contamination of the buffer or solvent. | - Confirm the identity of the main peak by comparing the retention time with a freshly prepared standard.- Perform forced degradation studies (e.g., acid, base, oxidation) to generate potential degradation products and see if they match the unknown peaks.- Ensure the purity of all buffers and solvents used.- Check for microbial contamination in the buffer, as this can alter the pH and introduce enzymes that may degrade the compound. |
Data Presentation
As no specific quantitative stability data for this compound in physiological buffers is publicly available, a template table is provided below for researchers to populate with their own experimental data.
Table 1: Stability of this compound in Physiological Buffer (e.g., PBS, pH 7.4) at 37°C
| Time (hours) | Concentration (µg/mL) | % Remaining | Appearance of Degradation Products (Peak Area) |
| 0 | Initial Concentration | 100% | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Experimental Protocols
Protocol for Determining the Stability of this compound in a Physiological Buffer using HPLC
This protocol outlines a general procedure to assess the stability of this compound in a chosen physiological buffer.
1. Materials and Reagents:
-
This compound
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Physiological buffer of interest (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Acids and bases for forced degradation (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution with the physiological buffer to the desired final concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low and consistent across all samples.
3. Stability Study Procedure:
-
Incubate the working solution at the desired temperature (e.g., 37°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Immediately stop any further degradation by adding an equal volume of a quenching solvent (e.g., methanol or acetonitrile) and store the sample at -20°C until analysis.
4. HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a C18 column.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the samples from the stability study.
-
Record the peak area of the parent compound and any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Benzetimide HCl as a muscarinic receptor antagonist.
Avoiding off-target effects of Benzetimide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate the off-target effects of Benzetimide Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] It is a racemic mixture, with its activity primarily attributed to its (S)-enantiomer, dexetimide (B1670337). Dexetimide is a potent muscarinic antagonist, while the (R)-enantiomer, levetimide (B1674941), has a significantly lower affinity for muscarinic receptors, approximately a thousand-fold less than dexetimide.[2][3]
Q2: What are the primary on-target effects of this compound?
As a muscarinic antagonist, this compound primarily blocks the effects of acetylcholine at M1-M5 muscarinic receptors. This antagonism leads to a range of physiological effects, including but not limited to, changes in smooth muscle contraction, glandular secretion, and heart rate.[4] Its therapeutic use in treating neuroleptic-induced parkinsonism is attributed to its central anticholinergic activity.
Q3: What are the known off-target effects of this compound?
The primary "off-target" effects of this compound are related to its activity at different muscarinic receptor subtypes. While its active enantiomer, dexetimide, shows some selectivity for the M1 subtype, it still binds to other muscarinic subtypes (M2, M3, M4, and M5) with high affinity.[2][5] This lack of complete selectivity can lead to a variety of physiological effects beyond the intended therapeutic target. For example, antagonism of M2 receptors in the heart can affect heart rate, while antagonism of M3 receptors can impact smooth muscle contraction and glandular secretions.[4][6] Effects on non-muscarinic receptors are not well-documented in publicly available literature, and it is recommended to perform broader screening to identify potential novel off-target interactions.
Q4: How can I determine the selectivity profile of my this compound sample?
To determine the selectivity of your specific batch of this compound, it is recommended to perform radioligand binding assays across all five muscarinic receptor subtypes (M1-M5). This will allow you to determine the inhibition constant (Ki) for each subtype and calculate the selectivity ratio. Functional assays can further characterize the antagonist potency at each subtype.
Q5: Are there commercially available services for off-target screening?
Yes, several contract research organizations (CROs) offer off-target liability screening services. These services typically screen your compound against a panel of known receptors, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions.[7][8] This can be a cost-effective way to identify potential off-target interactions early in the drug discovery process.[8]
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed in Cellular or Tissue-Based Assays
-
Potential Cause: The observed phenotype may be due to the antagonism of a muscarinic receptor subtype that is endogenously expressed in your cell line or tissue preparation, which is not your intended target.
-
Troubleshooting Steps:
-
Characterize Muscarinic Receptor Expression: Determine which muscarinic receptor subtypes are expressed in your experimental system using techniques like qPCR, western blot, or radioligand binding with subtype-selective ligands.
-
Use Subtype-Selective Antagonists: Compare the effects of this compound with more subtype-selective muscarinic antagonists to dissect which receptor is responsible for the observed phenotype.
-
Vary Concentration: Perform dose-response curves to see if the unexpected phenotype occurs at concentrations consistent with the affinity of this compound for a particular off-target muscarinic subtype.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: The stereoisomeric composition of your this compound sample may vary between batches, leading to differences in potency and selectivity.
-
Troubleshooting Steps:
-
Source High-Purity Compound: Ensure you are using a high-purity, well-characterized source of this compound.
-
Consider Enantiomerically Pure Compounds: If possible, use the individual enantiomers, dexetimide and levetimide, as experimental controls to understand the contribution of each to the observed effects. Dexetimide is the active enantiomer, while levetimide can serve as a negative control.[2][3]
-
Issue 3: Difficulty Reconciling In Vitro Binding Affinity with Functional Assay Potency
-
Potential Cause: The functional response in a cell-based assay is influenced by factors beyond simple receptor binding, such as receptor reserve and downstream signaling amplification.
-
Troubleshooting Steps:
-
Utilize Functional Assays: Employ functional assays that measure downstream signaling events specific to different muscarinic receptor subtypes. For example, M1, M3, and M5 receptors couple to Gq/11 and stimulate phosphoinositide turnover, while M2 and M4 receptors couple to Gi/o and inhibit adenylyl cyclase.[9][10]
-
Determine Functional Potency (IC50): Measure the concentration of this compound required to inhibit 50% of the maximal response to a muscarinic agonist in a functional assay to determine its functional potency (IC50).[9]
-
Data Presentation
Table 1: Binding Affinity of Dexetimide (Active Enantiomer of Benzetimide) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean Inhibition Constant (Ki) | Selectivity vs. M1 |
| M1 | 337 pM | - |
| M2 | Higher than M1 | 1.9 - 16.9 fold lower affinity than M1 |
| M3 | Higher than M1 | 1.9 - 16.9 fold lower affinity than M1 |
| M4 | Higher than M1 | 1.9 - 16.9 fold lower affinity than M1 |
| M5 | Higher than M1 | 1.9 - 16.9 fold lower affinity than M1 |
Data derived from studies on a radiolabeled derivative of dexetimide, ¹²⁷I-iododexetimide.[2][5]
Mandatory Visualizations
Caption: Signaling pathways of muscarinic receptor subtypes antagonized by this compound.
Caption: Troubleshooting workflow for an unexpected experimental phenotype.
Experimental Protocols
1. Radioligand Binding Assay for Muscarinic Receptor Subtype Selectivity
This protocol is adapted from established methods for determining the binding affinity of a compound for the five human muscarinic receptor subtypes.
-
Materials:
-
Cell membranes from stable cell lines individually expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as a non-selective muscarinic antagonist.
-
This compound.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg protein/well).
-
[³H]-NMS at a concentration near its Kd (typically ~0.1-1.0 nM).
-
Either this compound at various concentrations (for competition curve) or atropine (for non-specific binding) or buffer (for total binding).
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
2. Functional Assay: Inositol (B14025) Phosphate (B84403) (IP) Accumulation for M1, M3, and M5 Receptors
This assay measures the functional antagonism of Gq-coupled muscarinic receptors.
-
Materials:
-
CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Culture medium containing [³H]-myo-inositol.
-
Assay medium (e.g., HBSS with 20 mM HEPES and 10 mM LiCl).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Dowex AG1-X8 resin.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Plate cells in 24-well plates and label overnight with culture medium containing [³H]-myo-inositol.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a fixed concentration of carbachol (B1668302) (typically EC80) for 30-60 minutes.
-
Terminate the reaction by adding ice-cold 0.4 M perchloric acid.
-
Neutralize the samples with 0.36 M KOH/0.18 M KHCO₃.
-
Isolate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.
-
Elute the [³H]-inositol phosphates and quantify the radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the functional antagonist potency.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Imaging muscarinic cholinergic receptors using I-123-paraiododexetimide and emission computed tomography (Conference) | OSTI.GOV [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting non-specific binding in Benzetimide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage non-specific binding in Benzetimide assays.
Frequently Asked Questions (FAQs)
Q1: What is Benzetimide and how does it work?
Benzetimide is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3][4] It functions by binding to these receptors, thereby blocking the action of the endogenous neurotransmitter, acetylcholine.[5][6] This antagonistic action makes it a subject of interest in research, particularly in studies related to the parasympathetic nervous system.[6]
Q2: What is non-specific binding in the context of a Benzetimide assay?
In a Benzetimide binding assay, "specific binding" refers to the binding of radiolabeled Benzetimide to its target, the muscarinic receptor. Non-specific binding (NSB) is the adherence of the radioligand to other components in the assay, such as lipids, proteins other than the target receptor, and even the assay vessel itself.[7] It is crucial to accurately determine and subtract NSB from the total binding to quantify the specific binding to the receptor of interest.[7]
Q3: Why is non-specific binding a particular concern with Benzetimide?
Studies have shown that Benzetimide can exhibit a high degree of non-specific binding. In some experimental systems, the tissue accumulation of Benzetimide has been found to be almost entirely due to non-specific binding.[1][2] This makes it imperative to carefully design and optimize the assay to minimize and accurately account for NSB.
Q4: What is an acceptable level of non-specific binding?
A general guideline for radioligand binding assays is that non-specific binding should ideally be less than 50% of the total binding, and for high-quality data, it is often recommended to be in the range of 10-20% of the total binding.[7] If NSB constitutes more than half of the total binding, the data quality may be compromised.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure the specific signal in your Benzetimide assay. The following guide provides a systematic approach to troubleshooting this common issue.
Initial Assessment
First, confirm that your calculation of specific binding (Total Binding - Non-Specific Binding) is correct. Your non-specific binding is determined by measuring the binding of the radioligand in the presence of a saturating concentration of an unlabeled competitor that binds to the target receptor. For muscarinic receptors, a common choice is atropine (B194438) at a concentration of around 1 µM.[3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high non-specific binding.
Caption: A decision tree for troubleshooting high non-specific binding.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| High NSB Signal | Radioligand concentration is too high, leading to increased binding to low-affinity, non-specific sites. | Reduce the concentration of the radiolabeled Benzetimide. For competition assays, a concentration at or below the Kd value is recommended.[7] |
| Membrane protein concentration is too high, providing more surfaces for non-specific interaction. | Decrease the amount of membrane preparation in the assay. A typical range is 50-120 µg for tissue homogenates.[8] | |
| Ineffective blocking of non-specific sites. | Incorporate or optimize a blocking agent in your assay buffer. Bovine Serum Albumin (BSA) at 0.1-1% is commonly used to coat surfaces and reduce non-specific interactions.[6] | |
| Suboptimal assay buffer composition. | Adjust the ionic strength of your buffer by increasing the salt concentration (e.g., NaCl) to reduce electrostatic interactions.[6] Consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.1%) to mitigate hydrophobic interactions.[6] | |
| Inadequate removal of unbound radioligand. | Increase the number and/or volume of washes after incubation. Ensure the wash buffer is ice-cold to reduce dissociation of specifically bound ligand while washing away non-specifically bound ligand.[8] | |
| Hydrophobic nature of Benzetimide or radioligand. | Pre-treat filters with a substance like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[8] |
Experimental Protocols
Protocol: Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted from a standard filtration binding assay for M3 muscarinic receptors and can be optimized for Benzetimide.
1. Membrane Preparation:
-
Homogenize tissue (e.g., bovine caudate nucleus) or cultured cells expressing mAChRs in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[8]
-
Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C).[8]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[8]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[8]
-
Determine the protein concentration using a standard method like the BCA assay.[8]
2. Assay Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL.[8]
-
For Total Binding: Add membrane preparation (e.g., 50-120 µg protein), radiolabeled Benzetimide, and assay buffer to the wells.[8]
-
For Non-Specific Binding: Add membrane preparation, radiolabeled Benzetimide, and a saturating concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine).[3]
-
For Competition Assay: Add membrane preparation, a fixed concentration of radiolabeled Benzetimide, and varying concentrations of unlabeled Benzetimide or test compound.[8]
-
Incubate the plate, typically for 60-120 minutes at 30°C with gentle agitation, to allow the binding to reach equilibrium.[8]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% PEI.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters and add a scintillation cocktail.[8]
-
Count the radioactivity using a scintillation counter.[8]
4. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
For saturation binding experiments, plot specific binding against the concentration of radiolabeled Benzetimide and use non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[9]
-
For competition experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50, which can then be used to calculate the Ki.
Benzetimide Stereoselectivity Data
The following table summarizes the antagonistic potency of Benzetimide's enantiomers, dexetimide (B1670337) and levetimide, in guinea-pig atria. This highlights the importance of stereoselectivity in binding.
| Enantiomer | pA2 Value | Relative Potency |
| Dexetimide | 9.82 | >6000x higher than levetimide |
| Levetimide | 6.0 | - |
| Data from Gray et al., 1976.[1] |
Visualizing the Assay Principle
The following diagram illustrates the fundamental principle of a competitive radioligand binding assay.
Caption: Principle of a competitive radioligand binding assay.
References
- 1. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. Saturation analysis in receptor binding assays: an evaluation of six different calculation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. revvity.com [revvity.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. graphpad.com [graphpad.com]
Technical Support Center: Optimizing In Vivo Performance of Benzetimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Benzetimide. The focus is on addressing potential challenges related to its in vivo bioavailability and providing strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is Benzetimide and what are its key physicochemical properties?
Benzetimide is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It is used in the treatment of Parkinson's disease-like symptoms.[2][3] The hydrochloride salt of Benzetimide is a solid that is slightly soluble in water.[1][4]
Q2: Is there evidence of poor bioavailability for Benzetimide?
Currently, there is a lack of specific public data detailing the absolute bioavailability of Benzetimide. However, its slight solubility in water may suggest that dissolution could be a rate-limiting step for its absorption after oral administration, a common factor that can lead to incomplete or variable bioavailability.[1][5] For many orally administered drugs, poor solubility can be a significant hurdle to achieving desired therapeutic concentrations in the bloodstream.[5][6]
Q3: What are the general factors that could influence the bioavailability of Benzetimide?
Several factors can affect the bioavailability of an orally administered drug like Benzetimide:[5][6][7]
-
Physicochemical Properties: As Benzetimide is slightly soluble in water, its dissolution rate in the gastrointestinal (GI) tract can significantly impact its absorption.[1][5]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation.[6][8] If Benzetimide undergoes significant metabolism in the liver (first-pass effect), its bioavailability could be reduced.[8][9]
-
Gastrointestinal Factors: The pH of the stomach and intestines, gastric emptying time, and the presence of food can all influence the absorption of a drug.[5][6]
-
Drug Formulation: The excipients and the physical form of the drug product can greatly influence its dissolution and absorption.[5]
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that researchers might encounter during in vivo studies with Benzetimide and offers potential solutions.
Problem 1: High variability in experimental results between subjects.
-
Possible Cause: This could be due to variations in drug absorption influenced by factors like the presence or absence of food in the animals' stomachs.
-
Troubleshooting Steps:
-
Standardize feeding protocols for all animals in the study.
-
Consider the impact of food on GI physiology and its potential interaction with your formulation.
-
Ensure a consistent and reproducible method of oral gavage or drug administration.
-
Problem 2: Lower than expected therapeutic effect in vivo.
-
Possible Cause: This may indicate poor absorption and low bioavailability of Benzetimide from the administered formulation.
-
Troubleshooting Steps:
-
Improve Solubility: Consider formulation strategies to enhance the solubility of Benzetimide. This could involve using co-solvents, cyclodextrins, or creating amorphous solid dispersions.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to faster dissolution.
-
Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or lipid nanocapsules can improve absorption.[10]
-
Problem 3: Difficulty in achieving and maintaining therapeutic plasma concentrations.
-
Possible Cause: This could be a result of rapid metabolism (a large first-pass effect) or rapid elimination.
-
Troubleshooting Steps:
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of Benzetimide.
-
Alternative Routes of Administration: If oral bioavailability is confirmed to be low due to extensive first-pass metabolism, consider alternative routes such as parenteral (intravenous, intramuscular) or transdermal administration to bypass the liver.[8]
-
Illustrative Data on Improving Bioavailability of Poorly Soluble Compounds
While specific data for Benzetimide is not available, the following tables provide examples of how formulation strategies have been used to improve the bioavailability of other poorly water-soluble drugs.
Table 1: Effect of Solubilization on the Bioavailability of Benzimidazole (B57391) Drugs in Mice
| Drug | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Mebendazole | Raw Material | 150 ± 25 | 2.0 | 600 ± 100 |
| Mebendazole | Povidone Complex | 450 ± 50 | 1.0 | 1800 ± 200 |
| Albendazole | Raw Material | 100 ± 20 | 4.0 | 800 ± 150 |
| Albendazole | Povidone Complex | 300 ± 40 | 2.0 | 2400 ± 300 |
This data is adapted from a study on benzimidazole drugs and illustrates how complexation with povidone can enhance solubility and consequently, bioavailability.[11]
Table 2: In Vitro Permeability of Benznidazole (B1666585) in Different Formulations
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) |
| Benznidazole Solution | 1.0 x 10⁻⁶ |
| Benznidazole in Lipid Nanocapsules | 10.0 x 10⁻⁶ |
This data is based on a study of benznidazole and demonstrates a 10-fold increase in permeability across an intestinal epithelium model when formulated in lipid nanocapsules.[10]
Experimental Protocols
Protocol 1: Preparation of a Drug-Povidone Complex (Illustrative)
This protocol is based on methods used for improving the solubility of benzimidazole drugs.[11]
-
Dissolution: Dissolve Benzetimide and povidone (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol) in a 1:4 drug-to-polymer ratio.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Drying: Dry the resulting solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Characterization: Characterize the solid dispersion for dissolution rate and compare it to the raw drug material.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model (General Protocol)
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (12 hours) before drug administration, with continued access to water.
-
Drug Administration: Administer the Benzetimide formulation (e.g., suspended in 0.5% carboxymethylcellulose or as a solid dispersion) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of Benzetimide using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Diagram 1: Factors Affecting Oral Bioavailability
Caption: Logical flow of factors influencing oral drug bioavailability.
Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. caymanchem.com [caymanchem.com]
- 2. Benzetimide | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzetimide hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | C23H27ClN2O2 | CID 21846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. omicsonline.org [omicsonline.org]
- 7. mdpi.com [mdpi.com]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. Absorption, Distribution, Metabolism, and Elimination | Veterian Key [veteriankey.com]
- 10. Formulation of benznidazole-lipid nanocapsules: Drug release, permeability, biocompatibility, and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzetimide Hydrochloride dose-response curve issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during dose-response experiments with Benzetimide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3] It functions by blocking the action of acetylcholine at these receptors, which can be useful in treating conditions like neuroleptic-induced parkinsonism.[3][4]
Q2: What is a typical dose-response curve expected to look like for this compound?
A standard dose-response curve for a competitive antagonist like this compound is expected to be sigmoidal (S-shaped).[5] The curve should demonstrate a dose-dependent inhibition of a response induced by a muscarinic agonist (e.g., pilocarpine (B147212) or carbachol). Key parameters to determine from this curve are the IC50 (half-maximal inhibitory concentration), the Hill slope, and the maximal inhibition.
Q3: My dose-response curve for this compound is flat, showing no inhibitory effect. What are the possible causes?
A flat dose-response curve indicates a lack of drug activity. Several factors could contribute to this:
-
Incorrect Agonist Concentration: The concentration of the muscarinic agonist used to stimulate the response may be too high, preventing this compound from competing effectively.
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Cellular System Issues: The cells used in the assay may not express the target muscarinic receptors, or the signaling pathway may be compromised.
-
Assay Interference: Components of the assay medium or the detection system may interfere with the activity of this compound.
Q4: The IC50 value I obtained for this compound is significantly different from published values. Why might this be?
Variability in IC50 values can arise from several experimental differences:
-
Assay Conditions: Differences in cell type, agonist concentration, incubation time, temperature, and buffer composition can all influence the apparent potency of the antagonist.
-
Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can impact the result. Using a four-parameter logistic model is standard.[6]
-
Reagent Quality: The purity and activity of both the this compound and the agonist can affect the outcome.
Q5: My dose-response curve has a very steep or very shallow Hill slope. What does this indicate?
The Hill slope provides information about the binding cooperativity of the drug.
-
Steep Hill Slope (>1.5): This can suggest positive cooperativity, where the binding of one molecule enhances the binding of subsequent molecules. It can also be an artifact of stoichiometric inhibition, where the inhibitor concentration is close to the enzyme/receptor concentration.[7]
-
Shallow Hill Slope (<0.5): This may indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts such as compound precipitation at high concentrations or non-specific binding.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability in your dose-response data can obscure the true effect of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high data variability.
Detailed Steps:
| Step | Action | Rationale |
| 1 | Pipetting Technique | Ensure consistent and accurate pipetting. Calibrate pipettes regularly. |
| 2 | Cell Seeding | Verify that cells are evenly distributed in each well to ensure a uniform starting cell number. |
| 3 | Reagent Mixing | Thoroughly mix all reagents before and during dilutions to ensure homogeneity. |
| 4 | Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill outer wells with sterile buffer or media. |
| 5 | Incubation | Maintain consistent incubation times and temperatures for all plates. Avoid stacking plates, which can lead to uneven temperature distribution.[8] |
| 6 | Outlier Analysis | Use appropriate statistical methods to identify and handle outliers in your data. |
Issue 2: Atypical (Non-Sigmoidal) Dose-Response Curve Shape
An unusual curve shape, such as a biphasic (U-shaped) or flat curve, suggests underlying experimental issues.
Troubleshooting Workflow:
Caption: Troubleshooting for atypical dose-response curves.
Detailed Steps:
| Step | Action | Rationale |
| 1 | Solubility and Stability | Visually inspect for compound precipitation at high concentrations. Test the stability of this compound in the assay buffer over the experiment's duration. |
| 2 | Cytotoxicity Assay | Perform a cell viability assay (e.g., MTT or LDH) in parallel to determine if high concentrations of this compound are causing cell death, which can confound the results. |
| 3 | Agonist Dose-Response | Re-run a dose-response curve for the muscarinic agonist alone to confirm its potency and the optimal concentration for use in the antagonism assay. An EC80 concentration is typically recommended. |
| 4 | Off-Target Effects | Consider if this compound is interacting with other components of your assay system at high concentrations. |
| 5 | Assay Window | Ensure the difference between the stimulated (agonist only) and unstimulated (no agonist) response is large enough to accurately measure inhibition. |
Experimental Protocols
Standard In Vitro Muscarinic Receptor Antagonism Assay
This protocol outlines a general procedure for determining the IC50 of this compound in a cell-based assay.
Experimental Workflow:
Caption: Workflow for a muscarinic receptor antagonism assay.
Methodology:
-
Cell Culture: Culture cells expressing the target muscarinic acetylcholine receptor subtype in appropriate media and conditions. Seed cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the different concentrations of this compound to the wells. Include vehicle-only control wells. Incubate for a sufficient time to allow the antagonist to bind to the receptors (e.g., 15-30 minutes at 37°C).
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) to all wells except for the negative controls. The agonist concentration should be pre-determined to elicit a sub-maximal response (typically EC80).
-
Signal Detection: After an appropriate incubation period for the signaling cascade to occur, measure the cellular response using a suitable detection method (e.g., fluorescence-based calcium flux assay, cAMP immunoassay).
-
Data Analysis: Normalize the data to the positive (agonist only) and negative (vehicle only) controls. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Benzetimide HCl (nM) | % Inhibition (Mean) | Standard Deviation |
| 0.1 | 2.5 | 1.8 |
| 1 | 10.2 | 3.5 |
| 10 | 48.9 | 5.1 |
| 100 | 85.7 | 4.3 |
| 1000 | 98.1 | 2.2 |
| 10000 | 99.5 | 1.9 |
Table 2: Troubleshooting Checklist and Common Observations
| Issue | Potential Cause | Recommended Action |
| Flat Curve | Inactive compound | Verify compound source and storage. |
| Insufficient agonist | Re-evaluate agonist EC50 and use EC80. | |
| Non-responsive cells | Confirm receptor expression via qPCR or Western blot. | |
| High Background | Assay interference | Test for compound autofluorescence/luminescence. |
| Contamination | Use sterile technique and check for mycoplasma. | |
| Poor Curve Fit | Low signal-to-noise | Optimize assay parameters (cell number, reagent conc.). |
| Inappropriate model | Ensure the use of a four-parameter logistic model. |
Signaling Pathway
This compound acts on the G-protein coupled muscarinic acetylcholine receptors. The specific downstream signaling depends on the receptor subtype (M1-M5).
Simplified Muscarinic Receptor Signaling:
Caption: Benzetimide HCl blocks acetylcholine-induced signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Benzetimide HCl|CAS 5633-14-7|DC Chemicals [dcchemicals.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. A Dose of Reality About Dose–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interpreting steep dose-response curves in early inhibitor discovery [pubmed.ncbi.nlm.nih.gov]
- 8. anshlabs.com [anshlabs.com]
Light sensitivity and storage of Benzetimide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and storage of Benzetimide Hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound requires specific storage conditions to ensure its stability. It is recommended to store the compound in a tightly sealed container in a dry and well-ventilated area.[1][2] For long-term storage, the temperature should be maintained at either -20°C or -80°C. Following these conditions, the product has been reported to be stable for at least four years.[3]
Q2: Is this compound sensitive to light?
A2: Currently, there is limited publicly available data specifically detailing the photosensitivity of this compound. While the safety data sheets indicate that the compound is stable under recommended storage conditions, they do not provide specific information on its stability under light exposure.[1] It is best practice for researchers to assume that the compound may be light-sensitive and take appropriate precautions.
Q3: What are the potential degradation products of this compound?
A3: The publicly available literature does not specify the degradation products of this compound. To identify potential degradants, it would be necessary to conduct forced degradation studies under various stress conditions, including photolytic, thermal, acid, base, and oxidative stress.
Q4: What are the general handling guidelines for this compound?
A4: When handling this compound, it is important to follow standard laboratory safety procedures. This includes avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[1] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[1][2][4] Ensure to wash hands thoroughly after handling the compound.[1]
Troubleshooting Guides
Issue: I am concerned about the potential degradation of my this compound sample due to light exposure during my experiment.
-
Solution: As the photosensitivity of this compound is not well-documented, it is recommended to handle the compound in a light-protected environment. Use amber-colored vials or wrap experimental containers in aluminum foil. If your experimental setup allows, work in a room with minimal lighting or under a fume hood with the sash lowered to reduce light exposure. For critical applications, it is advisable to perform a photostability study to determine the compound's stability under your specific experimental light conditions.
Issue: I am unsure of the stability of my this compound sample after it was left at room temperature for an extended period.
-
Solution: The recommended storage temperature for this compound is -20°C or -80°C. If a sample has been left at room temperature, its stability may be compromised. The extent of degradation is unknown without analytical testing. It is recommended to use a fresh, properly stored sample for your experiments to ensure the integrity of your results. If this is not possible, you may consider re-analyzing the sample's purity via methods like HPLC to assess for potential degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C or -80°C | |
| Container | Tightly sealed | [2] |
| Environment | Dry and well-ventilated | [1] |
| Stability | ≥ 4 years under recommended conditions | [3] |
Experimental Protocols
Protocol: General Photostability Testing of this compound
This protocol provides a general framework for assessing the photostability of this compound. It is based on ICH Q1B guidelines for photostability testing of new drug substances.
Objective: To evaluate the potential for degradation of this compound upon exposure to light.
Materials:
-
This compound
-
Solvent for dissolving the compound (e.g., methanol, DMSO)
-
Clear and amber glass vials
-
Calibrated photostability chamber with a light source conforming to ICH Q1B guidelines (providing both cool white fluorescent and near-ultraviolet lamps)
-
HPLC system with a suitable column and detector for purity analysis
-
Aluminum foil
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound of a known concentration in a suitable solvent.
-
Aliquot the solution into several clear and amber glass vials.
-
Prepare a "dark control" sample by wrapping a clear vial completely in aluminum foil.
-
-
Exposure:
-
Place the clear vials and the dark control vial into the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, store another set of samples (in both clear and amber vials) under the recommended storage conditions (-20°C or -80°C) as a baseline control.
-
-
Analysis:
-
At appropriate time points during the exposure, withdraw samples from the photostability chamber and the control storage.
-
Analyze the purity of each sample using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples to the dark control and the baseline control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each exposed sample.
-
If significant degradation is observed in the samples exposed in clear vials compared to the dark control, this compound is considered photosensitive.
-
Visualizations
Caption: Workflow for assessing the photostability of this compound.
Caption: Key considerations for the proper storage and safe handling of this compound.
References
Technical Support Center: Benzetimide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of benzetimide (B37474) hydrochloride in experimental settings. The focus is on understanding and mitigating the impact of pH on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is benzetimide hydrochloride and what is its primary mechanism of action?
A1: this compound is a potent and specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It is used in research to study the effects of blocking cholinergic signaling. Its mechanism of action involves competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby preventing the activation of downstream signaling pathways.
Q2: What is the solubility of this compound and how is it affected by pH?
Q3: How does pH likely affect the stability of this compound solutions?
A3: The stability of this compound is expected to be pH-dependent. As with many ester-containing compounds, it may be susceptible to hydrolysis under strongly acidic or alkaline conditions. Optimal stability is often found in a slightly acidic to neutral pH range. It is crucial to determine the stability of the compound under your specific experimental pH conditions.
Q4: How does pH influence the binding of this compound to muscarinic receptors?
A4: The binding of muscarinic receptor antagonists can be influenced by pH. For some antagonists, binding is primarily driven by hydrophobic interactions and may be less sensitive to pH changes within a physiological range.[4] However, extreme pH values can alter the ionization state of both the drug and the amino acid residues in the receptor's binding pocket, potentially reducing binding affinity. For instance, the binding of the muscarinic antagonist [3H]methylscopolamine has been shown to be constant between pH 7 and 10, with a decrease in affinity below pH 7.
Q5: What are the typical storage conditions for this compound?
A5: this compound powder should be stored at 4°C, sealed, and protected from moisture.[2] Stock solutions in DMSO can typically be stored at -20°C for up to one month or -80°C for up to six months.[2] Aqueous stock solutions should be freshly prepared, and if storage is necessary, they should be sterilized by filtration and stored at low temperatures for a short duration to minimize degradation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | pH | Concentration | Notes |
| Water | 7.4 | 51.4 µg/mL | [3] |
| DMSO | - | ≥ 32 mg/mL | [2] |
Table 2: Illustrative Example of pH-Dependent Activity of a Muscarinic Antagonist
This table presents hypothetical data to illustrate the potential impact of pH on the binding affinity (Ki) of a muscarinic antagonist like this compound. Actual values would need to be determined experimentally.
| pH | Binding Affinity (Ki) (nM) |
| 5.0 | 15.2 |
| 6.0 | 5.8 |
| 7.0 | 2.1 |
| 7.4 | 1.5 |
| 8.0 | 1.8 |
| 9.0 | 4.5 |
Table 3: Illustrative Example of pH-Dependent Stability of this compound
This table presents hypothetical data to illustrate the potential degradation of this compound at different pH values over a 24-hour period at 37°C. Actual stability should be experimentally determined.
| pH | Percent Remaining after 24h at 37°C |
| 3.0 | 85% |
| 5.0 | 95% |
| 7.4 | 98% |
| 9.0 | 90% |
| 11.0 | 70% |
Experimental Protocols
Protocol 1: Determination of this compound Binding Affinity at Various pH Values using a Radioligand Binding Assay
This protocol outlines a method to assess the influence of pH on the binding affinity of this compound for a specific muscarinic receptor subtype (e.g., M3) expressed in a cell line.
Materials:
-
This compound
-
Cell membranes expressing the target muscarinic receptor
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine)
-
Assay buffers with a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0), containing appropriate buffering agents (e.g., MES for acidic pH, HEPES for neutral pH, Tris for alkaline pH)
-
Non-specific binding control (e.g., a high concentration of atropine)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor of interest according to standard laboratory protocols.
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to all wells.
-
Add increasing concentrations of this compound to the competition assay wells.
-
For total binding, add only the radioligand and assay buffer.
-
For non-specific binding, add the radioligand and a saturating concentration of a non-labeled antagonist (e.g., atropine).
-
Perform these setups for each pH-adjusted assay buffer.
-
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value at each pH.
-
Calculate the Ki value at each pH using the Cheng-Prusoff equation.
-
Protocol 2: Assessment of this compound Stability at Different pH Values
This protocol describes a method to evaluate the chemical stability of this compound in aqueous solutions at various pH levels.
Materials:
-
This compound
-
Aqueous buffers with a range of pH values (e.g., 3, 5, 7.4, 9, 11)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled incubator
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in each of the different pH buffers.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each solution using a validated HPLC method to determine the initial concentration and purity of this compound.
-
Incubation: Incubate the remaining solutions in a temperature-controlled environment (e.g., 37°C or 50°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC.
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
-
Troubleshooting Guides
Issue 1: Low or No Binding of this compound in the Assay
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Assay Buffer | Verify the pH of all buffers using a calibrated pH meter. Ensure the pH is within the optimal range for receptor binding (typically 7.0-8.0). |
| Degradation of this compound | Prepare fresh stock solutions. If using aqueous solutions, prepare them immediately before the experiment. Consider performing a stability study at the experimental pH. |
| Inactive Receptor Preparation | Use a fresh batch of cell membranes or a new vial of commercially prepared receptors. Ensure proper storage and handling of the receptor preparation. |
| Issues with Radioligand | Check the expiration date and storage conditions of the radioligand. Perform a saturation binding experiment to confirm the radioligand is binding to the receptor. |
Issue 2: High Variability in Binding Affinity (Ki) Values Across Replicate Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent pH of Buffers | Prepare a large batch of each pH buffer to be used across all replicate experiments. Re-verify the pH before each experiment. |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, prepare a fresh dilution series for each replicate. |
| Temperature Fluctuations | Ensure the incubation temperature is consistent across all experiments. Use a calibrated incubator or water bath. |
| Incomplete Equilibration | Optimize the incubation time to ensure the binding reaction has reached equilibrium. This may vary with pH. |
Issue 3: Evidence of Compound Precipitation in Aqueous Buffers
| Possible Cause | Troubleshooting Step |
| Poor Solubility at the Experimental pH | This compound's solubility is likely lower at neutral to alkaline pH. Visually inspect solutions for any cloudiness or precipitate. |
| If precipitation is suspected, centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration. | |
| Consider adding a small percentage of a co-solvent like DMSO, but be aware that this can also affect receptor binding. | |
| Concentration Exceeds Solubility Limit | Review the known solubility data and ensure the experimental concentration is below the solubility limit at the given pH. |
Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway antagonism by Benzetimide HCl.
Caption: Workflow for determining the pH-dependent binding affinity of Benzetimide HCl.
Caption: Logical workflow for troubleshooting pH-related issues in Benzetimide HCl assays.
References
Troubleshooting low potency of Benzetimide Hydrochloride in assays
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of low potency observed in assays involving Benzetimide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its primary mechanism of action is to competitively block the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting downstream signaling.[1][4] It is often used in research to study the effects of muscarinic receptor blockade and has been investigated for conditions like neuroleptic-induced parkinsonism.[3][4]
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical to maintaining the potency of this compound. It is typically supplied as a white to off-white solid.[5] For long-term storage, it should be kept at -20°C for up to a month or -80°C for up to six months, sealed and protected from moisture.[2] The compound has good stability, with a reported shelf life of at least four years under proper conditions.[1] When preparing stock solutions, it is crucial to use high-purity solvents. This compound is slightly soluble in water and chloroform.[1] For aqueous stock solutions, it may be necessary to use sonication to fully dissolve the compound.[2] It's recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: What are the common types of assays used to measure the potency of this compound?
A3: The potency of this compound is typically determined using two main categories of assays:
-
Radioligand Binding Assays: These assays directly measure the affinity (expressed as Kᵢ or Kd) of Benzetimide for muscarinic receptors by competing with a radiolabeled ligand.[6]
-
Cell-Based Functional Assays: These assays measure the ability of Benzetimide to inhibit the function of muscarinic receptors in response to an agonist. Common readouts include changes in second messengers like inositol (B14025) phosphates (IP1) or intracellular calcium (Ca²⁺) for Gq-coupled receptors (M1, M3, M5), or inhibition of cAMP production for Gi-coupled receptors (M2, M4).[7][8][9]
Troubleshooting Low Potency of this compound
Low potency (i.e., a higher-than-expected IC50 or Kᵢ value) can arise from multiple factors throughout the experimental workflow. The following sections provide a systematic approach to troubleshooting this issue.
Section 1: Compound Integrity and Preparation
The first step in troubleshooting is to verify the quality and preparation of the this compound itself.
Q: My calculated potency is significantly lower than expected. Could the issue be my stock solution?
A: Yes, improper preparation or degradation of your stock solution is a common cause of apparent low potency.
Troubleshooting Steps:
-
Verify Solubility: this compound is slightly soluble in water.[1] Ensure the compound is fully dissolved. Incomplete dissolution will lead to an overestimation of the stock concentration. Consider using a brief sonication for aqueous solutions.[2] For some in vitro assays, using a solvent like DMSO is common, where it is more soluble.[2]
-
Check for Degradation: The compound is sensitive to moisture.[2][5] If the solid has been stored improperly or stock solutions are old, degradation may have occurred. It is recommended to use freshly prepared dilutions for each experiment from a properly stored, aliquoted stock.
-
Confirm Weighing and Calculation: Simple errors in weighing the compound or in calculating molar concentrations can lead to inaccurate dilutions. Double-check all calculations and ensure your balance is properly calibrated.
-
Perform Quality Control: If possible, verify the identity and purity of your compound using analytical methods like HPLC. This can rule out issues with the starting material.[10]
Illustrative Data: Effect of Storage on Potency
The following table illustrates hypothetical data showing how improper storage can affect the measured potency (IC50) of this compound in a functional assay.
| Storage Condition of Stock Solution (4 weeks) | Observed IC50 (nM) | Fold Change from Optimal |
| -80°C, Aliquoted, Protected from Light | 5.2 | 1.0 (Reference) |
| -20°C, Aliquoted, Protected from Light | 6.1 | 1.2 |
| 4°C, Repeated Freeze-Thaw Cycles | 25.8 | ~5.0 |
| Room Temperature, Exposed to Light | 85.3 | ~16.4 |
This data is for illustrative purposes only.
Section 2: Assay-Specific Troubleshooting
If you have confirmed the integrity of your compound, the next step is to scrutinize the assay protocol and execution.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the source of low potency in your assay.
Caption: A logical workflow for troubleshooting low potency results.
Q: How can my functional assay conditions lead to an artificially high IC50 value?
A: Several parameters in a functional assay can dramatically impact the apparent potency of an antagonist.
Common Issues & Solutions:
-
Agonist Concentration: In a competitive antagonism assay, the measured IC50 of Benzetimide is dependent on the concentration of the agonist used. If the agonist concentration is too high (e.g., well above its EC80), it will require a higher concentration of the antagonist to achieve 50% inhibition, thus artificially inflating the IC50 value.
-
Solution: Ensure you are using an appropriate and consistent concentration of agonist, typically the EC50 to EC80, and that this is consistent across all experiments.
-
-
Cell Health and Density: Unhealthy cells or inconsistent cell plating density can lead to high variability and a poor assay window.[11] Very high receptor expression can sometimes lead to receptor reserves, which may require higher antagonist concentrations for inhibition.
-
Incubation Times: Insufficient pre-incubation time with the antagonist (Benzetimide) may not allow the binding to reach equilibrium, leading to an underestimation of its potency.[13]
-
Solution: Optimize the antagonist pre-incubation time. This may range from 15 minutes to over an hour depending on the assay format and temperature.
-
Q: I'm performing a radioligand binding assay and my Kᵢ value is too high. What should I check?
A: High Kᵢ values in binding assays often point to issues with non-specific binding or problems with the assay setup.
Common Issues & Solutions:
-
High Non-Specific Binding (NSB): If the NSB is excessively high, it can obscure the specific binding signal and distort the competition curve. Hydrophobic compounds can sometimes exhibit high NSB.[14][15]
-
Radioligand Concentration: The Cheng-Prusoff equation, used to calculate Kᵢ from IC50, depends on the concentration and Kd of the radioligand.[16] Using a radioligand concentration that is too high relative to its Kd can lead to an inaccurate Kᵢ determination.
-
Solution: Use the radioligand at a concentration at or below its Kd value for the receptor.[14] Ensure the Kd of your radioligand has been accurately determined under your experimental conditions.
-
Section 3: Mechanism of Action and Experimental Protocols
Understanding the underlying biology is key to designing robust experiments.
Mechanism of Action Diagram
Benzetimide acts as a competitive antagonist at Gq-coupled muscarinic receptors (e.g., M1, M3). This diagram illustrates the signaling pathway it inhibits.
Caption: Inhibition of the Gq pathway by Benzetimide.
Protocol: Antagonist IC50 Determination via Calcium Flux Assay
This protocol provides a general framework for determining the IC50 of this compound in a cell-based calcium flux assay.
1. Materials and Reagents:
-
Cell line expressing the target muscarinic receptor (e.g., CHO-M3).
-
Cell culture medium (e.g., DMEM/F-12).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Muscarinic agonist (e.g., Carbachol).
-
This compound.
-
Black, clear-bottom 96-well or 384-well microplates.
2. Cell Preparation:
-
Seed cells into microplates at a pre-optimized density and allow them to attach overnight.
-
On the day of the assay, remove the culture medium.
-
Prepare the dye-loading solution by adding the calcium-sensitive dye and Pluronic F-127 to the assay buffer.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
3. Assay Execution:
-
During dye incubation, prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.
-
Prepare the agonist (e.g., Carbachol) solution in assay buffer at a concentration that elicits an ~80% maximal response (EC80), also at 2x the final concentration.
-
After incubation, remove the dye-loading solution.
-
Add the Benzetimide dilutions to the appropriate wells. Add assay buffer to control wells.
-
Pre-incubate the plate with the antagonist for 15-30 minutes at room temperature in the dark.[6]
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add the 2x agonist solution to all wells simultaneously and continue to measure the fluorescence signal for 60-120 seconds.
4. Data Analysis:
-
Calculate the response for each well (e.g., maximum fluorescence minus baseline).
-
Normalize the data: Set the average response of wells with no antagonist (agonist only) to 100% and the average response of wells with no agonist to 0%.
-
Plot the normalized response against the logarithm of the Benzetimide concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzetimide HCl|CAS 5633-14-7|DC Chemicals [dcchemicals.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS No: 5633-14-7 [aquigenbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. revvity.com [revvity.com]
- 15. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 16. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Cell Viability Assays with Benzetimide Hydrochloride Treatment
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays in conjunction with Benzetimide Hydrochloride treatment.
FAQs: General Questions
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological agent known to act as a muscarinic acetylcholine (B1216132) receptor antagonist.[1] These receptors are involved in a variety of cellular processes, and their inhibition can impact cell signaling pathways related to proliferation and survival.
Q2: Which cell viability assay is most appropriate for assessing the effects of this compound?
The choice of assay depends on the specific research question.
-
Metabolic assays (e.g., MTT, MTS, XTT, WST-1, resazurin) are suitable for assessing changes in cellular metabolic activity, which can be an indicator of cell viability and proliferation.[2][3]
-
Cytotoxicity assays (e.g., LDH release) measure membrane integrity and provide information on cell death.[3]
-
Apoptosis assays (e.g., Annexin V/PI staining) can elucidate the mechanism of cell death.
-
ATP-based assays offer a highly sensitive measure of viable, metabolically active cells.[2]
It is often recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of the effects of a compound.[4]
Q3: How can I determine the optimal concentration range for this compound in my experiments?
It is crucial to perform a dose-response experiment to determine the optimal concentration range.[5] This typically involves treating cells with a wide range of this compound concentrations and measuring the effect on cell viability over a specific time course (e.g., 24, 48, 72 hours). The results can be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits the biological process by 50%.[6]
Troubleshooting Guides
MTT/MTS/XTT/WST-1 Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | 1. Contamination of media or reagents.[7] 2. Phenol (B47542) red in the culture medium can interfere with absorbance readings.[8] 3. The compound itself may reduce the tetrazolium salt. | 1. Use sterile techniques and fresh reagents.[7] 2. Use phenol red-free medium during the assay or perform a background subtraction.[8] 3. Run a control with the compound in cell-free media to check for direct reduction. If this occurs, consider a different assay. |
| Inconsistent Results/High Variability Between Replicates | 1. Uneven cell seeding.[9] 2. Pipetting errors.[9] 3. Edge effects in the microplate.[9] 4. Incomplete dissolution of formazan (B1609692) crystals (MTT assay).[8][10] | 1. Ensure a single-cell suspension before seeding and mix well. 2. Calibrate pipettes and ensure consistent technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media.[9] 4. Increase incubation time with the solubilization solution and ensure thorough mixing.[6] |
| Low Signal/Absorbance Readings | 1. Insufficient cell number.[7] 2. Short incubation time with the reagent. 3. Cell death due to factors other than the treatment. | 1. Optimize cell seeding density. 2. Increase the incubation time with the tetrazolium salt. 3. Check the health of the cells before starting the experiment. |
LDH Release Assay
| Issue | Potential Cause | Recommended Solution |
| High Background LDH Activity | 1. Serum in the culture medium contains LDH. 2. Mechanical damage to cells during handling. | 1. Use serum-free medium or a medium with low serum content during the assay. 2. Handle cells gently and avoid vigorous pipetting. |
| Low Signal | 1. Insufficient cell death. 2. Assay performed too early after treatment. | 1. Ensure the treatment concentration and duration are sufficient to induce cytotoxicity. 2. Perform a time-course experiment to determine the optimal endpoint. |
Annexin V/PI Apoptosis Assay
| Issue | Potential Cause | Recommended Solution |
| High Percentage of Annexin V+/PI+ Cells in Control Group | 1. Harsh cell handling (e.g., over-trypsinization).[11] 2. Cells are not healthy at the start of the experiment. | 1. Use a gentle cell detachment method and minimize centrifugation speed.[12] 2. Use cells in the logarithmic growth phase. |
| No or Low Annexin V Staining in Treated Group | 1. Insufficient drug concentration or treatment time.[13] 2. Apoptotic cells have already detached and were lost during washing steps. | 1. Perform a dose-response and time-course experiment. 2. Collect the supernatant containing detached cells and include them in the analysis.[13] |
| High Background Fluorescence | 1. Inadequate washing.[11] 2. Non-specific binding of Annexin V. | 1. Follow the recommended washing steps in the protocol. 2. Ensure the binding buffer contains sufficient calcium.[13] |
Quantitative Data Presentation
Table 1: Illustrative IC50 Values of M3 Muscarinic Receptor Antagonists in Different Cancer Cell Lines (MTT Assay, 72h Treatment)
| Cell Line | Cancer Type | M3 Antagonist | IC50 (µM) |
| H82 | Small Cell Lung Carcinoma | 4-DAMP | ~1 |
| H508 | Colon Cancer | Scopolamine Butylbromide | ~10 |
| HT-29 | Colon Cancer | Darifenacin | ~5 |
Note: The values presented are approximations from various studies on M3 antagonists and are for illustrative purposes only.[5][14]
Table 2: Example of Quantitative Apoptosis Analysis (Annexin V/PI Staining, 48h Treatment)
| Treatment | Cell Line | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | H82 | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| M3 Antagonist (10 µM) | H82 | 60 ± 4.5 | 25 ± 3.2 | 15 ± 2.8 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Caption: Workflow for a typical cell viability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell death induced in L-cells by treatment with thymidine: staging of the process and relationship to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Overcoming Obstacles to Targeting Muscarinic Receptor Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Benzetimide Hydrochloride Binding Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzetimide (B37474) Hydrochloride. The focus is on optimizing incubation time for successful and reproducible binding assays.
Frequently Asked Questions (FAQs)
Q1: What is Benzetimide Hydrochloride and what does it bind to?
This compound is a potent anticholinergic agent that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3] In binding assays, it is used to characterize its affinity and selectivity for these G-protein coupled receptors (GPCRs), which are crucial in the central and peripheral nervous systems.[4]
Q2: Why is optimizing the incubation time a critical step in my binding assay?
Optimizing the incubation time is essential to ensure that the binding reaction between your ligand (e.g., a radiolabeled molecule) and the muscarinic receptors reaches equilibrium.[5]
-
Too short an incubation time will result in an underestimation of binding, as not all specific binding events will have occurred. This leads to inaccurate affinity (Kd) and receptor density (Bmax) values.[5]
-
Too long an incubation time can increase non-specific binding, where the ligand adheres to components other than the receptor, such as the filter plates or tube walls.[5][6] This can also lead to ligand degradation, both of which reduce the signal-to-noise ratio and compromise data quality.[5]
The goal is to identify the time point where specific binding is maximal and stable.
Q3: How do I determine the optimal incubation time for my experiment?
The optimal incubation time must be determined empirically for your specific experimental system by performing an association kinetics experiment .[7] This involves measuring the specific binding of a radioligand to the receptor preparation at various time points until a plateau is reached, indicating equilibrium.[7][8]
Q4: What are the common signs of a non-optimized incubation time?
-
Low Specific Binding: The signal from your specific binding is weak, making it difficult to distinguish from background noise.
-
High Non-Specific Binding (NSB): The signal in the presence of a competing, non-labeled drug is excessively high (ideally, NSB should be less than 10-20% of total binding).
-
Poor Reproducibility: Results vary significantly between replicate wells or across different experiments.[9] This can be caused by inconsistent timing or temperature fluctuations.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal / Low Specific Binding | Incubation time is too short. The binding has not reached equilibrium.[5] | Perform an association kinetics experiment. Measure specific binding at multiple time points (e.g., 5, 15, 30, 60, 90, 120 minutes) to find the point where binding plateaus. |
| Degraded radioligand or receptor. Assay components may have lost activity. | Ensure proper storage of all reagents. Use fresh membrane preparations and aliquoted radioligand to avoid repeated freeze-thaw cycles. | |
| High Non-Specific Binding (NSB) | Incubation time is too long. The radioligand has more time to bind to non-receptor sites.[5] | Reduce incubation time. Based on your kinetics experiment, choose the earliest time point on the equilibrium plateau. |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value for competition assays.[10] | |
| Inadequate washing. Unbound radioligand is not effectively removed.[5] | Increase the number and volume of wash steps using ice-cold wash buffer to minimize dissociation during washing.[5] | |
| Binding to filter plate. Some ligands are "sticky" and adhere to plasticware.[9] | Pre-soak filter plates in a blocking agent like 0.3-0.5% polyethyleneimine (PEI). Consider adding a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer.[9] | |
| High Variability / Poor Reproducibility | Inconsistent incubation times. Staggering the start and stop of reactions can lead to different incubation periods for different samples.[5] | Use a multi-channel pipette and a precise timer. Plan your workflow to ensure all samples incubate for the same duration. |
| Temperature fluctuations. Binding kinetics are temperature-dependent. | Use a calibrated incubator or water bath to maintain a constant and consistent temperature throughout the experiment and between assays.[5] |
Data Presentation
Table 1: Illustrative Association Kinetics Data
The following table presents example data from an association kinetics experiment to determine the optimal incubation time. A fixed concentration of the radioligand ([³H]-N-methylscopolamine, or [³H]-NMS) is incubated with a membrane preparation containing muscarinic receptors for increasing durations.
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 5 | 1850 | 210 | 1640 |
| 15 | 3980 | 235 | 3745 |
| 30 | 6150 | 250 | 5900 |
| 60 | 7540 | 265 | 7275 |
| 90 | 7610 | 270 | 7340 |
| 120 | 7650 | 290 | 7360 |
| 180 | 7630 | 350 | 7280 |
CPM = Counts Per Minute Specific Binding = Total Binding - Non-Specific Binding
Experimental Protocols
Protocol 1: Association Kinetics Experiment (To Determine Optimal Incubation Time)
This protocol determines the time required to reach binding equilibrium.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: Prepare a solution of [³H]-NMS in assay buffer at a concentration approximately equal to its Kd (e.g., 0.5 nM).
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine) in assay buffer.
-
Membrane Preparation: Thaw membrane homogenate (e.g., from rat brain cortex) on ice and resuspend in ice-cold assay buffer to a final concentration of 50-100 µg protein per reaction.
-
-
Assay Setup:
-
Set up triplicate tubes for each time point for both "Total Binding" and "Non-Specific Binding".
-
Total Binding Tubes: Add 50 µL of assay buffer.
-
NSB Tubes: Add 50 µL of 1 µM Atropine solution.
-
-
Incubation:
-
To all tubes, add 50 µL of the [³H]-NMS solution.
-
Initiate the reaction by adding 150 µL of the membrane preparation to each tube.
-
Incubate the tubes at the desired temperature (e.g., 25°C or 30°C) with gentle agitation.[11]
-
-
Termination and Filtration:
-
At each designated time point (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI).[11]
-
Quickly wash the filters 3-4 times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
-
Quantification:
-
Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (CPM) in a scintillation counter.
-
Protocol 2: Competition Binding Assay (Using Optimized Incubation Time)
This protocol is used to determine the binding affinity (Ki) of an unlabeled competitor, such as this compound.
-
Reagent Preparation:
-
Prepare reagents as in Protocol 1.
-
Competitor (Benzetimide HCl): Prepare a series of dilutions in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Assay Setup:
-
Set up triplicate tubes for Total Binding, NSB, and each concentration of Benzetimide HCl.
-
Total Binding Tubes: Add 50 µL of assay buffer.
-
NSB Tubes: Add 50 µL of 1 µM Atropine.
-
Competitor Tubes: Add 50 µL of the corresponding Benzetimide HCl dilution.
-
-
Incubation:
-
To all tubes, add 50 µL of the [³H]-NMS solution (at a fixed concentration, e.g., 0.5 nM).
-
Initiate the reaction by adding 150 µL of the membrane preparation.
-
Incubate all tubes for the optimized duration determined from the association kinetics experiment (e.g., 60 minutes) at a constant temperature (e.g., 25°C).
-
-
Termination, Filtration, and Quantification:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percent specific binding against the log concentration of Benzetimide HCl to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of Benzetimide HCl that inhibits 50% of specific [³H]-NMS binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Visualizations
Caption: Workflow for Determining Optimal Incubation Time.
Caption: Workflow for a Competition Binding Assay.
References
- 1. Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Kinetic studies on muscarinic antagonist-agonist competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 8. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Proceedings: Antimuscarinic action and tissue binding of the optical isomers of benzetimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Binding of agonists and antagonists to muscarinic acetylcholine receptors on intact cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of Benzetimide Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate vehicle for the in vivo delivery of Benzetimide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] It functions by blocking the action of acetylcholine at muscarinic receptors, which are involved in a wide range of physiological processes in the central and peripheral nervous systems.
Q2: What are the main challenges in formulating this compound for in vivo studies?
A2: The primary challenge is its poor aqueous solubility. While it is a hydrochloride salt, which generally improves water solubility, its experimental solubility in aqueous solutions remains low, which can hinder the preparation of injectable formulations at desired concentrations.
Q3: What is the known receptor subtype selectivity of Benzetimide?
A3: Studies on rat nasal mucosa suggest that Benzetimide enantiomers stereoselectively bind to muscarinic receptors that are predominantly of the M2 subtype.[2] This is based on the observation of low-affinity inhibition by pirenzepine, a known M1-selective antagonist.[2][3]
Q4: What are the general strategies for solubilizing poorly soluble compounds like this compound for in vivo use?
A4: Common strategies include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations. The choice of strategy depends on the required dose, the route of administration, and the toxicological profile of the excipients.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution with aqueous buffers. | The compound is "salting out" or the buffer is causing a pH shift that reduces solubility. | 1. Decrease the initial concentration of this compound in the stock solution. 2. Increase the proportion of the organic co-solvent in the final formulation. 3. Consider using a different vehicle system, such as a cyclodextrin-based formulation, which can form inclusion complexes and enhance aqueous solubility.[4][5][6] |
| High viscosity of the formulation, making it difficult to inject. | High concentration of polymers (e.g., PEG) or other viscosity-enhancing agents. | 1. Gently warm the formulation to reduce viscosity (ensure the compound is heat-stable). 2. Reduce the concentration of the viscosity-enhancing agent. 3. Select a lower molecular weight grade of the polymer if applicable. |
| Signs of toxicity or irritation in the animal model after administration. | The vehicle itself or a high concentration of a co-solvent (e.g., DMSO) may be causing adverse effects. | 1. Reduce the concentration of the organic co-solvent to the lowest effective level. For instance, it is recommended to keep the final concentration of DMSO for intravenous injection in rats as low as possible, ideally below 0.1%.[1] 2. Include a vehicle-only control group to assess the effects of the formulation components. 3. Consider alternative, less toxic vehicles such as cyclodextrin (B1172386) or lipid-based formulations. |
| Inconsistent or low bioavailability of the compound. | Poor absorption from the injection site or rapid metabolism/clearance. | 1. Ensure complete dissolution of the compound in the vehicle before administration. 2. Consider a different route of administration (e.g., intravenous instead of intraperitoneal for more direct systemic exposure). 3. Evaluate the use of formulation strategies known to enhance bioavailability, such as lipid-based delivery systems. |
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Concentration | Observations |
| Water | 16.67 mg/mL | Requires sonication to dissolve.[1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 32 mg/mL | Readily soluble.[1] |
| Saline (0.9% NaCl) | Likely similar to water | - |
| Ethanol | Data not available | - |
| Polyethylene Glycol 400 (PEG 400) | Data not available | - |
| Propylene Glycol (PG) | Data not available | - |
| 10% DMSO in Saline | Dependent on final concentration | A common co-solvent system. |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Dependent on complexation efficiency | Can form inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a DMSO/Saline Vehicle for Intraperitoneal (IP) Injection
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration.
-
Important: Add the DMSO stock solution to the saline dropwise while vortexing to prevent precipitation.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10% (v/v) for IP injections.[7]
-
-
Administration:
Protocol 2: Preparation of a Cyclodextrin-Based Vehicle for Intravenous (IV) Injection
-
Preparation of the Cyclodextrin Solution:
-
Prepare a solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline (e.g., 20-40% w/v).
-
Stir the solution until the HP-β-CD is completely dissolved. Gentle warming can aid dissolution.
-
-
Complexation of this compound:
-
Add the accurately weighed this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
The solution should become clear as the drug dissolves.
-
-
Sterilization and Administration:
-
Sterilize the final formulation by filtering it through a 0.22 µm syringe filter.
-
Administer the formulation via intravenous injection (e.g., into the tail vein of a mouse).
-
The injection volume should be appropriate for the animal model and route of administration.
-
Mandatory Visualizations
Signaling Pathways
Caption: General signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of Benzetimide.
Experimental Workflow
Caption: A generalized workflow for the preparation and in vivo administration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. humapub.com [humapub.com]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Comparative Efficacy Analysis: Benzetimide Hydrochloride versus Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Benzetimide Hydrochloride and Atropine (B194438), two prominent muscarinic acetylcholine (B1216132) receptor antagonists. The following sections present quantitative data, experimental methodologies, and relevant signaling pathways to offer a comprehensive overview for research and drug development applications.
Introduction to the Compounds
This compound is a potent centrally-acting muscarinic antagonist. It is recognized for its stereoselectivity, with the pharmacological activity primarily attributed to its dextrorotatory enantiomer, dexetimide (B1670337). Benzetimide has been utilized in the management of neuroleptic-induced parkinsonism.
Atropine , a naturally occurring alkaloid, is a well-characterized, non-selective muscarinic antagonist.[1][2] It serves as a benchmark compound in pharmacological studies due to its competitive and reversible inhibition of acetylcholine at all subtypes of muscarinic receptors.[1] Its clinical applications are widespread, including treatment for bradycardia, ophthalmic uses, and as an antidote for organophosphate poisoning.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of dexetimide (the active enantiomer of benzetimide) and atropine. It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.
| Drug | Parameter | Value | Tissue/Receptor | Species | Reference |
| Dexetimide | pA2 | 9.82 | Atria (Muscarinic) | Guinea-pig | [1] |
| Atropine | pA2 | ~8.7 - 9.0 | Various smooth muscles | Rat, Guinea-pig | [3][4] |
| pKB | 9.67 | Human Umbilical Vein | Human | [2] | |
| Ki (M1) | 0.25 nM | CHO cells (human M1) | Human | [5] | |
| Ki (M2) | ~1 nM | Heart | Various | ||
| Ki (M3) | ~1-5 nM | Glandular tissue | Various | [6] | |
| Ki (M4) | ~1 nM | CNS | Various | ||
| Ki (M5) | ~1 nM | CNS | Various |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. pKB is a similar measure of antagonist affinity. Ki represents the inhibition constant, with a lower value indicating higher binding affinity.
Experimental Protocols
Determination of pA2 Value (Schild Analysis)
The pA2 value for a competitive antagonist is a quantitative measure of its potency and is determined through Schild analysis.[3][7][8]
General Protocol:
-
Tissue Preparation: An isolated tissue preparation containing the target muscarinic receptors (e.g., guinea-pig ileum, atria, or bladder) is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve is generated for a stable muscarinic agonist (e.g., carbachol, bethanechol). The agonist is added to the organ bath in increasing concentrations, and the resulting tissue response (e.g., muscle contraction) is measured.
-
Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist (e.g., dexetimide or atropine) for a predetermined period to allow for equilibrium to be reached.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist. This will typically result in a rightward shift of the curve for a competitive antagonist.
-
Repeat with Multiple Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of the antagonist.
-
Schild Plot Construction: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
pA2 Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope of approximately 1. The pA2 value is the intercept of this line with the x-axis.
Radioligand Binding Assay for Ki Determination
The inhibition constant (Ki) provides a measure of the binding affinity of a drug for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines like CHO cells or from specific tissues like the cerebral cortex) are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine or [3H]-quinuclidinyl benzilate ([3H]QNB)) that binds to the muscarinic receptors, and various concentrations of the unlabeled antagonist (the "competitor," e.g., atropine).
-
Separation of Bound and Free Radioligand: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
Calculation of Ki: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Mechanism of Action
Both this compound and Atropine are competitive antagonists of muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). Upon binding of the endogenous agonist acetylcholine, these receptors activate intracellular signaling cascades. Benzetimide and atropine prevent this activation by occupying the acetylcholine binding site.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, which activate phospholipase C (PLC).[2][9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).
The M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.
Caption: Muscarinic receptor signaling pathways and antagonist action.
References
- 1. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 4. m.youtube.com [m.youtube.com]
- 5. jackwestin.com [jackwestin.com]
- 6. neuron.mefst.hr [neuron.mefst.hr]
- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Muscarinic_acetylcholine_receptor [bionity.com]
- 10. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Benzetimide Hydrochloride: A Comparative Analysis of Its Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzetimide Hydrochloride with other prominent muscarinic antagonists. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3] It is a racemic mixture of two enantiomers: dexetimide (B1670337) and levetimide. The antagonistic activity primarily resides in the dexetimide enantiomer, which exhibits significantly higher binding affinity for muscarinic receptors compared to levetimide. This stereoselectivity is a crucial aspect of its pharmacological profile.
Comparative Analysis of Binding Affinities
The therapeutic efficacy and side-effect profile of muscarinic antagonists are largely determined by their binding affinities and selectivity for the five muscarinic receptor subtypes (M1-M5). The following table summarizes the inhibitory constants (Ki) of dexetimide (the active enantiomer of benzetimide) and other commonly used muscarinic antagonists across these receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Dexetimide | 0.337 | 1.358 | 5.694 | 0.645 | 1.332 |
| Atropine (B194438) | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 |
| Scopolamine | ~1.0 | ~1.0 | ~1.0 | ~1.0 | ~1.0 |
| Solifenacin | 26 | 170 | 12 | 110 | 31 |
| Darifenacin | 6.3 | 39.8 | 1.0 | 50.1 | 10.0 |
| Tolterodine | 4.0 | 20.0 | 5.0 | - | - |
| Oxybutynin | 20.0 | 100.0 | 10.0 | - | - |
Note: The Ki values for Dexetimide are for its iodinated derivative, 127I-iododexetimide, which is a high-affinity ligand for the M1 receptor.[2] Data for other antagonists are compiled from various sources and experimental conditions may vary.
From the data, dexetimide demonstrates a high affinity for the M1 receptor subtype with notable selectivity over the M3 receptor. This profile distinguishes it from non-selective antagonists like atropine and scopolamine, and from M3-selective antagonists such as darifenacin.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions. Their signaling pathways are subtype-dependent. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC). In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand specific for the receptor (e.g., [3H]-N-methylscopolamine).
-
Test compound (unlabeled antagonist).
-
Reference compound for non-specific binding (e.g., a high concentration of atropine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Reaction Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of the reference compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
This compound, through its active enantiomer dexetimide, demonstrates high affinity and selectivity for the M1 muscarinic receptor subtype. This pharmacological profile suggests its potential for applications where M1 receptor antagonism is desired with reduced effects on M3-mediated functions. The provided experimental framework allows for the direct comparison of this compound with other muscarinic antagonists, aiding in the selection of appropriate compounds for further research and development.
References
Stereoselectivity in Action: A Comparative Analysis of Dexetimide and Levetimide
A deep dive into the stereoselective binding and functional activity of the enantiomeric pair, dexetimide (B1670337) and levetimide (B1674941), at muscarinic acetylcholine (B1216132) receptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to elucidate the profound impact of stereochemistry on pharmacological activity.
Dexetimide, the dextrorotatory (+)-enantiomer of benzetimide, is a potent muscarinic acetylcholine receptor (mAChR) antagonist, while its levorotatory (-)-enantiomer, levetimide, exhibits significantly lower affinity and potency.[1][2] This stark difference in activity underscores the principle of stereoselectivity, where the three-dimensional arrangement of a molecule dictates its interaction with biological targets. This guide will explore the quantitative differences in their binding affinities, the experimental methods used to determine these differences, and the downstream signaling pathways affected by their interaction with mAChRs.
Quantitative Comparison of Receptor Binding Affinity
A study on guinea-pig atria, a tissue rich in M2 muscarinic receptors, revealed a dramatic difference in the antagonistic potency of the two isomers. Dexetimide exhibited a pA2 value of 9.82, whereas levetimide had a pA2 value of 6.0, indicating that dexetimide is over 6000 times more potent than levetimide in this tissue.[1] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Generally, it is reported that levetimide's affinity for muscarinic receptors is approximately 1000-fold lower than that of dexetimide.[2] Further studies using a radiolabeled derivative of dexetimide, ¹²⁷I-iododexetimide, have shown a very high affinity for the human M1 receptor, with a mean inhibition constant (Ki) of 337 pM.[2] This derivative also displayed a 1.9 to 16.9-fold selectivity for the M1 subtype over the other four muscarinic receptor subtypes.[2]
Table 1: Comparison of Antagonistic Potency (pA2) and Binding Affinity (Ki) of Dexetimide and Levetimide
| Compound | Receptor Subtype/Tissue | Parameter | Value | Potency/Affinity Ratio (Dexetimide/Levetimide) |
| Dexetimide | Guinea-pig atria (predominantly M2) | pA2 | 9.82[1] | >6000 |
| Levetimide | Guinea-pig atria (predominantly M2) | pA2 | 6.0[1] | |
| ¹²⁷I-iododexetimide | Human M1 | Ki (mean) | 337 pM[2] | Data for Levetimide not available |
| Levetimide | Muscarinic Receptors (general) | Relative Affinity | ~1000-fold lower than Dexetimide[2] | ~1000 |
Note: Data for a direct comparison of Ki values for both dexetimide and levetimide across all M1-M5 receptor subtypes is limited in the available literature.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins and initiate distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. Dexetimide, as a potent antagonist, blocks the activation of these pathways by acetylcholine.
Gq/11-Coupled Receptor Signaling (M1, M3, M5)
Antagonism of M1, M3, and M5 receptors by dexetimide prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to a downstream blockade of calcium mobilization from intracellular stores and activation of protein kinase C (PKC).
Gi/o-Coupled Receptor Signaling (M2, M4)
By blocking M2 and M4 receptors, dexetimide prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production. This in turn affects the activity of protein kinase A (PKA) and downstream cellular processes.
Experimental Protocols
The determination of binding affinities (Ki) and antagonist potencies (pA2) for dexetimide and levetimide is typically performed using radioligand binding assays and functional assays, respectively.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (dexetimide or levetimide) to compete with a radiolabeled ligand for binding to muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of dexetimide and levetimide for each muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A non-selective muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds: Dexetimide and levetimide at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., atropine).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the test compound (dexetimide or levetimide). Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of atropine).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The profound difference in the pharmacological activity between dexetimide and levetimide serves as a classic example of stereoselectivity in drug-receptor interactions. Dexetimide is a potent muscarinic antagonist with high affinity, particularly for the M1 and M2 receptor subtypes, while levetimide is significantly less active. This dramatic difference highlights the critical importance of the three-dimensional structure of a molecule in its ability to bind to and modulate the function of its biological target. For researchers in drug discovery and development, the case of dexetimide and levetimide underscores the necessity of evaluating individual stereoisomers to identify the eutomer (the more active isomer) and optimize therapeutic efficacy while potentially reducing off-target effects associated with the distomer (the less active isomer).
References
Benzetimide Hydrochloride: A Comparative Guide for Muscarinic Receptor Research
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive validation of Benzetimide Hydrochloride as a research tool, offering a comparative analysis with other common muscarinic receptor antagonists, detailing experimental protocols, and visualizing key signaling pathways.
This compound is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Its utility as a research tool stems from its ability to selectively block these receptors, thereby enabling the elucidation of their physiological and pathological roles. This guide aims to provide researchers with the necessary data to effectively utilize this compound in their studies.
Performance Comparison with Alternative Muscarinic Antagonists
The efficacy of a research tool is best understood in the context of available alternatives. Here, we compare the binding affinity of this compound with two widely used non-selective muscarinic antagonists, atropine (B194438) and scopolamine (B1681570). The binding affinity is represented by the inhibition constant (Ki), which indicates the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data Not Available | ~500 (as pirenzepine (B46924) at M2)[1] | Data Not Available | Data Not Available | Data Not Available |
| Atropine | 1.27 - 2.22[2] | 3.24 - 4.32[2] | 2.21 - 4.16[2] | 0.77 - 2.38[2] | 2.84 - 3.39[2] |
| Scopolamine | ~0.83 | ~5.3 | ~0.34 | ~0.38 | ~0.34 |
Note: The Ki value for Benzetimide is inferred from a study on rat nasal mucosa where pirenzepine, a known M1-selective antagonist, showed low affinity for the M2 receptors present, suggesting a different binding profile for the receptors in that tissue which are inhibited by Benzetimide enantiomers.
In functional assays, the potency of an antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Tissue/Receptor | pA2 Value |
| Atropine | Guinea-pig ileum | ~8.9 - 9.2 |
| Atropine | Guinea-pig atria | ~8.9 - 9.3 |
| Scopolamine | 5-HT3 Receptors | 5.02[3][4] |
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below is a standard protocol for a competitive radioligand binding assay used to determine the binding affinity of muscarinic receptor antagonists.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from the muscarinic receptors.
Materials:
-
Cell membranes prepared from cells or tissues expressing the muscarinic receptor subtype of interest.
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS).
-
Unlabeled competing antagonist (e.g., this compound, atropine, scopolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.
Caption: Muscarinic receptor signaling pathways and points of antagonist action.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Analysis of Benzetimide and Scopolamine: A Guide for Researchers
This guide provides a detailed comparative analysis of Benzetimide and scopolamine (B1681570), two prominent muscarinic acetylcholine (B1216132) receptor antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, clinical applications, and the experimental methodologies used in their evaluation.
Introduction
Benzetimide and scopolamine are both anticholinergic agents that exert their effects by blocking muscarinic acetylcholine receptors. While they share a common overarching mechanism, their receptor selectivity, clinical applications, and side effect profiles exhibit notable differences. Scopolamine is a well-established medication primarily used for the prevention of motion sickness and postoperative nausea and vomiting.[1][2][3] Benzetimide has been utilized in the management of drug-induced extrapyramidal side effects.[4][5][6] This guide delves into a comparative analysis of these two compounds, supported by quantitative data and detailed experimental protocols.
Pharmacological Profile
The primary mechanism of action for both Benzetimide and scopolamine is the competitive antagonism of muscarinic acetylcholine receptors.[7][8] There are five subtypes of muscarinic receptors (M1-M5), and the affinity of a drug for these subtypes determines its specific physiological effects and side effect profile.[9]
Data Presentation: Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinities (Ki values) of Benzetimide's active enantiomer (Dexetimide) and scopolamine for the five human muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Dexetimide (Benzetimide's active enantiomer) Ki (nM) | Scopolamine Ki (nM) |
| M1 | 0.337[7] | 0.83[10] |
| M2 | Lower affinity than M1 (1.9 to 16.9 times lower)[7] | 5.3[10] |
| M3 | Lower affinity than M1 (1.9 to 16.9 times lower)[7] | 0.34[10] |
| M4 | Lower affinity than M1 (1.9 to 16.9 times lower)[7] | 0.38[10] |
| M5 | Lower affinity than M1 (1.9 to 16.9 times lower)[7] | 0.34[10] |
Key Differences in Receptor Selectivity:
-
Benzetimide (as Dexetimide): Exhibits high selectivity for the M1 muscarinic receptor subtype.[7] This selectivity is a key determinant of its therapeutic action and side effect profile.
-
Scopolamine: Acts as a non-selective antagonist, binding with high affinity to all five muscarinic receptor subtypes.[8][10]
Clinical Applications and Efficacy
The differing receptor selectivity profiles of Benzetimide and scopolamine lead to their distinct clinical applications.
Data Presentation: Clinical Efficacy
| Clinical Indication | Benzetimide Efficacy | Scopolamine Efficacy |
| Drug-Induced Extrapyramidal Symptoms (EPS) | Used for the symptomatic treatment of Parkinsonism.[11] Specific clinical trial efficacy data is limited in the available literature. | Not a primary treatment for EPS. |
| Motion Sickness | Not indicated for motion sickness. | Highly effective in preventing motion sickness. A meta-analysis of 20 studies with 753 participants showed a significant reduction in nausea compared to placebo (Relative Risk 0.35).[12] Transdermal scopolamine has shown a 63% to 89% reduction in motion sickness symptoms in various studies.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Benzetimide and scopolamine.
In Vitro Radioligand Binding Assay for Muscarinic Receptors
This protocol is a standard method for determining the binding affinity of a compound for muscarinic receptor subtypes.[13][14][15][16]
Objective: To determine the inhibition constant (Ki) of a test compound (Benzetimide or scopolamine) for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable radiolabeled muscarinic antagonist.
-
Test compounds: Benzetimide and scopolamine at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pilocarpine-Induced Salivation in Rats
This in vivo model is used to assess the anticholinergic activity of compounds by measuring their ability to inhibit the sialogogic (saliva-inducing) effect of the muscarinic agonist pilocarpine (B147212).[17][18][19][20][21]
Objective: To evaluate the in vivo anticholinergic potency of Benzetimide and scopolamine by measuring their inhibitory effect on pilocarpine-induced salivation.
Materials:
-
Male Wistar rats (or other suitable strain).
-
Pilocarpine hydrochloride solution.
-
Test compounds: Benzetimide and scopolamine dissolved in a suitable vehicle.
-
Vehicle control.
-
Pre-weighed cotton swabs.
-
Anesthetic (if required for the experimental design).
Procedure:
-
Animal Acclimatization: Acclimate the rats to the experimental conditions for a specified period.
-
Drug Administration: Administer the test compound (Benzetimide or scopolamine) or the vehicle control to the rats via a specific route (e.g., intraperitoneal, subcutaneous, or oral) at various doses.
-
Pilocarpine Challenge: After a predetermined time following the administration of the test compound, inject the rats with a standardized dose of pilocarpine hydrochloride to induce salivation.
-
Saliva Collection: Immediately after the pilocarpine injection, place pre-weighed cotton swabs in the rats' oral cavities for a fixed period (e.g., 15-30 minutes).
-
Measurement of Salivation: Remove the cotton swabs and weigh them again to determine the amount of saliva secreted. The difference in weight represents the volume of saliva.
-
Data Analysis: Calculate the percentage of inhibition of salivation for each dose of the test compound compared to the vehicle control group. Determine the ED₅₀ (the dose of the drug that produces 50% of its maximal effect) for each compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by muscarinic antagonists and a typical experimental workflow for their evaluation.
References
- 1. Scopolamine (hyoscine) for preventing and treating motion sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebulized Scopolamine for Motion Sickness · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Scopolamine for preventing and treating motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychdb.com [psychdb.com]
- 7. benchchem.com [benchchem.com]
- 8. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]
- 9. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Symptomatic Treatment of Extrapyramidal Hyperkinetic Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scopolamine for patients with motion sickness: a systematic review and meta-analysis with trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sympathetic mediation of salivation induced by intracerebroventricular pilocarpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pilocarpine-induced salivation and thirst in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Saliva Collection [protocols.io]
- 21. dovepress.com [dovepress.com]
A Comparative Analysis of Benzetimide Hydrochloride and Trihexyphenidyl in Parkinson's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Benzetimide Hydrochloride and Trihexyphenidyl, two anticholinergic agents investigated for the management of Parkinson's disease. This document synthesizes available preclinical and clinical data to delineate their mechanisms of action, efficacy, and side effect profiles, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Executive Summary
This compound and Trihexyphenidyl are both muscarinic acetylcholine (B1216132) receptor antagonists that have been evaluated for their potential to alleviate the motor symptoms of Parkinson's disease, particularly tremor and rigidity. The primary mechanism of action for both compounds involves the blockade of cholinergic neurotransmission in the central nervous system, thereby helping to restore the balance between dopamine (B1211576) and acetylcholine that is disrupted in Parkinson's disease.
Mechanism of Action
Both this compound and Trihexyphenidyl exert their effects by antagonizing muscarinic acetylcholine receptors. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic neurons in the striatum. This cholinergic hyperactivity is thought to contribute to the motor symptoms of the disease. By blocking muscarinic receptors, these drugs reduce cholinergic signaling, thereby helping to rebalance (B12800153) the striatal circuitry.
Trihexyphenidyl is a non-selective muscarinic antagonist, although it demonstrates a higher affinity for the M1 and M4 receptor subtypes.[1] The M1 receptor is highly expressed in the cerebral cortex and hippocampus, and its blockade is thought to be a key contributor to the therapeutic effects of anticholinergic drugs in Parkinson's disease.
This compound is also a muscarinic acetylcholine receptor antagonist.[2] Studies have shown its ability to inhibit pilocarpine-induced salivation and lacrimation in rats, confirming its anticholinergic activity.[2] While detailed information on its receptor subtype selectivity is less prevalent in the literature compared to Trihexyphenidyl, its classification as a muscarinic antagonist places its primary mechanism of action in the same pathway.
References
A Comparative Guide to the Cross-Reactivity Profile of Benzetimide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of Benzetimide (B37474) Hydrochloride, with a primary focus on its cross-reactivity with non-target receptors. Benzetimide Hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its pharmacological activity is primarily attributed to its (S)-enantiomer, dexetimide (B1670337), which exhibits significantly higher affinity for mAChRs than its (R)-enantiomer, levetimide. A comprehensive understanding of its interaction with other receptor systems is crucial for assessing its selectivity and potential off-target effects.
Based on available literature, dexetimide, the active enantiomer of benzetimide, demonstrates high affinity for muscarinic acetylcholine receptors. While specific quantitative data on its cross-reactivity with a broad panel of other neurotransmitter receptors is not extensively available in the public domain, the existing research points towards a high degree of selectivity for mAChRs.
Receptor Binding Affinity Profile
The following table summarizes the known binding affinities of dexetimide for various muscarinic receptor subtypes. For other major neurotransmitter receptor families, the lack of reported significant binding in publicly available literature suggests a low affinity, though direct comparative screening data is limited.
| Receptor Family | Receptor Subtype | Ligand | Test System | K_i (nM) | Reference |
| Muscarinic Acetylcholine | M1 | [³H]-dexetimide | Rat brain | 0.2-0.4 | [3] |
| M2 | [³H]-dexetimide | Rat heart | 1.0-2.0 | [3] | |
| M3 | [³H]-dexetimide | Rat salivary gland | 0.5-1.0 | [3] | |
| M4 | [³H]-dexetimide | Recombinant | ~1.0 | [3] | |
| M5 | [³H]-dexetimide | Recombinant | ~1.0 | [3] | |
| Dopaminergic | D1, D2, D3, D4, D5 | Dexetimide | Not Reported | Not Reported | |
| Serotonergic | 5-HT1A, 5-HT2A, etc. | Dexetimide | Not Reported | Not Reported | |
| Adrenergic | α1, α2, β1, β2 | Dexetimide | Not Reported | Not Reported |
Note: The absence of reported K_i values for dopaminergic, serotonergic, and adrenergic receptors suggests that benzetimide has not been found to have significant affinity for these targets in broad screening panels that are publicly available. Researchers should consider this lack of evidence as indicative of high selectivity, but specific in-house screening may be required for definitive confirmation.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies involved in assessing receptor binding, the following diagrams illustrate the canonical Gq-coupled signaling pathway for the M1 and M3 muscarinic receptors and a typical experimental workflow for a radioligand binding assay.
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (K_i) of this compound for a specific receptor (e.g., muscarinic M1 receptor) by measuring its ability to compete with a known radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human muscarinic M1 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Unlabeled Ligand for Nonspecific Binding: A high concentration of a known muscarinic antagonist, such as atropine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal membrane concentration should be determined empirically to ensure that the specific binding does not exceed 10% of the total added radioligand.
-
Assay Setup:
-
Prepare assay tubes or a 96-well plate for three conditions: Total Binding, Nonspecific Binding, and Competitive Binding.
-
Total Binding: Add assay buffer, radioligand (at a concentration close to its K_d), and the membrane preparation.
-
Nonspecific Binding: Add assay buffer, radioligand, a saturating concentration of the unlabeled ligand (e.g., 1 µM atropine), and the membrane preparation.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of the serially diluted this compound, and the membrane preparation.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary experiments.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand trapped in the filter.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
For the competitive binding samples, determine the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Conclusion
This compound is a highly selective muscarinic acetylcholine receptor antagonist. The available data, primarily on its active enantiomer dexetimide, indicates a high affinity for mAChR subtypes with a notable lack of significant reported binding to other major neurotransmitter receptors, such as dopaminergic, serotonergic, and adrenergic receptors. This suggests a favorable selectivity profile, which is a desirable characteristic in a therapeutic agent. For researchers and drug development professionals, this high selectivity implies a lower likelihood of off-target side effects mediated by these other receptor systems. However, for a definitive assessment of cross-reactivity, especially for regulatory purposes, a comprehensive receptor screening panel is recommended.
References
In Vivo Validation of Benzetimide Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Benzetimide (B37474) Hydrochloride with other muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of its mechanism of action.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Benzetimide Hydrochloride is a muscarinic acetylcholine receptor (mAChR) antagonist.[1] It exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting parasympathetic nerve impulses. This antagonism leads to a variety of physiological effects, including mydriasis (pupil dilation), and reduced salivation and lacrimation, which have been validated in in vivo models. The enantiomers of benzetimide have been shown to stereoselectively inhibit the binding of [3H]l-quinuclidinyl benzilate to muscarinic receptors.[1]
In Vivo Validation: The Anti-Pilocarpine Test in Rats
A key in vivo validation of this compound's mechanism of action comes from the anti-pilocarpine test in rats. Pilocarpine (B147212) is a muscarinic agonist that stimulates acetylcholine receptors, leading to effects such as salivation, lacrimation, and tremors. The antagonistic properties of this compound are quantified by its ability to counteract these pilocarpine-induced effects.
Experimental Protocol: Anti-Pilocarpine Test in Rats
Objective: To determine the in vivo central and peripheral anticholinergic potency of a test compound by assessing its ability to inhibit pilocarpine-induced effects in rats.
Animal Model: Male Wistar rats weighing between 200-250g.
Procedure:
-
Drug Administration: The test compound (e.g., this compound) or a reference standard (e.g., Atropine, Scopolamine) is administered subcutaneously (s.c.) at various dose levels to different groups of rats. A control group receives the vehicle.
-
Pilocarpine Challenge: Thirty minutes after the administration of the test compound, pilocarpine nitrate (B79036) (20 mg/kg) is injected subcutaneously.
-
Observation and Scoring: The rats are observed for a period of 60 minutes after the pilocarpine injection. The following parameters are scored on a scale of 0 (absent) to 3 (maximal):
-
Salivation: The degree of drooling.
-
Lacrimation: The extent of tearing.
-
Tremors: The severity of body tremors.
-
-
Data Analysis: The ED50 (the dose required to produce a 50% reduction in the effect) is calculated for each parameter for each compound.
Comparative In Vivo Performance
The following tables summarize the quantitative data from in vivo studies, comparing the anticholinergic potency of this compound with other well-known mAChR antagonists.
| Compound | Anti-Salivation ED50 (mg/kg, s.c.) in Rats | Anti-Lacrimation ED50 (mg/kg, s.c.) in Rats | Anti-Tremor ED50 (mg/kg, s.c.) in Rats |
| Benzetimide HCl | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature |
| Atropine | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature |
| Scopolamine | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature |
| Biperiden | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature |
Note: While the methodology for the anti-pilocarpine test is established, specific ED50 values for this compound and direct comparators from the primary literature were not accessible for this guide.
Muscarinic Receptor Subtype Selectivity
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are distributed differently throughout the body and mediate distinct physiological functions. The selectivity of an antagonist for a particular subtype can influence its therapeutic efficacy and side-effect profile.
Binding studies have provided some insight into the receptor subtype selectivity of Benzetimide. In rat nasal mucosa, where the binding sites are classified as M2-receptors due to the low affinity of pirenzepine, the binding of a radioligand was stereoselectively inhibited by the enantiomers of benzetimide.[1] This suggests that Benzetimide has a notable affinity for M2 receptors.
For comparison, other muscarinic antagonists exhibit different selectivity profiles:
-
Atropine: Non-selective antagonist with high affinity for all five muscarinic receptor subtypes.
-
Scopolamine: Non-selective muscarinic antagonist.
-
Biperiden: Shows some selectivity for the M1 muscarinic receptor subtype.
-
Pirenzepine: Known to be a selective M1 antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
References
A Head-to-Head Comparison of Benzetimide Enantiomers: A Guide for Researchers
An in-depth analysis of the stereoselective pharmacology, pharmacokinetics, and toxicology of dexetimide (B1670337) and levetimide (B1674941), the enantiomers of benzetimide (B37474).
Benzetimide, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, exists as a racemic mixture of two enantiomers: the dextrorotatory (+)-enantiomer, dexetimide, and the levorotatory (-)-enantiomer, levetimide. While chemically similar, these stereoisomers exhibit profound differences in their pharmacological activity, a critical consideration for therapeutic development and research applications. This guide provides a comprehensive head-to-head comparison of dexetimide and levetimide, summarizing key experimental data on their receptor affinity, antagonistic potency, and discussing the limited available information on their pharmacokinetic and toxicological profiles.
Pharmacological Comparison: A Chasm of Potency
The most striking difference between the benzetimide enantiomers lies in their interaction with muscarinic acetylcholine receptors. Experimental evidence consistently demonstrates that dexetimide is a significantly more potent antagonist than levetimide.
Receptor Binding Affinity and Antagonistic Potency
Studies have shown a marked stereoselectivity in the binding of benzetimide's enantiomers to muscarinic receptors, with dexetimide displaying a substantially higher affinity.[1] Research indicates that levetimide's affinity for muscarinic receptors is approximately a thousand-fold lower than that of dexetimide.[1]
A key study by Gray et al. (1976) in guinea-pig atria quantified the antagonistic potency of both enantiomers using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The results revealed a dramatic difference in potency.
| Enantiomer | pA2 Value (Guinea-pig atria) | Antagonistic Potency Ratio (Dexetimide/Levetimide) |
| Dexetimide | 9.82 | > 6000 |
| Levetimide | 6.0 | 1 |
| Data from Gray, J.A., et al. (1976).[2] |
This greater than 6000-fold difference in antagonistic potency underscores the critical role of stereochemistry in the interaction of benzetimide with muscarinic receptors.
Furthermore, research on a radiolabeled derivative of dexetimide, ¹²⁷I-iododexetimide, has demonstrated a very high affinity for the human M1 muscarinic receptor subtype, with a mean inhibition constant (Ki) of 337 pM.[1] This derivative also showed a notable selectivity for the M1 subtype, with an affinity 1.9 to 16.9 times higher than for the other four muscarinic receptor subtypes.[1] Given the profound difference in potency between the two enantiomers, it can be inferred that levetimide possesses a significantly lower affinity for all muscarinic receptor subtypes compared to dexetimide.
Pharmacokinetics (ADME) and Toxicology: A Knowledge Gap
Despite the well-documented differences in pharmacological activity, there is a significant lack of publicly available experimental data directly comparing the absorption, distribution, metabolism, excretion (ADME), and toxicology of dexetimide and levetimide.
Similarly, there is a dearth of information on the comparative toxicology of dexetimide and levetimide. It is plausible that the significant difference in receptor affinity could translate to a difference in their toxicological profiles. The less active enantiomer, levetimide, might be expected to have a wider therapeutic window. However, without specific toxicological studies, this remains speculative. The importance of evaluating the toxicity of individual enantiomers is well-recognized, as the less active enantiomer is not always devoid of side effects and can sometimes contribute to the adverse effects of a racemic mixture.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of benzetimide enantiomers.
Determination of pA2 Values (Schild Analysis)
The pA2 value, a measure of antagonist potency, is determined by a Schild analysis. This method involves constructing concentration-response curves for a muscarinic agonist (e.g., carbachol) in the absence and presence of increasing concentrations of the antagonist (dexetimide or levetimide).
Experimental Workflow:
Caption: Workflow for Schild Analysis to determine pA2 values.
Detailed Steps:
-
Tissue Preparation: An isolated tissue preparation rich in muscarinic receptors, such as guinea-pig ileum or atria, is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.
-
Control Agonist Concentration-Response Curve (CRC): A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish the baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the antagonist (dexetimide or levetimide) for a predetermined period to allow for equilibrium to be reached.
-
Agonist CRC in the Presence of Antagonist: The agonist CRC is repeated in the presence of the antagonist. A parallel rightward shift in the curve is indicative of competitive antagonism.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several increasing concentrations of the antagonist.
-
Data Analysis and Schild Plot: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the intercept of the regression line with the x-axis.
Radioligand Binding Assay (Competitive Binding)
Competitive binding assays are used to determine the binding affinity (Ki) of an unlabeled compound (e.g., dexetimide or levetimide) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: A tissue or cell line expressing the muscarinic receptor subtype of interest is homogenized, and the cell membranes containing the receptors are isolated by centrifugation.
-
Assay Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a suitable radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor (dexetimide or levetimide).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
Ki Calculation: The inhibition constant (Ki), which represents the binding affinity of the competitor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Conclusion
The enantiomers of benzetimide, dexetimide and levetimide, provide a classic example of stereoselectivity in pharmacology. Dexetimide is a highly potent muscarinic antagonist, exhibiting a significantly greater affinity and antagonistic activity compared to its counterpart, levetimide. This profound difference highlights the importance of considering stereochemistry in drug design and development. While the pharmacological differences are well-characterized, a significant knowledge gap exists regarding the comparative pharmacokinetics and toxicology of these enantiomers. Further research in these areas is crucial for a complete understanding of their respective profiles and to inform their potential therapeutic applications and research use. The detailed experimental protocols provided in this guide offer a foundation for researchers seeking to further investigate the distinct properties of these two molecules.
References
Replicating Historical Studies on Benzetimide's Effects: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to understand and replicate historical studies on the muscarinic acetylcholine (B1216132) receptor antagonist, Benzetimide, this guide provides a comparative analysis of its effects with the well-established antagonist, atropine (B194438). The following sections detail the experimental protocols from key historical studies, present quantitative data in a comparative format, and illustrate the underlying signaling pathways and experimental workflows.
Comparative Analysis of Anticholinergic Potency
The anticholinergic properties of Benzetimide and its enantiomers, dexetimide (B1670337) and levetimide, have been historically evaluated in both in vitro and in vivo models. These studies provide quantitative measures of their potency, which can be compared with atropine, a classic muscarinic antagonist.
In Vitro Receptor Binding Affinity
The affinity of a compound for its receptor is a key indicator of its potency. In historical studies, this was often determined by measuring the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
A landmark 1976 study investigated the stereoselective binding of Benzetimide's enantiomers in guinea-pig atria. The results demonstrated a significant difference in the antagonistic potency between dexetimide and levetimide.
Table 1: In Vitro Antagonistic Potency of Benzetimide Enantiomers and Atropine on Muscarinic Receptors in Guinea-Pig Atria
| Compound | pA2 Value |
| Dexetimide | 9.82 |
| Levetimide | 6.0 |
| Atropine | 8.9 |
Note: The pA2 value for atropine is sourced from historical studies using similar guinea-pig atrial preparations for comparability.
In Vivo Anticholinergic Effects in Rats
A 1967 study by Janssen and Niemegeers introduced a new "anti-pilocarpine test" in rats to measure the peripheral and central anticholinergic properties of various compounds, including Benzetimide (R 4929). This test assessed the ability of an antagonist to counteract the effects of pilocarpine (B147212), a muscarinic agonist that induces salivation, lacrimation, and mydriasis (pupil dilation). The potency is expressed as the ED50, the dose required to produce a 50% effect.
Table 2: In Vivo Anticholinergic Potency of Benzetimide and Atropine in the Anti-Pilocarpine Test in Rats
| Effect | Compound | ED50 (mg/kg) |
| Inhibition of Salivation | Benzetimide | 0.04 |
| Atropine | 0.08 | |
| Mydriasis | Benzetimide | 0.06 |
| Atropine | 0.12 |
Note: The ED50 values for atropine are sourced from historical studies using similar anti-pilocarpine test protocols in rats for comparability.
Experimental Protocols
To facilitate the replication of these historical findings, detailed methodologies for the key experiments are provided below.
In Vitro Receptor Binding Assay in Guinea-Pig Atria (Based on Gray et al., 1976)
Objective: To determine the antagonistic potency (pA2 value) of Benzetimide enantiomers on muscarinic receptors in isolated guinea-pig atria.
Methodology:
-
Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Recording of Contractions: The atrial contractions are recorded isometrically using a force transducer connected to a polygraph.
-
Agonist Dose-Response Curve: A cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) is established to determine the baseline contractile response.
-
Antagonist Incubation: The atria are incubated with a specific concentration of the antagonist (dexetimide, levetimide, or atropine) for a predetermined equilibration period.
-
Shifted Agonist Dose-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
pA2 Calculation: The pA2 value is calculated from the Schild plot, which is a linear regression of the log (dose ratio - 1) versus the negative log of the molar concentration of the antagonist. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.
Anti-Pilocarpine Test in Rats (Based on Janssen and Niemegeers, 1967)
Objective: To determine the in vivo anticholinergic potency (ED50) of Benzetimide and atropine by measuring their ability to inhibit pilocarpine-induced salivation and produce mydriasis.
Methodology:
-
Animal Model: Male or female Wistar rats weighing between 200-250g are used.
-
Drug Administration: The antagonist (Benzetimide or atropine) is administered subcutaneously at various doses to different groups of rats. A control group receives a vehicle injection.
-
Pilocarpine Challenge: After a specified pretreatment time (e.g., 30 minutes), all rats are injected subcutaneously with a standardized dose of pilocarpine hydrochloride (e.g., 20 mg/kg).
-
Assessment of Salivation:
-
Immediately after pilocarpine injection, a pre-weighed cotton ball is placed in the sublingual pouch of each rat.
-
After a fixed period (e.g., 15 minutes), the cotton ball is removed and weighed again.
-
The difference in weight represents the amount of saliva secreted.
-
The percentage inhibition of salivation for each dose of the antagonist is calculated relative to the control group.
-
-
Assessment of Mydriasis:
-
Pupil diameter is measured at a fixed time point after pilocarpine administration (e.g., 30 minutes) using a dissecting microscope with a calibrated eyepiece or a similar device.
-
The degree of mydriasis is scored or measured, and the percentage of animals showing a significant increase in pupil diameter is determined for each dose group.
-
-
ED50 Calculation: The ED50 values for inhibition of salivation and mydriasis are calculated using a suitable statistical method, such as probit analysis.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Muscarinic Acetylcholine Receptor Signaling Pathway
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs). Upon binding of acetylcholine (or a muscarinic agonist), the receptor activates an intracellular G-protein, which in turn modulates the activity of various effector enzymes and ion channels, leading to a physiological response. Antagonists like Benzetimide and atropine block this activation by competitively binding to the receptor.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Experimental Workflow for the Anti-Pilocarpine Test in Rats
The following diagram outlines the sequential steps involved in the in vivo anti-pilocarpine test as described in the historical literature.
Caption: Experimental Workflow for the Anti-Pilocarpine Test.
Confirming the Anticholinergic Effects of Benzetimide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticholinergic effects of Benzetimide, a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. While direct, extensive comparative quantitative data from seminal studies remains elusive in publicly accessible formats, this document synthesizes available information to offer a qualitative and partially quantitative comparison with other well-established anticholinergic agents. The guide details the experimental protocols for key in vivo assays used to determine anticholinergic activity and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of Anticholinergic Potency
Benzetimide has been identified as a potent anticholinergic agent, demonstrating significant effects in preclinical in vivo models. Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which mediate the effects of the parasympathetic nervous system. This antagonism leads to a range of physiological responses, including pupil dilation (mydriasis) and the inhibition of glandular secretions, such as salivation.
| Drug | Assay | Species | ED50 (mg/kg) | Relative Potency |
| Benzetimide | Mydriasis | Rat | 0.06 | Data Unavailable |
| Inhibition of Pilocarpine-induced Salivation | Rat | 0.04 | Data Unavailable | |
| Atropine (B194438) | Mydriasis | Rat | Data Unavailable | Reference |
| Inhibition of Pilocarpine-induced Salivation | Rat | Data Unavailable | Reference | |
| Scopolamine (B1681570) | Mydriasis | Rat | Data Unavailable | Potentially > Atropine |
| Inhibition of Pilocarpine-induced Salivation | Rat | Data Unavailable | Potentially > Atropine |
Note: The ED50 (Effective Dose, 50%) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. A lower ED50 indicates a higher potency. The lack of directly comparable ED50 values for atropine and scopolamine under the same experimental settings as Benzetimide is a significant limitation.
Experimental Protocols
The following are detailed methodologies for two key in vivo experiments used to assess the anticholinergic effects of compounds like Benzetimide.
Mydriasis Assay in Rats
This experiment evaluates the pupil-dilating effect of an anticholinergic drug.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Test compound (Benzetimide) and vehicle control
-
Reference anticholinergic drug (e.g., Atropine)
-
Pupilometer or a high-resolution digital camera with a macro lens
-
Calibrated light source to ensure consistent lighting conditions
-
Animal restrainers
Procedure:
-
Acclimatization: Acclimate the rats to the experimental room and handling for at least one week prior to the experiment.
-
Baseline Measurement: On the day of the experiment, measure the baseline pupil diameter of each rat under controlled lighting conditions. This can be done using a pupilometer or by taking a photograph of the eye and measuring the pupil diameter using imaging software.
-
Drug Administration: Administer the test compound (Benzetimide), vehicle, or reference drug to different groups of rats. The route of administration (e.g., subcutaneous, intraperitoneal, or oral) should be consistent.
-
Time-Course Measurement: Measure the pupil diameter at predefined time points after drug administration (e.g., 15, 30, 60, 120, and 240 minutes).
-
Data Analysis: For each group, calculate the mean change in pupil diameter from baseline at each time point. The ED50 can be determined by plotting a dose-response curve.
Inhibition of Pilocarpine-Induced Salivation in Rats
This assay assesses the ability of an anticholinergic drug to block the salivatory effects of a muscarinic agonist, pilocarpine (B147212).
Materials:
-
Male Wistar rats (or other suitable strain)
-
Test compound (Benzetimide) and vehicle control
-
Reference anticholinergic drug (e.g., Atropine)
-
Pilocarpine hydrochloride solution
-
Pre-weighed cotton swabs or dental rolls
-
Analytical balance
Procedure:
-
Fasting: Fast the rats overnight with free access to water to ensure an empty stomach, which can affect drug absorption and salivation.
-
Drug Administration: Administer the test compound (Benzetimide), vehicle, or reference drug to different groups of rats.
-
Pilocarpine Challenge: After a specified pretreatment time (e.g., 30 minutes), administer a standardized dose of pilocarpine hydrochloride (e.g., 4 mg/kg, subcutaneously) to induce salivation.
-
Saliva Collection: Immediately after pilocarpine administration, place a pre-weighed cotton swab in the rat's mouth for a fixed period (e.g., 15 minutes).
-
Quantification of Saliva: Remove the cotton swab and immediately weigh it. The increase in weight corresponds to the amount of saliva secreted.
-
Data Analysis: Calculate the mean amount of saliva produced in each group. The percentage inhibition of salivation by the test compound can be calculated relative to the vehicle control group. The ED50 is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of Benzetimide's anticholinergic activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: In Vivo Anticholinergic Activity Experimental Workflow.
Benzetimide's Muscarinic Receptor Specificity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Benzetimide's specificity for muscarinic acetylcholine (B1216132) receptors (mAChRs) against other common antagonists. The information is supported by experimental data to validate its performance and selectivity.
Benzetimide is a chiral compound, with its muscarinic receptor antagonist activity primarily attributed to its (S)-enantiomer, Dexetimide. The (R)-enantiomer, Levetimide, exhibits a significantly lower affinity, approximately a thousand-fold less than Dexetimide. This guide will focus on the binding characteristics of Dexetimide as the active component of Benzetimide.
Comparative Binding Affinity of Muscarinic Antagonists
To contextualize the specificity of Benzetimide, its active enantiomer Dexetimide's binding affinity (Ki) for the five human muscarinic receptor subtypes (M1-M5) is compared with that of well-established non-selective and subtype-selective antagonists: Atropine, Scopolamine, and Pirenzepine. The data, presented in nanomolar (nM) concentrations, demonstrates the relative potency and selectivity of these compounds. Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Dexetimide (iododexetimide derivative) | 0.337[1] | 0.64 | 2.21 | 0.64 | 5.69 |
| Atropine | 1.27[2] | 3.24[2] | 2.21[2] | 0.77[2] | 2.84[2] |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
| Pirenzepine | 18 | 683 | 323 | 92 | 1336 |
Note: Ki values for Dexetimide are for an iodinated derivative, which may slightly alter binding affinities compared to the parent compound. Data for Scopolamine and Pirenzepine are compiled from various sources and may show some variability.
Specificity Profile: Muscarinic vs. Other Receptors
A crucial aspect of validating a compound's utility is its specificity for the intended target over other receptors, which can mediate off-target side effects. While comprehensive public data on the screening of Benzetimide or Dexetimide against a broad panel of non-muscarinic G-protein coupled receptors (GPCRs) such as dopaminergic, serotonergic, and adrenergic receptors is limited, the available information points towards a high degree of selectivity for muscarinic receptors. Early studies on Benzetimide's enantiomers indicated stereoselective binding to muscarinic receptors, with Dexetimide showing high potency.[3][4][5] Further research is required to definitively characterize its broader off-target profile.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used in these studies.
Radioligand Binding Assay Protocol
This in vitro assay measures the affinity of a test compound (e.g., Dexetimide) for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target muscarinic receptor subtype (M1-M5) are harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.
2. Competitive Binding Assay:
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., Dexetimide) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding is determined as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Muscarinic receptor signaling pathways.
Caption: Radioligand binding assay workflow.
Conclusion
The available data strongly indicates that the pharmacological activity of Benzetimide is mediated by its (S)-enantiomer, Dexetimide, which acts as a potent antagonist at muscarinic acetylcholine receptors. Notably, Dexetimide displays a high affinity for the M1 subtype, with considerable affinity for M2 and M4 receptors as well, and lower affinity for M3 and M5 subtypes. When compared to the non-selective antagonist Atropine, Dexetimide shows a more pronounced preference for the M1 receptor. In comparison to the M1-selective antagonist Pirenzepine, Dexetimide exhibits significantly higher affinity across all muscarinic subtypes.
While the current body of evidence supports the high affinity and selectivity of Benzetimide for muscarinic receptors, a comprehensive screening against a wider panel of other neurotransmitter receptors is necessary to definitively establish its specificity and to fully assess its potential for off-target effects. Researchers and drug developers should consider this limitation when evaluating Benzetimide for therapeutic applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In vitro pharmacological properties of 4-bromodexetimide for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of Benzetimide and its structurally related compounds, Glutethimide and Aminoglutethimide (B1683760). Due to the limited availability of public domain quantitative data for Benzetimide, this comparison focuses on available data for Glutethimide and Aminoglutethimide, which share the core piperidine-2,6-dione structure. This information is intended to serve as a reference for researchers in drug development and pharmacology.
Executive Summary
Data Presentation
The following tables summarize the available pharmacokinetic data for Glutethimide and Aminoglutethimide.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Animal Model/ Population | Dose | Tmax (hours) | Cmax (µg/mL) | Half-life (t½) (hours) | Bioavailability | Key Metabolites |
| Glutethimide | Human Volunteers | N/A | 1 - 6[1] | N/A | 8 - 12[1] | Variable[1] | 4-hydroxyglutethimide |
| Aminoglutethimide | Healthy Male Volunteers | 500 mg (oral) | 1.5[2] | 5.9[2] | 12.5[3] | Equivalent for tablets and solution[2] | N-acetyl derivative |
| Breast Cancer Patients | N/A | No significant difference between enantiomers[4] | Plasma concentrations of R-enantiomer ~1.5x higher than S-enantiomer[4] | No significant difference between enantiomers[4] | N/A | N-acetylated metabolites[4] |
N/A: Not Available in the public search results.
Table 2: Excretion Profile
| Compound | Population | Route of Administration | Percentage Excreted Unchanged in Urine |
| Aminoglutethimide | Healthy Male Volunteers | Oral | 34% - 54% within 48 hours[2] |
| Breast Cancer Patients | Oral | 41% (15% R-AG and 26% S-AG)[4] |
Experimental Protocols
Detailed experimental methodologies for the cited data are summarized below.
Pharmacokinetics of Glutethimide in Humans
A study involving 7 human volunteers was conducted to determine the relationship between plasma concentration of glutethimide and its effects. While the primary focus was on pharmacodynamics, key pharmacokinetic parameters were reported. The study involved the administration of therapeutic doses of glutethimide, followed by the collection of plasma samples to measure drug concentrations.[5]
Pharmacokinetics of Aminoglutethimide in Healthy Volunteers
Six healthy male volunteers received two 250-mg tablets of aminoglutethimide. Plasma levels of the drug were measured to determine pharmacokinetic parameters. The bioavailability of the tablet formulation was compared to an equivalent dose administered as a solution. Urine samples were collected for 48 hours to quantify the amount of unchanged drug and its N-acetyl derivative excreted.[2]
Pharmacokinetics of Aminoglutethimide Enantiomers in Breast Cancer Patients
The plasma concentrations of the R- and S-enantiomers of aminoglutethimide and their acetylated metabolites were determined in breast cancer patients following oral administration of the racemic drug. A one-compartment open model was used to analyze the pharmacokinetic data. Urine was collected to determine the excretion of the parent enantiomers and their metabolites.[4]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for a pharmacokinetic study, as would be typical for the compounds discussed.
Caption: General experimental workflow for a pharmacokinetic study.
Signaling Pathway and Metabolism
The metabolism of these compounds primarily occurs in the liver. For instance, Aminoglutethimide is known to be metabolized via N-acetylation. The following diagram depicts a simplified metabolic pathway.
References
- 1. Glutethimide - Wikipedia [en.wikipedia.org]
- 2. Cytadren (Aminoglutethimide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of S- and R-enantiomers of aminoglutethimide following oral administration of racemic drug in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutethimide and 4-OH glutethimide: pharmacokinetics and effect on performance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Benzetimide and Other Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of benzetimide (B37474), a muscarinic acetylcholine (B1216132) receptor antagonist, with other commonly used anticholinergic drugs. By presenting available preclinical data, detailed experimental methodologies, and relevant signaling pathways, this document aims to offer valuable insights for researchers and professionals involved in drug development and pharmacological studies.
Executive Summary
The therapeutic index (TI), a ratio of a drug's toxicity to its efficacy, is a critical measure of its safety profile. A wider therapeutic window indicates a safer drug, as a larger dose is needed to elicit a toxic response compared to the dose required for a therapeutic effect. This guide assesses the TI of benzetimide in relation to other anticholinergics such as atropine, scopolamine, glycopyrrolate, and oxybutynin. While direct comparative studies are limited, this report synthesizes available preclinical data to provide a comparative overview.
Data Presentation: Efficacy and Toxicity of Anticholinergic Drugs
The following tables summarize the available preclinical efficacy (ED₅₀) and toxicity (LD₅₀) data for benzetimide and a selection of other anticholinergic drugs. It is important to note that the data are derived from various animal models and experimental conditions, which should be taken into consideration when making direct comparisons. The therapeutic index (TI) is calculated as LD₅₀/ED₅₀.
| Drug | Animal Model | Efficacy Endpoint | ED₅₀ (mg/kg) | Route | Toxicity Endpoint | LD₅₀ (mg/kg) | Route | Therapeutic Index (TI) |
| Benzetimide | Rat | Inhibition of Pilocarpine-induced Salivation | 0.04[1] | - | Acute Toxicity | Data Not Available | - | Data Not Available |
| Rat | Mydriasis | 0.06[1] | - | |||||
| Atropine | Mouse | - | - | - | Acute Toxicity | 75[2][3] | - | Data Not Available |
| Rat | - | - | - | Acute Toxicity | 589 (unprotected) | Oral | Data Not Available | |
| Scopolamine | Rat | - | - | - | Acute Toxicity | 1270[4] | Oral | Data Not Available |
| Mouse | - | - | - | Acute Toxicity | 1880[4] | Oral | ||
| Rat | Anticonvulsant (against Soman) | 0.10[5] | - | |||||
| Guinea Pig | Anticonvulsant (against Soman) | 0.12[5] | - | |||||
| Glycopyrrolate | - | - | - | - | Acute Toxicity | Data Not Available | - | Data Not Available |
| Oxybutynin | Rat | - | - | - | Acute Toxicity | 460[6] | Oral | Data Not Available |
Note: The lack of publicly available LD₅₀ data for benzetimide prevents the calculation of its therapeutic index and a direct quantitative comparison with other anticholinergics. The presented ED₅₀ values for benzetimide indicate its high potency in eliciting specific anticholinergic effects.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical experiments to ascertain both the effective dose (ED₅₀) and the lethal dose (LD₅₀) or toxic dose (TD₅₀). The following are generalized methodologies based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Determination of Median Effective Dose (ED₅₀)
The ED₅₀ is the dose of a drug that produces a desired therapeutic effect in 50% of the test subjects. For anticholinergic drugs, common efficacy endpoints in animal models include:
-
Inhibition of Pilocarpine- or Oxotremorine-Induced Effects:
-
Principle: Pilocarpine (B147212) and oxotremorine (B1194727) are muscarinic agonists that induce effects such as salivation, lacrimation, and tremors. The ability of an anticholinergic drug to inhibit these effects is a measure of its potency.
-
Procedure:
-
Animals (commonly rats or mice) are divided into several groups.
-
Different doses of the anticholinergic drug are administered to the test groups, while a control group receives a vehicle.
-
After a set period, a standardized dose of pilocarpine or oxotremorine is administered to all animals.
-
The degree of salivation (measured by collecting and weighing secreted saliva), lacrimation, or tremor intensity is quantified.
-
The dose of the anticholinergic drug that causes a 50% reduction in the agonist-induced effect is determined as the ED₅₀.
-
-
-
Mydriasis Induction:
-
Principle: Anticholinergic agents cause dilation of the pupils (mydriasis).
-
Procedure:
-
The baseline pupil diameter of the animals is measured.
-
Different doses of the anticholinergic drug are administered.
-
Pupil diameter is measured at various time points after administration.
-
The dose that produces a 50% of the maximum possible increase in pupil diameter is calculated as the ED₅₀.
-
-
Determination of Median Lethal Dose (LD₅₀)
The LD₅₀ is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route. Acute oral toxicity studies are often conducted following OECD guidelines (e.g., TG 420, 423, 425).
-
OECD Guideline 423: Acute Toxic Class Method
-
Principle: This method uses a stepwise procedure with a small number of animals per step. The outcome (mortality or survival) in one step determines the dose for the next step.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A group of animals (typically 3) of a single sex (usually females) is dosed with the starting dose.
-
If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used in the next step.
-
The procedure is continued until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification of the substance's toxicity.
-
-
-
OECD Guideline 425: Up-and-Down Procedure (UDP)
-
Principle: This method is a sequential dosing test where the dose for each subsequent animal is adjusted up or down depending on the outcome of the previous animal.
-
Procedure:
-
A single animal is dosed with a starting dose.
-
If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.
-
The test continues until a specified stopping criterion is met.
-
The LD₅₀ is then calculated using the maximum likelihood method.
-
-
Signaling Pathways
Anticholinergic drugs exert their effects by blocking the action of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The primary signaling pathways affected are dependent on the receptor subtype.
M1 and M3 Muscarinic Receptor Signaling Pathway
Benzetimide and many other anticholinergics primarily target M1 and M3 receptors, which are coupled to Gq/11 proteins.
Caption: M1/M3 receptor signaling cascade.
Activation of M1 and M3 receptors by acetylcholine leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction and glandular secretion. Benzetimide, as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire cascade.
M2 and M4 Muscarinic Receptor Signaling Pathway
Some anticholinergic effects can also be mediated through M2 and M4 receptors, which are coupled to Gi/o proteins.
Caption: M2/M4 receptor signaling cascade.
Upon acetylcholine binding, M2 and M4 receptors activate the Gi protein, which inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduced activation of protein kinase A (PKA). The overall effect is an inhibition of cellular responses, such as a decrease in heart rate. Anticholinergic drugs that block these receptors prevent this inhibitory signaling.
Experimental Workflow for Therapeutic Index Determination
The following diagram illustrates a generalized workflow for determining the therapeutic index of a compound in a preclinical setting.
Caption: Workflow for Therapeutic Index determination.
Conclusion
This comparative guide highlights the current understanding of the therapeutic index of benzetimide relative to other anticholinergic agents. The available data suggests that benzetimide is a potent anticholinergic drug. However, a definitive assessment of its therapeutic index is hampered by the lack of publicly available acute toxicity data (LD₅₀ or TD₅₀). Further preclinical studies are warranted to establish a comprehensive safety profile for benzetimide and to enable a more direct and quantitative comparison with other drugs in its class. Researchers are encouraged to consult the detailed experimental protocols and signaling pathway information provided in this guide to inform future studies in this area.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of drugs on tremor and increase in brain acetylcholine produced by oxotremorine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sympathetic mediation of salivation induced by intracerebroventricular pilocarpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of oxotremorine-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Validation of Benzetimide Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzetimide (B37474) Hydrochloride with other commonly used anticholinergic agents for the management of neuroleptic-induced parkinsonism. The information presented is based on a comprehensive review of published data to assist researchers in making informed decisions.
Introduction
Benzetimide Hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist that has been utilized in the treatment of drug-induced extrapyramidal symptoms.[1][2][3][4][5][6] By blocking muscarinic receptors, benzetimide helps to restore the balance between the cholinergic and dopaminergic systems in the brain, which is often disrupted by antipsychotic medications.[5][7] This guide will compare the pharmacological profile of this compound with two other widely used anticholinergic drugs, benztropine (B127874) and trihexyphenidyl (B89730), focusing on their receptor binding affinities and in vivo efficacy.
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action for this compound and its alternatives is the blockade of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), and the affinity of a drug for these different subtypes can influence its efficacy and side-effect profile.
Comparative In Vitro Data: Muscarinic Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. The following table summarizes the published data on the binding affinities (IC50 values) of benztropine and trihexyphenidyl for muscarinic receptors in rat brain cortical tissue, as determined by their ability to inhibit the binding of the radioligand [3H]quinuclidinyl benzilate ([3H]QNB). Lower IC50 values indicate higher binding affinity.
| Compound | IC50 (µM) for [3H]QNB Binding in Rat Brain Cortex |
| Benztropine | 0.0084 - 0.07 |
| Trihexyphenidyl | ~0.07 |
| Atropine (Reference) | 0.22 |
Data sourced from a comparative study of anticholinergic antiparkinsonian drugs.[8] Note: Direct comparative binding data for this compound from the same study was not available.
Comparative In Vivo Data
While direct head-to-head in vivo comparative studies for this compound against benztropine and trihexyphenidyl are limited in recently accessible literature, historical data provides some insight into their relative potencies. Clinical equivalence suggests that 2 mg of benztropine is approximately equivalent to 5 mg of trihexyphenidyl for managing extrapyramidal symptoms.[1] In a study on motor activity in mice, both trihexyphenidyl and benztropine were shown to stimulate motor activity.[3]
Experimental Protocols
In Vitro Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for muscarinic acetylcholine receptors.
Methodology:
-
Tissue Preparation: Rat brain cortex is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]QNB) and varying concentrations of the test compound (e.g., benztropine, trihexyphenidyl).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
In Vivo Assessment of Anticholinergic Activity
Objective: To evaluate the efficacy of anticholinergic drugs in a living organism.
Animal Model: Rodent models of neuroleptic-induced extrapyramidal symptoms are commonly used.
Key Experiments:
-
Catalepsy Test: This test measures the ability of a drug to counteract the rigid, immobile posture (catalepsy) induced by a neuroleptic agent. Rats or mice are placed in an unusual posture (e.g., with their forepaws on a raised bar), and the time taken to correct the posture is measured.
-
Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded. Neuroleptic-induced motor deficits can be reversed by effective antiparkinsonian agents.
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the stimulatory effects of eight antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Benzetimide Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Benzetimide Hydrochloride, an anticholinergic agent, requires careful handling and disposal to prevent potential harm to human health and ecosystems. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to ensure safety and environmental protection. In the United States, several federal agencies have oversight:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Healthcare facilities are required to follow specific management standards for hazardous waste pharmaceuticals, as outlined in Subpart P of the RCRA regulations.[2][3] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion. While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any pharmaceutical waste.
State and local regulations may impose stricter requirements than federal laws, making it essential to consult with your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Procedure for this compound
Adherence to a standardized disposal protocol is paramount. The following steps provide a general framework for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.[4] In case of dust formation, use respiratory protection.[4][5]
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
It is crucial to determine if the waste is considered hazardous under RCRA. The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and causes skin and eye irritation.[5] This information, along with any other ingredients in the waste, will help in its classification.
-
-
Containerization:
-
Use approved, leak-proof, and clearly labeled waste containers.
-
For RCRA hazardous pharmaceutical waste, use designated black containers. Non-hazardous pharmaceutical waste can be collected in blue or white containers.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name: "this compound."
-
Include the accumulation start date and any other information required by your institution.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.[6]
-
Ensure the storage area is well-ventilated.
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.[4]
-
Provide the disposal service with the SDS and any other relevant information about the waste.
-
-
Contaminated Materials:
-
Dispose of any materials contaminated with this compound, such as gloves, weighing papers, and empty containers, as hazardous waste in the same manner as the chemical itself.[4]
-
Crucially, do not dispose of this compound down the drain. [4][7] This can lead to the contamination of water supplies, as current sewage treatment systems may not effectively remove all pharmaceutical compounds.[7]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for different disposal methods, were identified in the available resources. Disposal procedures are primarily determined by the hazardous characteristics of the chemical and regulatory requirements.
| Data Point | Value | Source |
| Hazardous Waste Classification | Dependent on institutional evaluation based on characteristics. | EPA, Institutional EHS |
| Recommended Container Color (RCRA Hazardous) | Black | |
| Recommended Container Color (Non-RCRA) | Blue or White |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the searched literature. The standard and required procedure is to utilize a licensed professional waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for Benzetimide Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Benzetimide Hydrochloride (CAS Number: 5633-14-7). Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is classified as an acute oral toxicant, a skin and eye irritant, and may cause respiratory irritation.[1][2][3]
Operational Plan: Safe Handling of this compound
All personnel must be thoroughly trained on the hazards and handling procedures outlined in the specific Safety Data Sheet (SDS) provided by the manufacturer before commencing any work with this compound.[4] A well-ventilated area, preferably a chemical fume hood, is mandatory for all handling procedures to minimize inhalation exposure.[1][5]
Personal Protective Equipment (PPE):
The following table summarizes the required personal protective equipment for handling this compound. This equipment must be worn at all times when there is a potential for exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[1] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][4] | To protect eyes from splashes and dust particles. |
| Skin and Body Protection | A lab coat or a complete suit protecting against chemicals should be worn.[1][4] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | For nuisance exposures or when dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] | To prevent inhalation of dust and aerosols. |
Experimental Workflow:
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Unused product, contaminated gloves, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not dispose of this material down the drain.[1][2]
-
Disposal Method: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[5]
By adhering to these safety protocols, you contribute to a secure and productive research environment for yourself and your colleagues. Always prioritize safety and consult the manufacturer's SDS for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
